molecular formula C8H4CaO4 B099980 Calcium terephthalate CAS No. 16130-76-0

Calcium terephthalate

Cat. No.: B099980
CAS No.: 16130-76-0
M. Wt: 204.19 g/mol
InChI Key: AAEHPKIXIIACPQ-UHFFFAOYSA-L
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Description

Calcium terephthalate (CAS 16130-76-0) is a metal-organic framework (MOF) composed of calcium ions coordinated with terephthalate ligands. This compound is of significant research interest due to its non-toxic metal nodes and potential for a circular economy, as the terephthalic acid ligand can be derived from recycled polyethylene terephthalate (PET) waste . In materials science, this compound acts as a high-performance nanofiller. When incorporated into recycled Poly(ethylene terephthalate) (rPET), it significantly enhances thermomechanical properties . Studies show that low loadings (e.g., 0.4 wt. %) improve tensile strength and Young's modulus, attributed to aromatic interactions (π−π conjugation) at the polymer-filler interface . At higher loadings, it forms a mechanical percolation network that restricts polymer chain mobility, further increasing stiffness, and shifts the maximum thermal degradation temperature upward, enhancing thermal stability . Another prominent research application is in environmental remediation, where this compound MOFs serve as highly effective adsorbents. Research demonstrates their exceptional capacity for removing dyes like Alizarin Red S from wastewater, with one study reporting a maximum adsorption capacity of 979 mg˖g⁻¹ . Additional exploratory research investigates its use as an anode material in sodium-ion and lithium-ion batteries . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;terephthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O4.Ca/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHPKIXIIACPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101340682
Record name Calcium terephthalate
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Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13170-48-4, 16130-76-0
Record name 1,4-Benzenedicarboxylic acid, calcium salt (1:1)
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Record name Calcium terephthalate
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Record name 1,4-Benzenedicarboxylic acid, calcium salt (1:1)
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Record name Calcium terephthalate
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Record name Calcium terephthalate
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Record name CALCIUM TEREPHTHALATE
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Calcium Terephthalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium terephthalate (B1205515) trihydrate (C₈H₄O₄Ca·3H₂O). The document details the crystallographic parameters, coordination environment of the calcium ion, and the experimental methodologies employed for its structural determination.

Crystal Structure and Crystallographic Data

The crystal structure of calcium terephthalate trihydrate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its structural integrity is maintained by a complex network of coordination bonds and hydrogen bonding.

1.1. Unit Cell Parameters

The fundamental building block of the crystal lattice is defined by the following unit cell dimensions and parameters. This data is crucial for phase identification and computational modeling.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 7.11 ± 0.01 Å
b 21.67 ± 0.02 Å
c 6.59 ± 0.01 Å
β 92.3 ± 0.2°
Unit Cell Volume (U) 1014.4 ų
Formula Units per Cell (Z) 4
Calculated Density (Dₓ) 1.690 g/cm³
Measured Density (Dₘ) 1.69 g/cm³[1]

1.2. Molecular and Coordination Structure

The asymmetric unit of this compound trihydrate consists of a calcium ion, a terephthalate dianion, and three water molecules. The terephthalate ion is not perfectly planar; each of its carboxyl groups is twisted by approximately 5° relative to the plane of the benzene (B151609) ring[1].

The calcium ion exhibits an eightfold coordination, creating a robust, three-dimensional coordination polymer network. The coordination sphere of the calcium ion is comprised of oxygen atoms from both the terephthalate ligands and the water molecules of hydration.

Coordinated AtomSource MoleculeNumber of Bonds
OxygenTerephthalic Acid Ions4 (from three separate ions)
OxygenWater Molecules4
Total 8

This coordination geometry is critical to the material's stability and physical properties[1]. The water molecules play a dual role: they complete the coordination sphere of the calcium ion and participate in an extensive network of hydrogen bonds, further stabilizing the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound trihydrate involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

2.1. Synthesis of this compound Trihydrate

Single crystals suitable for X-ray diffraction can be prepared via aqueous precipitation. A common method involves the reaction of terephthalic acid with a calcium salt in an aqueous medium.

Methodology:

  • Reactant Preparation: A solution of a soluble terephthalate salt is prepared by reacting terephthalic acid with a stoichiometric amount of a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in deionized water[2].

  • Precipitation: A solution of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), is slowly added to the terephthalate solution under constant stirring[2].

  • Crystallization: The resulting mixture, containing the precipitated this compound trihydrate, is allowed to stand. Slow cooling or slow evaporation of the solvent can promote the growth of larger, higher-quality single crystals.

  • Isolation: The formed crystals are separated from the solution by filtration, washed with deionized water to remove any soluble impurities, and then dried under ambient conditions[2]. An alternative synthesis route involves the direct reaction of terephthalic acid with calcium oxide in water[3].

2.2. X-ray Diffraction and Structure Determination

The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This technique provides definitive information on unit cell dimensions, space group symmetry, and atomic coordinates.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam (typically Cu Kα, λ = 1.5406 Å)[4]. The diffraction pattern—the positions and intensities of the diffracted X-ray beams—is recorded by a detector.

  • Structure Solution: The crystal structure was solved using the symbolic addition method, a direct method used to determine the phases of the structure factors from the measured diffraction intensities[1].

  • Structure Refinement: The initial structural model is refined using a block-matrix least-squares method[1]. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data, resulting in a final R-value of 0.135 for 1311 observed structure factors[1].

Visualized Experimental Workflow

The logical flow from material synthesis to final structure determination is a critical pathway in crystallography. The following diagram illustrates the key stages in the analysis of this compound trihydrate.

Crystal_Structure_Workflow Synthesis Synthesis of Ca-TP Trihydrate (Aqueous Precipitation) Crystal_Growth Single Crystal Growth (Slow Evaporation/Cooling) Synthesis->Crystal_Growth Isolation XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Mounting Data_Collection Collection of Diffraction Intensities XRD->Data_Collection Structure_Solution Structure Solution (Symbolic Addition Method) Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structure Refinement (Least-Squares Method) Structure_Solution->Structure_Refinement Initial Model Final_Structure Final Crystal Structure Model Structure_Refinement->Final_Structure Final Coordinates

Caption: Workflow for Crystal Structure Determination.

References

A Technical Guide to Calcium Terephthalate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16130-76-0[1][2][3]

This technical guide provides an in-depth overview of calcium terephthalate (B1205515), a versatile chemical compound with significant applications in materials science and emerging roles in drug delivery systems. This document outlines its fundamental properties, detailed synthesis protocols, characterization data, and potential applications relevant to the scientific community.

Chemical and Physical Properties

Calcium terephthalate, the calcium salt of terephthalic acid, is a white crystalline solid.[2] Its properties make it a valuable precursor in the synthesis of metal-organic frameworks (MOFs) and as a component in advanced polymer composites.[4][5] A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₄CaO₄[1][2]
Molecular Weight 204.19 g/mol [1][6]
CAS Number 16130-76-0[1][2][3]
Appearance White crystalline solid[2]
Solubility Sparingly soluble in water, with increased solubility in alkaline conditions. Soluble in some organic solvents.[7][8]
Thermal Decomposition Onset of decomposition occurs at elevated temperatures, yielding calcium oxide and other byproducts. The exact temperature can vary based on the heating rate and atmosphere.[9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducibility and further research. Below are protocols for common synthesis routes.

Hydrothermal Synthesis of this compound MOF

This method is widely used for the preparation of crystalline this compound-based metal-organic frameworks (MOFs).

Materials:

Procedure:

  • Dissolve 0.5 g of calcium nitrate and 0.5 g of terephthalic acid in 60 mL of deionized water in a beaker.[3]

  • Stir the mixture for 15 minutes using a magnetic stirrer to ensure homogeneity.[3]

  • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.[3]

  • Seal the autoclave and place it in a laboratory oven preheated to 120°C.[3]

  • Maintain the temperature for 12 hours to allow for the self-assembly and crystallization of the Ca-MOF.[3]

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the solid product by centrifugation at 6000 rpm for 8 minutes.[3]

  • Wash the product with ethanol three times to remove any unreacted starting materials and impurities.[3]

  • Dry the final product in an oven at 80°C overnight.[3]

  • Gently grind the dried product using a mortar and pestle to obtain a fine powder.[3]

Synthesis from Recycled Polyethylene Terephthalate (PET)

An environmentally friendly approach involves the upcycling of PET waste to produce this compound.

Materials:

Procedure:

  • Blend PET pellets with calcium hydroxide powder in a reactive melt processor.[10][11][12]

  • The mechanical interaction and thermal energy during melt mixing facilitate the initial stages of PET degradation and reaction with calcium hydroxide.[5][11]

  • The resulting mixture is then subjected to hydrolysis in water.[10][11]

  • The hydrolysis process completes the conversion of the terephthalate moieties in PET to this compound.[10]

  • The solid this compound product is then separated from the reaction mixture, washed, and dried.

Characterization

A comprehensive characterization of synthesized this compound is essential to confirm its identity, purity, and structural properties.

TechniqueObservationInferred Property
Powder X-ray Diffraction (PXRD) Characteristic diffraction peaksCrystalline structure and phase purity
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureThermal stability and decomposition profile
Scanning Electron Microscopy (SEM) Visualization of particle morphologyParticle size, shape, and surface features
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational bands corresponding to carboxylate and aromatic groupsConfirmation of functional groups and coordination
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts of protons and carbonsStructural elucidation of the organic linker

Diagrams and Workflows

Visual representations of experimental and logical processes can aid in understanding the synthesis and application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound from PET PET PET Waste Melt_Processing Reactive Melt Processing PET->Melt_Processing CaOH2 Calcium Hydroxide CaOH2->Melt_Processing Hydrolysis Hydrolysis Melt_Processing->Hydrolysis Purification Purification & Drying Hydrolysis->Purification CaTP This compound Purification->CaTP Characterization_Flow cluster_characterization Characterization Protocol Sample Synthesized this compound PXRD PXRD Analysis Sample->PXRD Phase ID TGA TGA Analysis Sample->TGA Thermal Stability SEM SEM Imaging Sample->SEM Morphology FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Drug_Delivery_Pathway cluster_drug_delivery Ca-MOF Drug Delivery Mechanism Ca_MOF This compound MOF Loading Drug Loading Ca_MOF->Loading Drug Drug Molecule Drug->Loading Target Target Site Drug->Target Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Delivery Administration Loaded_MOF->Delivery Release Stimuli-Responsive Release (e.g., pH) Delivery->Release Release->Drug

References

calcium terephthalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Calcium Terephthalate (B1205515)

This guide provides core information regarding the molecular properties of calcium terephthalate, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is the calcium salt of terephthalic acid. Its fundamental molecular attributes are summarized below.

Quantitative Molecular Data

The chemical formula and molecular weight of this compound are essential for stoichiometric calculations and material characterization in a research and development setting.

PropertyValueCitations
Molecular FormulaC₈H₄CaO₄[1][2]
Molecular Weight204.19 g/mol [1][3][4]
Monoisotopic Mass203.9735495 Da[1]

Logical Relationship of Components

The formation of this compound involves an acid-base reaction between terephthalic acid and a calcium source. The following diagram illustrates the relationship between the parent compound and its resulting salt.

G terephthalic_acid Terephthalic Acid (C₈H₆O₄) calcium_terephthalate This compound (C₈H₄CaO₄) terephthalic_acid->calcium_terephthalate Reacts to form calcium Calcium (Ca²⁺) calcium->calcium_terephthalate Reacts to form

Formation of this compound.

References

An In-depth Technical Guide to the Solubility of Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium terephthalate (B1205515). Given the compound's relevance in polymer chemistry and materials science, understanding its behavior in different solvents is crucial for its synthesis, purification, and application. This document compiles available qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Data Presentation: Solubility of Calcium Terephthalate

The table below summarizes the qualitative solubility of this compound in different solvent types.

Solvent TypeSolubilityRemarks
WaterInsoluble/Sparingly SolubleThis compound is noted to be insoluble in water, a property leveraged in its separation from more soluble salts like calcium p-toluate.[2] It precipitates from aqueous solutions upon the addition of a soluble calcium salt to a terephthalate salt solution.[1][2]
Ethylene (B1197577) GlycolLikely Sparingly SolubleWhile specific data is unavailable for this compound, its precursor, terephthalic acid, has low solubility in ethylene glycol.[3]
Alkaline Solutions (e.g., NaOH, Ammonia)Sparingly SolubleThe solubility of terephthalate salts can be influenced by pH. Disodium (B8443419) terephthalate's solubility is reduced in the presence of sodium hydroxide (B78521).[4][5] While this compound can be synthesized in the presence of bases like calcium hydroxide, it exists as a precipitate, indicating low solubility.[6][7]
Common Organic SolventsLikely Sparingly SolubleTerephthalic acid, the parent acid of this compound, is poorly soluble in many common organic solvents.[8] It is expected that the salt form, this compound, would also exhibit low solubility in non-polar and many polar organic solvents.

Experimental Protocols for Solubility Determination

For a sparingly soluble salt like this compound, several experimental methods can be employed to determine its solubility quantitatively. The following are detailed protocols for key experimental approaches.

Gravimetric Method

This is a classic and straightforward method for determining the solubility of a compound.

Objective: To determine the mass of this compound dissolved in a known volume of solvent at a specific temperature.

Apparatus:

  • Constant temperature water bath or shaker incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Volumetric flasks

  • Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filters with appropriate membrane)

  • Drying oven

Procedure:

  • Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The container is placed in a constant temperature bath and agitated for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[9]

  • Separation: Once equilibrium is achieved, the saturated solution is carefully filtered to remove any undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

  • Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed container.

  • Drying: The solvent is evaporated from the filtrate, typically in a drying oven at a temperature that will not cause decomposition of the this compound.

  • Weighing: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., g/100 mL or mol/L).

Titration Method

This method involves titrating one of the ions of the dissolved salt. For this compound, the terephthalate anion can be titrated with a standardized acid.

Objective: To determine the concentration of the terephthalate anion in a saturated solution.

Apparatus:

  • Equipment for saturation and filtration (as in the gravimetric method)

  • Burette

  • Pipettes

  • pH meter or a suitable indicator

Procedure:

  • Prepare Saturated Solution: A saturated solution of this compound is prepared and filtered as described in the gravimetric method.

  • Sample Preparation: A known volume of the clear filtrate is pipetted into a flask.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The terephthalate anion is a weak base and will react with the acid.

  • Endpoint Determination: The endpoint of the titration can be determined using a pH meter to monitor the change in pH or with a suitable indicator.

  • Calculation: The concentration of the terephthalate anion is calculated from the volume of the titrant used to reach the endpoint. Since the stoichiometry of this compound (CaC₈H₄O₄) is 1:1, the molar concentration of this compound is equal to the molar concentration of the terephthalate anion.

Instrumental Analysis (Inductively Coupled Plasma - Mass Spectrometry - ICP-MS)

For very sparingly soluble salts, instrumental methods like ICP-MS can provide high sensitivity and accuracy for determining the concentration of the metal cation.

Objective: To determine the concentration of calcium ions in a saturated solution.

Apparatus:

  • Equipment for saturation and filtration (as in the gravimetric method)

  • Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

  • Volumetric glassware for dilutions

Procedure:

  • Prepare Saturated Solution: A saturated solution of this compound is prepared and filtered as described in the gravimetric method.

  • Sample Dilution: A precise volume of the clear filtrate is carefully diluted with an appropriate solvent (usually deionized water with a trace amount of acid to prevent precipitation) to a concentration within the linear range of the ICP-MS instrument.

  • Calibration: A series of standard solutions with known concentrations of calcium are prepared and used to generate a calibration curve.

  • Analysis: The diluted sample is introduced into the ICP-MS, and the intensity of the signal corresponding to calcium is measured.

  • Calculation: The concentration of calcium in the diluted sample is determined from the calibration curve. This value is then used to calculate the concentration in the original saturated solution, taking into account the dilution factor. The molar concentration of this compound is equal to the molar concentration of the calcium ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the solubility of a sparingly soluble salt like this compound.

Solubility_Determination_Workflow start Start: Obtain Pure this compound and Selected Solvent preparation Sample Preparation: Add excess this compound to a known volume of solvent in a sealed container. start->preparation equilibration Equilibration: Agitate at a constant temperature (e.g., 24-72 hours) to achieve saturation. preparation->equilibration separation Phase Separation: Filter the saturated solution to remove undissolved solid. Maintain temperature. equilibration->separation analysis Analysis of Filtrate separation->analysis gravimetric Gravimetric Method: Evaporate solvent and weigh the residual solute. analysis->gravimetric Method 1 titration Titration Method: Titrate terephthalate anion with a standardized acid. analysis->titration Method 2 instrumental Instrumental Analysis (ICP-MS): Measure the concentration of calcium ions. analysis->instrumental Method 3 calculation Data Calculation: Determine solubility in units such as g/100mL or mol/L. gravimetric->calculation titration->calculation instrumental->calculation end End: Report Solubility Data calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition Process of Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition process of anhydrous calcium terephthalate (B1205515). It details the experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents the key decomposition stages and products, and discusses the reaction mechanism and kinetics. This document is intended to serve as a valuable resource for researchers and professionals working with this compound, particularly in the fields of materials science, polymer chemistry, and drug development, where understanding the thermal stability and degradation pathways of such materials is crucial.

Introduction

Calcium terephthalate, the calcium salt of terephthalic acid, is a metal-organic framework (MOF) precursor and can also be a product of the recycling of polyethylene (B3416737) terephthalate (PET). Its thermal behavior is of significant interest for its applications in high-temperature processes, as a component in polymer composites, and in the development of novel materials. The thermal decomposition of this compound involves the breakdown of its organic and inorganic components upon heating, leading to the formation of various solid and gaseous products. A thorough understanding of this process is essential for predicting material performance, ensuring process safety, and enabling the design of materials with tailored thermal properties.

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound are thermogravimetric analysis (TGA), often coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) for evolved gas analysis (EGA), and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Typical Experimental Parameters:

Parameter Value/Range
Instrument Thermogravimetric Analyzer (e.g., Seiko Exstar 6300)
Sample Mass 5 - 15 mg
Crucible Alumina or platinum
Atmosphere Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air)
Flow Rate 20 - 100 mL/min
Heating Rate 5 - 20 °C/min (a common rate is 10 °C/min)

| Temperature Range | Ambient to 900 °C or higher |

Procedure:

  • An accurately weighed sample of anhydrous this compound is placed in the TGA crucible.

  • The furnace is purged with the desired gas for a set period to ensure a stable atmosphere.

  • The sample is heated at a constant rate through the specified temperature range.

  • The instrument continuously records the sample's mass as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify decomposition stages.

Evolved Gas Analysis (EGA) using TGA-MS/FTIR

Objective: To identify the chemical composition of the gaseous products evolved during decomposition.

Procedure: The outlet of the TGA furnace is connected to a mass spectrometer or an FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases. As the sample decomposes in the TGA, the gaseous products are continuously analyzed by the coupled instrument, providing real-time information about their identity.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition, determining whether the process is endothermic or exothermic and quantifying the enthalpy changes.

Typical Experimental Parameters:

Parameter Value/Range
Instrument Differential Scanning Calorimeter
Sample Mass 2 - 10 mg
Crucible Aluminum or platinum, often hermetically sealed
Atmosphere Inert (e.g., Nitrogen, Argon)
Flow Rate 20 - 50 mL/min
Heating Rate 10 °C/min (consistent with TGA for comparison)

| Temperature Range | Ambient to a temperature beyond the final decomposition stage |

Procedure:

  • A weighed sample is placed in a DSC pan, and an empty pan is used as a reference.

  • Both pans are heated at a constant rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC curve (heat flow vs. temperature) shows endothermic or exothermic peaks corresponding to thermal events.

Thermal Decomposition Pathway and Products

The thermal decomposition of anhydrous this compound in an inert atmosphere is characterized by a major decomposition step occurring at high temperatures.

Decomposition Stages:

Based on thermogravimetric analysis, the primary decomposition of anhydrous this compound occurs in a single, significant mass loss event in the temperature range of approximately 500 °C to 800 °C[1]. This stage is attributed to the breakdown of the terephthalate organic ligand[1].

Decomposition Products:

  • Solid Residue: The decomposition of the organic ligand is expected to lead to the formation of calcium carbonate (CaCO₃) as an intermediate solid product. At higher temperatures, calcium carbonate itself decomposes to calcium oxide (CaO) and carbon dioxide (CO₂).

  • Gaseous Products: The breakdown of the terephthalate ring is a complex process that can generate a variety of gaseous products. Based on studies of PET and terephthalic acid pyrolysis, these are likely to include:

    • Carbon dioxide (CO₂)

    • Carbon monoxide (CO)

    • Benzene

    • Benzoic acid

    • Other aromatic and aliphatic hydrocarbons

The following diagram illustrates a generalized experimental workflow for investigating the thermal decomposition of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis start Anhydrous This compound TGA Thermogravimetric Analysis (TGA) start->TGA DSC Differential Scanning Calorimetry (DSC) start->DSC EGA Evolved Gas Analysis (TGA-MS/FTIR) start->EGA mass_loss Mass Loss vs. Temperature TGA->mass_loss heat_flow Heat Flow vs. Temperature DSC->heat_flow gas_id Identification of Gaseous Products EGA->gas_id kinetics Kinetic Analysis mass_loss->kinetics

Fig. 1: Experimental workflow for thermal analysis.

Reaction Mechanism and Kinetics

Proposed Decomposition Mechanism

A definitive, universally accepted stepwise mechanism for the thermal decomposition of this compound is not extensively detailed in the available literature. However, based on the principles of thermal decomposition of metal carboxylates, a plausible pathway can be proposed. The process is initiated by the cleavage of the carboxylate-metal bond and the subsequent fragmentation of the terephthalate ligand.

The following diagram outlines a logical relationship for the proposed decomposition pathway.

Decomposition_Pathway CaT This compound (C₈H₄O₄Ca) Intermediate Intermediate Species (e.g., Calcium Carbonate) CaT->Intermediate ~500-800°C (Ligand Decomposition) Gaseous Gaseous Products (CO₂, Benzene, etc.) CaT->Gaseous ~500-800°C Intermediate->Gaseous > ~700°C (CO₂ release) Final_Solid Final Solid Residue (Calcium Oxide) Intermediate->Final_Solid > ~700°C (Decarbonation)

Fig. 2: Proposed decomposition pathway.
Kinetic Analysis

The study of the kinetics of the decomposition process provides valuable information about the reaction rates and the energy barriers involved. The activation energy (Ea) and the pre-exponential factor (A) are key parameters determined from kinetic analysis of TGA data obtained at multiple heating rates. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, are commonly employed to determine the activation energy as a function of the extent of conversion, which can reveal the complexity of the decomposition mechanism.

Due to the lack of specific experimental data for the thermal decomposition of pure this compound in the searched literature, a quantitative table of kinetic parameters cannot be provided at this time.

Summary of Quantitative Data

The available literature does not provide a comprehensive set of quantitative data for the thermal decomposition of pure anhydrous this compound. The primary information gathered is a qualitative description of the main decomposition stage.

Thermal Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Products (Predicted)Enthalpy Change (ΔH)
Main Decomposition ~500 - 800[1]Not specifiedCO₂, CO, Benzene, Benzoic Acid, etc.Not specified

Note: The evolved products are predicted based on the decomposition of similar materials and require experimental confirmation via TGA-MS or TGA-FTIR.

Conclusion

The thermal decomposition of anhydrous this compound is a high-temperature process dominated by the breakdown of the organic terephthalate ligand. While the general temperature range of this decomposition is known, a detailed quantitative understanding of the process, including precise mass losses, a definitive identification of evolved gases, a validated stepwise reaction mechanism, and specific kinetic parameters, requires further experimental investigation. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to conduct such studies and to better understand the thermal behavior of this important material.

References

Spectroscopic and Thermal Analysis of Calcium Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic and thermal analysis techniques used to characterize calcium terephthalate (B1205515), a compound of increasing interest in materials science and pharmaceutical development. This guide details the experimental protocols for Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA), presenting key quantitative data in structured tables for easy reference and comparison.

Introduction to Calcium Terephthalate

This compound (C₈H₄CaO₄) is a metal-organic framework (MOF) precursor and a coordination polymer formed between calcium ions and terephthalate ligands.[1][2] It often crystallizes as a trihydrate (C₈H₄CaO₄·3H₂O) and exhibits a monoclinic crystal structure.[3] The characterization of its structural and thermal properties is crucial for its application in various fields, including as a precursor for the synthesis of other materials and in the development of novel drug delivery systems. Spectroscopic and thermal analysis techniques are indispensable tools for confirming its identity, purity, and stability.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, FTIR is used to confirm the coordination of the carboxylate groups of terephthalic acid to the calcium ion. A key indicator is the absence of the broad O-H stretching band characteristic of the carboxylic acid dimer, and the presence of distinct asymmetric and symmetric stretching vibrations of the coordinated carboxylate group.[4]

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain the infrared spectrum of a solid this compound sample to identify its characteristic functional groups.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solid this compound powder

  • Spatula

  • Isopropanol (B130326) or ethanol (B145695) for cleaning

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with isopropanol or ethanol, followed by a dry wipe.

  • Record a background spectrum to account for environmental interferences (e.g., CO₂, water vapor).

  • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Apply consistent pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Process the resulting spectrum (e.g., baseline correction, normalization) using the spectrometer's software.

FTIR_Workflow Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Record Background Spectrum Clean_ATR->Background_Scan Load_Sample Place Sample on Crystal Background_Scan->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (4000-400 cm-1) Apply_Pressure->Acquire_Spectrum Clean_Up Clean ATR Crystal Acquire_Spectrum->Clean_Up Process_Data Process Spectrum Clean_Up->Process_Data End End Process_Data->End

FTIR Data Summary

The following table summarizes the characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of water (in trihydrate)
~1610 - 1550Asymmetric COO⁻ stretching
~1450 - 1360Symmetric COO⁻ stretching
~850 - 650C-H out-of-plane bending of aromatic ring
Below 550Ca-O stretching

Note: The absence of a broad absorption band between 2500-3000 cm⁻¹ confirms the deprotonation of the carboxylic acid groups.[4]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental technique for determining the crystalline structure of a material. For this compound, XRD is used to confirm its crystal phase (typically monoclinic for the trihydrate), assess its crystallinity, and determine its lattice parameters.

Experimental Protocol: X-ray Diffraction

Objective: To obtain the powder X-ray diffraction pattern of a this compound sample to identify its crystal structure.

Materials and Equipment:

  • Powder X-ray diffractometer with a Cu Kα radiation source

  • Sample holder (zero-background sample holder is recommended)

  • This compound powder

  • Spatula

  • Glass slide

Procedure:

  • Finely grind the this compound sample to ensure random orientation of the crystallites.

  • Carefully load the powdered sample into the sample holder.

  • Use a glass slide to gently press the powder and create a flat, smooth surface that is level with the holder's surface.

  • Mount the sample holder in the diffractometer.

  • Set the instrument parameters, including the 2θ scan range (e.g., 5° to 80°), step size (e.g., 0.02°), and scan speed.

  • Initiate the X-ray scan.

  • Upon completion, process the data using appropriate software to identify the peak positions (2θ), intensities, and calculate the corresponding d-spacings.

  • Compare the obtained diffraction pattern with a reference database (e.g., ICDD) to confirm the phase.

XRD_Workflow Start Start Grind_Sample Grind Sample Start->Grind_Sample Load_Holder Load Sample into Holder Grind_Sample->Load_Holder Mount_Sample Mount Holder in Diffractometer Load_Holder->Mount_Sample Set_Parameters Set Scan Parameters Mount_Sample->Set_Parameters Run_Scan Perform XRD Scan Set_Parameters->Run_Scan Process_Pattern Process Diffraction Pattern Run_Scan->Process_Pattern Analyze_Data Analyze Peak Data Process_Pattern->Analyze_Data End End Analyze_Data->End

XRD Data Summary

The following table presents typical X-ray diffraction peaks for anhydrous this compound. The crystal structure of this compound trihydrate is monoclinic.

2θ (degrees)d-spacing (Å)
18.84.72
21.64.11
25.73.46
26.93.31
31.22.86

Note: The d-spacing is calculated using Bragg's Law: nλ = 2d sin(θ), where λ is the wavelength of the X-ray source (for Cu Kα, λ ≈ 1.54 Å).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of this compound and quantifying its water of hydration. The TGA thermogram of this compound trihydrate shows distinct weight loss steps corresponding to the removal of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.[4]

Experimental Protocol: Thermogravimetric Analysis

Objective: To determine the thermal stability and composition of a this compound sample by measuring its mass change as a function of temperature.

Materials and Equipment:

  • Thermogravimetric analyzer (TGA)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Microbalance

  • This compound powder

  • Inert gas (e.g., nitrogen)

Procedure:

  • Tare an empty TGA sample pan.

  • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • Program the TGA with the desired temperature profile, typically a linear heating ramp (e.g., 10 °C/min) from room temperature to a final temperature above the decomposition point (e.g., 800 °C).

  • Start the analysis and record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the temperatures of thermal events and the corresponding percentage weight loss.

TGA_Workflow Start Start Weigh_Sample Weigh Sample (5-10 mg) Start->Weigh_Sample Load_TGA Load Sample into TGA Weigh_Sample->Load_TGA Purge_Furnace Purge with Inert Gas Load_TGA->Purge_Furnace Program_TGA Set Temperature Program Purge_Furnace->Program_TGA Run_Analysis Start Heating Ramp Program_TGA->Run_Analysis Record_Data Record Mass vs. Temperature Run_Analysis->Record_Data Analyze_Curve Analyze TGA Curve Record_Data->Analyze_Curve End End Analyze_Curve->End

TGA Data Summary

The thermal decomposition of this compound trihydrate typically occurs in distinct stages.

Temperature Range (°C)Weight Loss (%)Assignment
~100 - 200~21.8Loss of three water molecules of hydration
> 500VariesDecomposition of anhydrous this compound

Note: The theoretical weight loss for three water molecules from this compound trihydrate (molar mass ≈ 258.23 g/mol ) is approximately 20.9%. The final decomposition product at high temperatures is typically calcium carbonate or calcium oxide, depending on the atmosphere.

Integrated Analytical Approach

The combination of FTIR, XRD, and TGA provides a comprehensive characterization of this compound. FTIR confirms the chemical structure and coordination, XRD provides information on the crystal structure and phase purity, and TGA reveals its thermal stability and hydration state.

Integrated_Analysis Sample This compound Sample FTIR FTIR Analysis Sample->FTIR XRD XRD Analysis Sample->XRD TGA TGA Analysis Sample->TGA Structure Chemical Structure (Functional Groups, Coordination) FTIR->Structure Crystallinity Crystal Structure (Phase, Purity) XRD->Crystallinity Thermal_Props Thermal Properties (Stability, Hydration) TGA->Thermal_Props Conclusion Comprehensive Characterization Structure->Conclusion Crystallinity->Conclusion Thermal_Props->Conclusion

This integrated approach is essential for quality control in the synthesis of this compound and for understanding its behavior in various applications, providing the necessary data for researchers and professionals in materials science and drug development.

References

An In-Depth Technical Guide to the Initial Synthesis Methods for Calcium Terephthalate from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal initial synthesis methods for calcium terephthalate (B1205515) derived from terephthalic acid. The following sections detail the core synthetic pathways, experimental protocols, and comparative quantitative data to assist researchers and professionals in selecting and implementing the most suitable method for their specific applications.

Aqueous Precipitation Methods

Aqueous precipitation represents the most common and straightforward approach for the synthesis of calcium terephthalate. This method can be broadly categorized into two distinct pathways: a two-step process involving the formation of a soluble terephthalate salt intermediate and a direct reaction with a calcium base.

Two-Step Precipitation via Soluble Terephthalate Salt

This widely employed method involves the initial reaction of terephthalic acid with a strong base to form a water-soluble terephthalate salt. Subsequently, a soluble calcium salt is introduced to the solution, leading to the precipitation of this compound.

Experimental Protocol:

A detailed experimental protocol for this method is outlined in a patented process[1]. The general steps are as follows:

  • Formation of Soluble Terephthalate Salt:

    • Dissolve terephthalic acid in deionized water.

    • Add a stoichiometric amount of a strong base (e.g., sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide) to the solution. The molar ratio of terephthalic acid to the hydroxide is typically 1:2.

    • The mixture is stirred at a temperature ranging from 40°C to 100°C for 6 to 24 hours to ensure the complete formation of the soluble terephthalate salt solution.

  • Precipitation of this compound:

    • To the terephthalate salt solution, add a solution of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), in a 1:1 molar ratio with the terephthalate salt.

    • The reaction mixture is then stirred, sometimes with the aid of ultrasonication, at a temperature between 40°C and 100°C for 6 to 24 hours.

    • This compound precipitates out of the solution as a solid.

  • Isolation and Drying:

    • The precipitated this compound is separated from the reaction mixture by filtration or centrifugation.

    • The solid is washed with deionized water to remove any soluble impurities.

    • The product is initially dried to obtain this compound trihydrate.

    • To obtain anhydrous this compound, the trihydrate is further dried under vacuum at a temperature between 100°C and 150°C.

Logical Workflow for Two-Step Aqueous Precipitation:

G TA Terephthalic Acid SolubleSalt Soluble Terephthalate Salt Solution TA->SolubleSalt Base Strong Base (NaOH, KOH, LiOH) Base->SolubleSalt Water1 Deionized Water Water1->SolubleSalt Precipitate This compound Precipitate SolubleSalt->Precipitate CaSalt Calcium Salt (CaCl2, Ca(NO3)2) CaSalt->Precipitate Filtration Filtration / Centrifugation Precipitate->Filtration Washing Washing with Water Filtration->Washing Drying1 Drying (this compound Trihydrate) Washing->Drying1 Drying2 Vacuum Drying (Anhydrous this compound) Drying1->Drying2 FinalProduct Final Product Drying2->FinalProduct

Caption: Workflow for the two-step aqueous precipitation synthesis of this compound.

Direct Precipitation with Calcium Base

A more direct approach involves the reaction of terephthalic acid with a less soluble calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO), in an aqueous medium.

Experimental Protocol:

While specific quantitative data from peer-reviewed literature is less common for this direct method, the general procedure is as follows:

  • Reaction Mixture Preparation:

    • Suspend terephthalic acid in water.

    • Add a stoichiometric amount of calcium hydroxide or calcium oxide to the suspension.

    • The mixture is heated and stirred to facilitate the reaction.

  • Reaction and Precipitation:

    • The reaction is typically carried out at elevated temperatures, often near the boiling point of water, for a sufficient duration to ensure complete conversion.

    • This compound, being sparingly soluble in water, precipitates out as the reaction proceeds.

  • Isolation and Purification:

    • The precipitate is collected by filtration.

    • The product is washed with hot water to remove any unreacted starting materials and soluble byproducts.

    • The final product is dried in an oven.

Logical Workflow for Direct Aqueous Precipitation:

G TA Terephthalic Acid Reaction Heated Reaction Mixture TA->Reaction CaBase Calcium Base (Ca(OH)2, CaO) CaBase->Reaction Water Water Water->Reaction Precipitate This compound Precipitate Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Hot Water Filtration->Washing Drying Drying Washing->Drying FinalProduct Final Product Drying->FinalProduct

Caption: Workflow for the direct aqueous precipitation synthesis of this compound.

Quantitative Data for Aqueous Precipitation Methods:

ParameterTwo-Step Precipitation (NaOH/CaCl₂)Direct Precipitation (Ca(OH)₂)Reference
Reactants Terephthalic Acid, NaOH, CaCl₂Terephthalic Acid, Ca(OH)₂[1]
Solvent Deionized WaterWater
Temperature 40-100 °CNot specified, typically elevated
Reaction Time 6-24 hoursNot specified
Yield Not explicitly statedNot explicitly stated
Purity High (after washing)Dependent on washing efficiency

Note: Specific yield and purity data are often not provided in general method descriptions. These values are highly dependent on the precise reaction conditions and purification steps.

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. These techniques can lead to the formation of highly crystalline products with controlled morphologies.

Experimental Protocol:

While detailed protocols for the simple synthesis of this compound are not as prevalent as for more complex metal-organic frameworks (MOFs), a general procedure can be outlined:

  • Reactant Preparation:

    • A mixture of terephthalic acid and a calcium source (e.g., calcium chloride, calcium nitrate, or calcium hydroxide) is prepared.

    • The reactants are dispersed in a suitable solvent, which is typically water for hydrothermal synthesis or an organic solvent (or a mixture with water) for solvothermal synthesis.

  • Hydrothermal/Solvothermal Reaction:

    • The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated to a specific temperature, generally in the range of 100-200°C, for a defined period, which can range from several hours to days.

    • During this process, the increased temperature and pressure facilitate the dissolution of the reactants and the subsequent crystallization of the product.

  • Product Recovery:

    • After the reaction, the autoclave is cooled to room temperature.

    • The solid product is collected by filtration, washed with the solvent used for the reaction and then with a more volatile solvent like ethanol (B145695) to aid in drying.

    • The final product is dried in an oven.

Logical Workflow for Hydrothermal/Solvothermal Synthesis:

G TA Terephthalic Acid Autoclave Sealed Autoclave TA->Autoclave CaSource Calcium Source CaSource->Autoclave Solvent Solvent (e.g., Water, DMF) Solvent->Autoclave Heating Heating (100-200 °C) Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Crystalline this compound Drying->FinalProduct

Caption: Workflow for the hydrothermal/solvothermal synthesis of this compound.

Quantitative Data for Hydrothermal/Solvothermal Synthesis:

ParameterHydrothermal SynthesisReference
Reactants Terephthalic Acid, Calcium Salt/Base
Solvent Water, Organic Solvents (e.g., DMF)
Temperature 100-200 °C
Reaction Time Hours to Days
Yield Generally high
Purity High (crystalline product)

Note: Specific quantitative data is highly dependent on the specific reactants, solvent, temperature, and reaction time used.

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This approach is considered a green chemistry technique due to the reduction or elimination of solvents.

Experimental Protocol:

The mechanochemical synthesis of this compound can be achieved by milling terephthalic acid with a solid calcium source.

  • Reactant Preparation:

    • Terephthalic acid and a solid calcium source, such as calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂), are weighed in the desired stoichiometric ratio.

    • The reactants are placed in a milling jar along with milling balls. The material of the jar and balls (e.g., stainless steel, zirconia) and the ball-to-powder ratio are important parameters.

  • Ball Milling:

    • The milling jar is sealed and placed in a high-energy ball mill (e.g., a planetary or shaker mill).

    • The mixture is milled at a specific frequency for a predetermined duration. Milling times can range from minutes to several hours.

    • In some cases, a small amount of a liquid, known as liquid-assisted grinding (LAG), may be added to enhance the reaction rate.

  • Product Isolation:

    • After milling, the resulting powder is removed from the jar.

    • The product may be used as is or may be washed with a suitable solvent to remove any unreacted starting materials.

    • The final product is then dried.

Logical Workflow for Mechanochemical Synthesis:

G TA Terephthalic Acid MillingJar Milling Jar with Balls TA->MillingJar CaSource Solid Calcium Source (CaO, Ca(OH)2) CaSource->MillingJar BallMill High-Energy Ball Milling MillingJar->BallMill MilledProduct Milled Powder BallMill->MilledProduct Washing Optional Washing MilledProduct->Washing Drying Drying MilledProduct->Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the mechanochemical synthesis of this compound.

Quantitative Data for Mechanochemical Synthesis:

ParameterMechanochemical SynthesisReference
Reactants Terephthalic Acid, CaO/Ca(OH)₂[2]
Solvent Solvent-free or Liquid-Assisted Grinding
Milling Time Minutes to Hours
Yield Can be high, often quantitative[3]
Purity Generally high, may require washing

Note: The yield and purity of the mechanochemically synthesized product are highly dependent on the milling parameters (time, frequency, ball-to-powder ratio) and the stoichiometry of the reactants.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium terephthalate (B1205515), a salt derived from terephthalic acid and calcium, is a compound of increasing interest in materials science and pharmaceutical research. Its rigid structure, thermal stability, and potential for forming metal-organic frameworks (MOFs) make it a versatile material with applications ranging from polymer composites to advanced drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous calcium terephthalate, detailed experimental protocols for its characterization, and insights into its synthesis and potential biological interactions.

Chemical and Physical Properties

Anhydrous this compound is a white, crystalline solid. Its fundamental properties are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: General and Physical Properties of Anhydrous this compound

PropertyValueSource(s)
Chemical Formula C₈H₄CaO₄[1]
Molar Mass 204.19 g/mol [1]
Appearance White crystalline solid[2]
Calculated Density 1.93 g/cm³
Thermal Decomposition 500 - 800 °C[3]

Table 2: Crystallographic Data of Anhydrous this compound

ParameterValueSource(s)
Crystal System Monoclinic[4]
Space Group C2/c[4]
Lattice Parameters a = 18.84 Å[4]
b = 5.34 Å[4]
c = 6.96 Å[4]
β = 87.26°[4]

Table 3: Solubility Profile of Terephthalic Acid (Precursor)

SolventSolubility at 25°CSource(s)
WaterSparingly soluble[5]
Dimethyl Sulfoxide (DMSO)20 g / 100 g solvent[5]
N,N-Dimethylformamide (DMF)6.7 g / 100 g solvent[6]
Acetic Acid0.035 g / 100 g solvent[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of anhydrous this compound are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Synthesis of Anhydrous this compound

This protocol describes a common method for synthesizing anhydrous this compound from terephthalic acid and calcium hydroxide (B78521).

Materials:

  • Terephthalic acid (TPA)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Ethanol

  • Vacuum oven

Procedure:

  • Dissolution of Terephthalic Acid: In a beaker, dissolve terephthalic acid in deionized water. The amount of water should be sufficient to form a stirrable slurry.

  • Preparation of Calcium Hydroxide Suspension: In a separate beaker, prepare a suspension of calcium hydroxide in deionized water.

  • Reaction: Slowly add the calcium hydroxide suspension to the terephthalic acid slurry while stirring continuously. The molar ratio of TPA to Ca(OH)₂ should be 1:1.

  • Heating and Precipitation: Heat the reaction mixture to 80°C and maintain this temperature for 30 minutes with constant stirring. A white precipitate of this compound trihydrate will form.

  • Filtration and Washing: Allow the mixture to cool to room temperature, then filter the precipitate using a Buchner funnel. Wash the solid residue with deionized water to remove any unreacted starting materials, followed by a wash with ethanol.

  • Drying and Dehydration: Dry the collected this compound trihydrate in an oven. To obtain the anhydrous form, heat the hydrated salt in a vacuum oven at 190°C for 2 hours.

  • Pulverization: After cooling, pulverize the resulting anhydrous this compound to obtain a fine powder.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of anhydrous this compound.

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the anhydrous this compound powder into a TGA crucible (typically alumina).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert)

    • Temperature Range: Room temperature to 900°C

    • Heating Rate: 10 °C/min

  • Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset and completion temperatures of decomposition. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum mass loss rate.

Powder X-ray Diffraction (PXRD)

PXRD is employed to confirm the crystal structure and phase purity of the synthesized anhydrous this compound.

Instrument:

  • Powder X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation: Finely grind the anhydrous this compound powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Collection:

    • 2θ Range: 5° to 80°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/min

  • Data Analysis: Compare the obtained diffraction pattern with known patterns from crystallographic databases (e.g., ICDD) to confirm the identity and phase purity of the material. The diffraction peaks can be indexed to determine the lattice parameters and confirm the monoclinic crystal system with the C2/c space group.[4]

Spectroscopic Analysis: FT-IR and Raman

Vibrational spectroscopy is used to identify the functional groups present in anhydrous this compound and confirm the coordination of the carboxylate groups to the calcium ion.

Instruments:

  • Fourier-Transform Infrared (FT-IR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Raman Spectrometer.

Procedure (FT-IR with ATR):

  • Sample Preparation: Place a small amount of the anhydrous this compound powder directly onto the ATR crystal.

  • Data Collection: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic peaks. Key absorptions include the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻), and the absence of the broad O-H stretch from the carboxylic acid precursor.

Procedure (Raman Spectroscopy):

  • Sample Preparation: Place a small amount of the powder on a microscope slide or in a capillary tube.

  • Data Collection: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm) and collect the scattered light.

  • Data Analysis: Analyze the Raman spectrum for vibrational modes that are complementary to the FT-IR data, such as the aromatic C-C stretching vibrations of the terephthalate ring.

Visualizations

The following diagrams illustrate key experimental workflows and a conceptual pathway for the potential application of anhydrous this compound in drug delivery.

Synthesis_Workflow TPA Terephthalic Acid Mixing Mixing in Deionized Water TPA->Mixing CaOH2 Calcium Hydroxide CaOH2->Mixing Reaction Reaction at 80°C Mixing->Reaction Filtration Filtration & Washing Reaction->Filtration Hydrated This compound Trihydrate Filtration->Hydrated Dehydration Dehydration at 190°C (Vacuum) Hydrated->Dehydration Anhydrous Anhydrous Calcium Terephthalate Dehydration->Anhydrous Characterization_Workflow Sample Anhydrous Calcium Terephthalate Sample TGA TGA Analysis Sample->TGA XRD PXRD Analysis Sample->XRD FTIR FT-IR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Thermal Thermal Stability & Decomposition TGA->Thermal Crystal Crystal Structure & Purity XRD->Crystal Functional Functional Groups & Bonding FTIR->Functional Raman->Functional Drug_Delivery_Pathway cluster_extracellular Extracellular cluster_cellular Cellular CaTP_NP Ca-Terephthalate Nanoparticle (Drug Carrier) Endocytosis Endocytosis CaTP_NP->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation of Carrier Target Intracellular Target Drug_Release->Target

References

An In-depth Technical Guide to the Hydrated States of Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrated states of calcium terephthalate (B1205515) (CaTP), a compound of interest in materials science and pharmaceutical development. This document details the structural, thermal, and spectroscopic properties of its known hydrated and anhydrous forms, offering a centralized resource for researchers in the field.

Introduction to Calcium Terephthalate and its Hydrates

This compound is a metal-organic framework (MOF) precursor and a coordination polymer formed between calcium ions (Ca²⁺) and terephthalate ligands. Its ability to form various hydrated states is of critical importance as the degree of hydration significantly influences its physicochemical properties, such as stability, solubility, and crystal structure. Understanding these hydrated forms is crucial for applications ranging from drug delivery systems to industrial catalysis. The most well-characterized forms are the trihydrate and the anhydrous state.

Physicochemical Properties of this compound Hydrates

The properties of this compound are intrinsically linked to its hydration state. The following tables summarize the key quantitative data for the known forms of this compound.

Table 1: Crystallographic Data
ParameterThis compound Trihydrate (CaTP·3H₂O)Anhydrous this compound (CaTP)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 7.119.531
b (Å) 21.6710.597
c (Å) 6.596.969
α (°) 9090
β (°) 92.390
γ (°) 9090
Volume (ų) 1014.4704.2
Z 44
Calculated Density (g/cm³) 1.6901.91
Table 2: Thermal Analysis Data
Hydrated StateDehydration StepTemperature Range (°C)Weight Loss (%)
CaTP·3H₂OStep 1: CaTP·3H₂O → CaTP·H₂O + 2H₂O~80 - 150~13.4
Step 2: CaTP·H₂O → CaTP + H₂O~150 - 220~6.7
Anhydrous CaTP Decomposition> 500-
Table 3: FTIR Spectroscopy Data
Functional GroupWavenumber (cm⁻¹) - CaTP·3H₂OWavenumber (cm⁻¹) - Anhydrous CaTPAssignment
O-H (water)~3400-3000 (broad)AbsentStretching vibrations of water molecules
C=O (carboxylate)~1570, ~1400~1580, ~1420Asymmetric and symmetric stretching
C-H (aromatic)~3070~3070Stretching vibrations
Ca-O~520~520Stretching vibrations

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound hydrates.

Synthesis of this compound Trihydrate (CaTP·3H₂O)

This protocol describes a common aqueous precipitation method for the synthesis of this compound trihydrate.[1]

Materials:

  • Terephthalic acid (TPA)

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of terephthalic acid in a sodium hydroxide solution to form disodium (B8443419) terephthalate.

  • Prepare a separate aqueous solution of calcium chloride.

  • Slowly add the calcium chloride solution to the disodium terephthalate solution under constant stirring.

  • A white precipitate of this compound trihydrate will form immediately.

  • Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Isolate the precipitate by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the product at room temperature or in a low-temperature oven (e.g., 40-50 °C) to obtain the crystalline trihydrate.

Characterization Techniques

Objective: To identify the crystalline phase and determine the unit cell parameters.

Procedure:

  • Grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 5-50° 2θ).

  • Collect the diffraction pattern.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities to known standards or by performing Rietveld refinement to determine the crystal structure.

Objective: To determine the thermal stability and quantify the water content.

Procedure:

  • Calibrate the TGA/DSC instrument for temperature and heat flow.

  • Place a small, accurately weighed amount of the this compound hydrate (B1144303) sample (typically 3-10 mg) into an alumina (B75360) or platinum crucible.

  • Place the crucible in the TGA/DSC furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to identify dehydration and decomposition temperatures and to quantify the weight loss at each step.

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Prepare the sample for analysis. For solid samples, this is typically done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Place the sample in the FTIR spectrometer.

  • Collect the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Structural Transformations and Signaling Pathways

The hydrated states of this compound can be interconverted through changes in temperature and humidity. These transformations involve significant rearrangements of the crystal structure and the coordination environment of the calcium ion.

Dehydration Pathway

The thermal dehydration of this compound trihydrate to its anhydrous form is a stepwise process. This transformation is crucial for understanding the material's stability under different environmental conditions.

Dehydration_Pathway CaTP_3H2O Ca(C₈H₄O₄)·3H₂O (Trihydrate) CaTP_H2O Ca(C₈H₄O₄)·H₂O (Monohydrate) CaTP_3H2O->CaTP_H2O Heat (~80-150°C) -2H₂O CaTP Ca(C₈H₄O₄) (Anhydrous) CaTP_H2O->CaTP Heat (~150-220°C) -H₂O

Caption: Dehydration pathway of this compound trihydrate.

Coordination Environment

The coordination number and geometry of the calcium ion change during the dehydration process. In the trihydrate, the calcium ion is typically coordinated to both the carboxylate oxygen atoms of the terephthalate ligand and water molecules. Upon dehydration, the water ligands are removed, leading to a change in the coordination environment and a restructuring of the crystal lattice.

Coordination_Environment cluster_trihydrate Trihydrate (CaTP·3H₂O) cluster_anhydrous Anhydrous (CaTP) Ca1 Ca²⁺ O_TPA1 O (TPA) Ca1->O_TPA1 Coordination O_H2O1 O (H₂O) Ca1->O_H2O1 Coordination Ca2 Ca²⁺ O_TPA2 O (TPA) Ca2->O_TPA2 Coordination

References

preliminary investigation of calcium terephthalate as a metal-organic framework (MOF) precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-based Metal-Organic Frameworks (MOFs) are gaining significant attention as versatile materials for a range of applications, particularly in the biomedical field. Their inherent biocompatibility, low toxicity, and the abundance of calcium make them attractive alternatives to other metal-based MOFs. This technical guide provides a preliminary investigation into the use of calcium terephthalate (B1205515) as a precursor for synthesizing calcium-based MOFs (Ca-MOFs). We will explore various synthesis methodologies, delve into the characterization of these materials, and discuss their potential in drug delivery applications. This guide consolidates quantitative data into structured tables for comparative analysis, presents detailed experimental protocols, and utilizes visualizations to illustrate key processes and pathways.

Introduction to Calcium Terephthalate MOFs

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. This compound MOFs are formed by the coordination of calcium ions (Ca²⁺) with terephthalic acid (TPA) or its deprotonated form, terephthalate. The resulting structures exhibit high porosity and surface area, making them suitable for applications such as gas storage, separation, and catalysis. In the context of drug development, the biocompatibility of calcium is a significant advantage, positioning Ca-MOFs as promising candidates for drug delivery systems.[1]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound MOFs, each with its own advantages in terms of crystal size, morphology, and reaction conditions. The most common methods include hydrothermal, solvothermal, and mechanochemical synthesis.

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of materials from high-temperature aqueous solutions under high vapor pressure. This method is widely used for the synthesis of MOFs due to its ability to produce well-defined crystals.

Experimental Protocol: Hydrothermal Synthesis of Ca-MOF [2]

  • Precursor Preparation:

    • Dissolve calcium carbonate (CaCO₃) and terephthalic acid (BDC) in a 1:1 molar ratio in deionized water and dimethylformamide (DMF), respectively.[2]

  • Reaction Setup:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.[2]

    • Seal the autoclave and place it in an oven.

  • Reaction Conditions:

    • Heat the autoclave to 110°C for 48 hours.[2]

  • Product Recovery:

    • Cool the autoclave to room temperature.

    • Collect the resulting solid product by filtration or centrifugation.

    • Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the final product in an oven or under vacuum.

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method, but it uses an organic solvent or a mixture of solvents instead of water. This allows for a wider range of reaction temperatures and can influence the resulting MOF structure.[3][4]

Experimental Protocol: Solvothermal Synthesis of a Ca-MOF [3]

  • Precursor Preparation:

    • Dissolve a calcium salt (e.g., calcium chloride) and terephthalic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Reaction Setup:

    • Place the precursor solution in a sealed reaction vessel, such as a Teflon-lined autoclave.[4]

  • Reaction Conditions:

    • Heat the vessel to a temperature typically ranging from 100°C to 250°C for 12 to 48 hours.[4] For the synthesis of Ca(2,3-dhtp)(H₂O) (SIMOF-4), the reactants are heated in an autoclave to 120°C for 3 days.[3]

  • Product Recovery:

    • After cooling, the crystalline product is collected by filtration.[4]

    • The product is then washed with a fresh solvent to remove impurities.[4]

    • Drying is typically performed in a vacuum oven.[4]

A sustainable approach to solvothermal synthesis has been demonstrated using waste materials as precursors.[5]

Experimental Protocol: Sustainable Solvothermal Synthesis of Ca(BDC)(H₂O)₃ [5]

  • Precursor Preparation:

    • Combine ground chicken eggshells (as the calcium source) and flakes from recycled PET plastic bottles (as the terephthalic acid source) in a Teflon-lined autoclave.[5]

    • Add a water/ethylene glycol solvent mixture (10:1).[5]

  • Reaction Conditions:

    • Heat the autoclave to 210°C for 15 hours.[5]

  • Product Recovery:

    • Follow the standard product recovery steps of cooling, filtration, washing, and drying.

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that uses mechanical energy, such as grinding or milling, to initiate chemical reactions. This method is considered a green and scalable approach for MOF synthesis.[6][7]

Experimental Protocol: Mechanochemical Synthesis of Ca(BDC)(H₂O)₃ [5][8]

  • Precursor Preparation:

    • Combine reclaimed terephthalic acid from the hydrolysis of PET bottles and calcium carbonate or ground eggshells.[5][8]

  • Reaction Setup:

    • Place the solid precursors in a ball milling jar.

    • Add a small amount of deionized water (40 µL).[5]

  • Reaction Conditions:

    • Shake the mixture for 20 minutes.[5]

  • Product Recovery:

    • The resulting powder is the Ca-MOF product.

Characterization of this compound MOFs

The synthesized Ca-MOFs are characterized using various analytical techniques to determine their structure, morphology, porosity, and thermal stability.

Table 1: Characterization Techniques for Ca-MOFs

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Crystalline structure, phase purity, and crystallite size.[9]
Scanning Electron Microscopy (SEM) Morphology, particle size, and surface features.[2]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.[2]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups and confirmation of coordination between the metal and ligand.[9]
Brunauer-Emmett-Teller (BET) Analysis Surface area and pore size distribution.

Quantitative Data

The properties of Ca-MOFs can vary depending on the synthesis method and conditions. The following tables summarize some of the quantitative data reported in the literature.

Table 2: Physical Properties of Selected Ca-MOFs

MOF Name/FormulaSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Average Particle SizeReference
Ca-MOFHydrothermal--461.9 ± 15 nm[2]
[Ca(BDC)(DMF)(H₂O)]nSolvothermal---[10]
[Ca(HBDC)(BDC)0.5(DMA)2]nSolvothermal---[10]
Ca(BDC)(H₂O)₃Mechanochemical---[5]

Table 3: Adsorption Capacities of Ca-MOFs

MOF NameAdsorbateMaximum Adsorption Capacity (mg/g)Reference
Ca-MOFLead (Pb²⁺)644.07 ± 47[2]
Ca-MOFCadmium (Cd²⁺)391.4 ± 26[2]
Ca-MOFCopper (Cu²⁺)260.5 ± 14[2]

Application in Drug Delivery

The inherent biocompatibility of calcium makes Ca-MOFs promising candidates for drug delivery systems. The porous structure of these MOFs allows for the encapsulation of drug molecules, which can then be released in a controlled manner.[11][12] The drug release can be triggered by changes in the physiological environment, such as pH.[12][13]

Drug Loading and Release

Drug molecules can be loaded into MOFs through methods like impregnation or by being present during the synthesis (one-pot method).[11] The release of the drug is often achieved through the degradation of the MOF structure in the target environment, such as the acidic microenvironment of a tumor.[12][13]

Cellular Uptake

The entry of MOF nanoparticles into cells is a crucial step for intracellular drug delivery. The primary mechanism for the cellular uptake of nanoparticles is endocytosis.[14][15]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound MOFs.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Precursors Calcium Salt (e.g., CaCO₃, CaCl₂) + Terephthalic Acid (TPA) Synthesis_Method Synthesis Method (Hydrothermal, Solvothermal, or Mechanochemical) Precursors->Synthesis_Method Crude_MOF Crude Ca-TPA MOF Synthesis_Method->Crude_MOF Washing Washing (e.g., with DMF, Ethanol, Water) Crude_MOF->Washing Drying Drying (e.g., Vacuum Oven) Washing->Drying PXRD PXRD Drying->PXRD SEM SEM Drying->SEM TGA TGA Drying->TGA FTIR FTIR Drying->FTIR BET BET Drying->BET Drug_Loading Drug Loading BET->Drug_Loading In_Vitro_Studies In Vitro / In Vivo Studies Drug_Loading->In_Vitro_Studies

Caption: General workflow for the synthesis and characterization of Ca-TPA MOFs.

Cellular Uptake and Drug Release Pathway

While specific signaling pathways for this compound MOFs are not yet well-defined, the following diagram illustrates the general mechanism of cellular uptake of MOF-based drug delivery systems via endocytosis and subsequent drug release.[14][15][16][17]

G cluster_cell Cell cluster_membrane Cell Membrane MOF_Drug Drug-Loaded Ca-TPA MOF Endocytosis Endocytosis MOF_Drug->Endocytosis Membrane_Top Membrane_Bottom Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: Cellular uptake of drug-loaded Ca-TPA MOFs via endocytosis.

Conclusion and Future Perspectives

This compound serves as a viable and promising precursor for the synthesis of biocompatible MOFs with significant potential in drug delivery. The availability of multiple synthesis routes, including sustainable methods utilizing waste materials, enhances their appeal for large-scale production. Future research should focus on optimizing synthesis parameters to control the physicochemical properties of these MOFs, such as particle size and porosity, to enhance drug loading capacity and control release kinetics. Furthermore, in-depth biological studies are required to elucidate the specific cellular uptake mechanisms and intracellular fate of this compound MOFs to advance their translation into clinical applications.

References

Methodological & Application

Upcycling PET Waste: A Detailed Protocol for the Synthesis of Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of calcium terephthalate (B1205515) (CaTP) from post-consumer polyethylene (B3416737) terephthalate (PET) waste. The methodologies outlined are intended for researchers and scientists in materials science and sustainable chemistry. Two primary methods are detailed: a biocatalytic enzymatic hydrolysis and a reactive melt processing technique, offering pathways to a valuable chemical precursor from a common plastic waste stream.

Introduction

Polyethylene terephthalate (PET) is a ubiquitous polymer in packaging and textiles, contributing significantly to global plastic waste. The chemical recycling of PET into its constituent monomers, such as terephthalic acid (TPA), presents a valuable opportunity for a circular economy. Calcium terephthalate, a metal-organic framework (MOF) precursor and a versatile chemical intermediate, can be synthesized from this recycled TPA. This document outlines two distinct and effective protocols for this conversion, providing a foundation for further research and development in sustainable materials.

Method 1: Enzymatic Hydrolysis of PET to this compound

This one-pot biocatalysis method utilizes a thermostable enzyme to depolymerize PET directly into this compound in the presence of calcium ions. This approach is noted for its high selectivity and operation under relatively mild conditions.

Experimental Protocol
  • Pre-treatment of PET Waste:

    • Collect and sort post-consumer PET bottles.

    • Wash the PET flakes thoroughly with detergent and water to remove contaminants.

    • Rinse with deionized water and dry in an oven at 60°C overnight.

    • Reduce the particle size of the PET flakes using a grinder or shredder to increase the surface area for enzymatic reaction.

  • Enzymatic Depolymerization:

    • Prepare a reaction mixture in a temperature-controlled bioreactor containing Tris-HCl buffer (50 mM, pH 8).

    • Add the pre-treated PET waste to the buffer to a final concentration of 200 g/L.

    • Introduce calcium chloride (CaCl₂) to a final concentration of 1 M. The presence of calcium ions has been shown to improve the thermal stability and activity of the enzyme.[1][2]

    • Add the LCCICCG enzyme at a loading of 2 mg of enzyme per gram of PET substrate.[1]

    • Set the reaction temperature to 80°C and maintain for 12 hours with constant stirring.[1][2] The pH should be maintained at 8.0 using a pH-stat.

  • Product Isolation and Purification:

    • After the reaction, the solid product, hydrated this compound (CaTP·3H₂O), will precipitate out of the solution.

    • Separate the solid product from the reaction mixture by filtration.

    • Wash the collected solid with deionized water to remove any unreacted starting materials and residual enzyme.

    • Dry the purified CaTP·3H₂O in an oven at 80°C until a constant weight is achieved.

Process Workflow

Enzymatic_Synthesis cluster_0 PET Pre-treatment cluster_1 Enzymatic Reaction cluster_2 Product Isolation PET_Waste PET Waste Washing Washing & Drying PET_Waste->Washing Shredding Shredding Washing->Shredding Bioreactor Bioreactor (200 g/L PET, 1M Ca²⁺, pH 8, 80°C, 12h) Shredding->Bioreactor Filtration Filtration Bioreactor->Filtration Enzyme LCCICCG Enzyme Enzyme->Bioreactor Washing_Product Washing Filtration->Washing_Product Drying Drying Washing_Product->Drying CaTP This compound (CaTP·3H₂O) Drying->CaTP

Caption: Workflow for the enzymatic synthesis of this compound from PET waste.

Quantitative Data
ParameterValueReference
PET Concentration200 g/L[1][2]
Calcium Ion Concentration1 M[1]
Enzyme Loading2 mg/g PET[1]
Temperature80 °C[1][2]
Reaction Time12 hours[1][2]
Conversion of PET~84%[1][2]
ProductHydrated this compound (CaTP·3H₂O)[1][2]

Method 2: Reactive Melt Processing of PET to this compound

This solvent-free method involves the mechanical blending of PET with calcium hydroxide (B78521) at high temperatures, followed by hydrolysis to yield this compound. This approach is presented as a cost-effective and environmentally friendly alternative.[3][4]

Experimental Protocol
  • Pre-treatment of PET Waste:

    • Clean and dry post-consumer PET flakes as described in the enzymatic protocol.

    • Ensure the PET material is thoroughly dried to prevent hydrolytic degradation during melt processing.

  • Reactive Melt Blending:

    • In a high-shear mixer or extruder, blend the dried PET pellets with calcium hydroxide (Ca(OH)₂) powder.

    • The blending should be performed at a temperature above the melting point of PET (typically >250°C).

    • The strong mechanical interaction and thermal decomposition of PET chains in the presence of calcium hydroxide facilitates the initial reaction.[3][4]

  • Hydrolysis:

    • The resulting mixture from the melt blending is then subjected to hydrolysis in water.

    • Transfer the blend into a reaction vessel with water.

    • Heat the mixture to facilitate the complete conversion to this compound.

  • Product Isolation and Purification:

    • The solid this compound product is separated from the aqueous solution by filtration.

    • Wash the product with water to remove excess calcium hydroxide and other soluble impurities.

    • Dry the product in an oven.

  • Calcination (Optional):

    • The hydrated this compound can be calcined at elevated temperatures (e.g., 350°C) to obtain the anhydrous form (CaTP).[5]

Process Workflow

Melt_Processing cluster_0 PET Pre-treatment cluster_1 Reactive Processing cluster_2 Conversion & Isolation PET_Waste PET Waste Drying Drying PET_Waste->Drying Melt_Blender Reactive Melt Blender (PET + Ca(OH)₂) Drying->Melt_Blender Hydrolysis Hydrolysis (in Water) Melt_Blender->Hydrolysis Filtration Filtration & Washing Hydrolysis->Filtration Drying_Product Drying Filtration->Drying_Product CaTP This compound Drying_Product->CaTP

Caption: Workflow for the reactive melt processing of PET to this compound.

Quantitative Data
ParameterValueReference
PET to CaTP Conversion88.2%[5]
Selectivity95.9%[5]
Yield of CaTP-350 (anhydrous)84.6%[5]

Summary and Comparison

Both protocols offer viable routes for the upcycling of PET waste into this compound. The enzymatic method operates under milder conditions and offers high selectivity in a one-pot synthesis. The reactive melt processing method is a solvent-free approach that can be suitable for large-scale, continuous processing. The choice of method may depend on the desired product purity, available equipment, and economic considerations. Further research into the optimization of these processes can contribute to the development of a more sustainable plastic economy.

References

Application Notes and Protocols: Calcium Terephthalate as a Nucleating Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium terephthalate (B1205515) as a nucleating agent to enhance the properties of various polymers. The following sections detail the effects of calcium terephthalate on polymer crystallization and mechanical properties, provide experimental protocols for its synthesis and incorporation, and outline methods for characterizing the resulting materials.

Introduction to Nucleating Agents in Polymers

Nucleating agents are additives that accelerate the crystallization process of semi-crystalline polymers.[1] By providing surfaces for crystal growth to begin, these agents lead to a higher degree of crystallinity, a faster crystallization rate, and a finer spherulitic structure.[2][3] This, in turn, can significantly improve the mechanical and thermal properties of the polymer, such as stiffness, heat deflection temperature, and optical clarity. This compound has emerged as an effective nucleating agent for various polymers, including polyethylene (B3416737) terephthalate (PET), polypropylene (B1209903) (PP), and polylactic acid (PLA).

Effects of this compound on Polymer Properties

The addition of this compound as a nucleating agent can induce significant changes in the thermal and mechanical properties of polymers. These effects are primarily due to its ability to promote heterogeneous nucleation, leading to a more ordered crystalline structure.

Thermal Properties

Differential Scanning Calorimetry (DSC) is a key technique used to evaluate the effect of nucleating agents on the thermal properties of polymers. The primary parameters of interest are the crystallization temperature (Tc), the melting temperature (Tm), and the degree of crystallinity (Xc). An increase in Tc upon cooling from the melt indicates a faster crystallization rate, which is a desirable characteristic in polymer processing as it can lead to shorter cycle times.

Data Presentation: Thermal Properties of Recycled PET (rPET) with Anhydrous this compound (CATAS)

SampleTc (°C)ΔHc (J/g)Tm (°C)ΔHm (J/g)Xc (%)
Neat rPET196.435.8248.140.228.7
rPET + 0.1 wt% CATAS207.238.0248.542.130.1
rPET + 0.25 wt% CATAS208.938.9248.943.230.9
rPET + 0.4 wt% CATAS210.139.5249.244.031.4
rPET + 0.5 wt% CATAS209.539.1249.043.631.1

Data synthesized from Dominici et al., Polymers, 2020.[4] The degree of crystallinity (Xc) was calculated using the formula: Xc (%) = (ΔHm / ΔH°m) x 100, where ΔH°m for 100% crystalline PET is 140 J/g.

Mechanical Properties

The enhanced crystallinity imparted by this compound often translates to improved mechanical performance. Key properties that are typically enhanced include tensile strength and Young's modulus, which are measures of a material's strength and stiffness, respectively.

Data Presentation: Mechanical Properties of Recycled PET (rPET) with Anhydrous this compound (CATAS)

SampleTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Neat rPET65.528873.5
rPET + 0.1 wt% CATAS67.229503.3
rPET + 0.25 wt% CATAS68.530103.1
rPET + 0.4 wt% CATAS69.431312.9
rPET + 0.5 wt% CATAS68.830803.0

Data synthesized from Dominici et al., Polymers, 2020.[4]

Note: As with thermal properties, specific quantitative data for the mechanical properties of polypropylene (PP) and polylactic acid (PLA) nucleated with this compound is limited in the available literature. It is generally expected that an effective nucleating agent will increase the tensile strength and modulus of these polymers as well.

Experimental Protocols

Synthesis of this compound Nucleating Agent

This protocol describes the synthesis of this compound from terephthalic acid and calcium hydroxide (B78521).

Materials:

  • Terephthalic acid (C₈H₆O₄)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

Equipment:

  • Glass reactor with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In the glass reactor, dissolve terephthalic acid in deionized water by heating to 80-90 °C with continuous stirring. The concentration of terephthalic acid should be approximately 5-10 wt%.

  • Slowly add a stoichiometric amount of calcium hydroxide powder to the terephthalic acid solution. The reaction is a neutralization reaction, forming this compound and water.

  • Continue stirring the mixture at 80-90 °C for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate of this compound will be observed.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate using a Büchner funnel and wash it several times with deionized water to remove any unreacted starting materials.

  • Dry the collected this compound powder in a drying oven at 100-120 °C for at least 12 hours, or until a constant weight is achieved.

  • For use as a nucleating agent, it may be necessary to mill the dried powder to achieve a fine and uniform particle size, which enhances its dispersion in the polymer matrix. Anhydrous this compound can be obtained by heating at 200 °C.[5]

Incorporation of this compound into Polymer Matrix via Twin-Screw Extrusion

This protocol outlines the general procedure for compounding this compound into a polymer matrix (e.g., PET, PP, or PLA) using a co-rotating twin-screw extruder.[6][7]

Materials:

  • Polymer pellets (e.g., PET, PP, PLA), dried according to manufacturer's recommendations.

  • Synthesized this compound powder.

Equipment:

  • Co-rotating twin-screw extruder with a gravimetric feeder.[6]

  • Water bath for cooling the extruded strands.

  • Pelletizer.

  • Injection molding machine or compression molding press for sample preparation.

Procedure:

  • Pre-dry the polymer pellets to remove any moisture, which can cause degradation during melt processing. Typical drying conditions for PET are 120-140 °C for 4-6 hours, for PP are 80-100 °C for 2-3 hours, and for PLA are 60-80 °C for 4-6 hours.

  • Thoroughly mix the dried polymer pellets with the desired weight percentage of this compound powder (e.g., 0.1-1.0 wt%).

  • Set the temperature profile of the twin-screw extruder. A typical profile for PET would be in the range of 250-270 °C, for PP 180-220 °C, and for PLA 170-200 °C.[8]

  • Feed the polymer/calcium terephthalate mixture into the extruder using a gravimetric feeder to ensure a constant and accurate feed rate.

  • The molten polymer blend is extruded through a die into strands.

  • Cool the extruded strands in a water bath.

  • Feed the cooled strands into a pelletizer to produce compounded pellets.

  • The resulting pellets can then be used for further processing, such as injection molding or compression molding, to create test specimens for characterization.

Characterization of Polymer Composites

Purpose: To determine the crystallization temperature (Tc), melting temperature (Tm), and degree of crystallinity (Xc).

Procedure:

  • Accurately weigh 5-10 mg of the polymer composite pellet into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 280 °C for PET, 220 °C for PP, 200 °C for PLA) at a heating rate of 10 °C/min to erase the thermal history.

  • Hold the sample at this temperature for 3-5 minutes.

  • Cool the sample to room temperature at a controlled cooling rate (e.g., 10 °C/min). The exothermic peak during cooling corresponds to the crystallization temperature (Tc).

  • Reheat the sample to above its melting point at 10 °C/min. The endothermic peak during this second heating scan corresponds to the melting temperature (Tm).

  • Calculate the degree of crystallinity (Xc) from the enthalpy of melting (ΔHm) of the second heating scan using the equation: Xc (%) = (ΔHm / ΔH°m) x 100, where ΔH°m is the theoretical enthalpy of melting for a 100% crystalline polymer.

Purpose: To determine the tensile strength, Young's modulus, and elongation at break.

Procedure:

  • Prepare dumbbell-shaped test specimens according to a standard such as ASTM D638 using an injection molding machine or by machining from compression-molded plaques.

  • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours.

  • Conduct the tensile test using a universal testing machine equipped with an extensometer.

  • Apply a constant rate of crosshead displacement until the specimen fractures.

  • Record the load and displacement data to generate a stress-strain curve.

  • From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break (the strain at which the specimen fractures).

Visualization of Mechanisms

Heterogeneous Nucleation Mechanism

The following diagram illustrates the logical steps involved in the heterogeneous nucleation of a polymer melt induced by a nucleating agent like this compound.

Heterogeneous_Nucleation cluster_melt Polymer Melt cluster_nucleating_agent Nucleating Agent cluster_process Nucleation and Growth cluster_result Final Structure polymer_chains Amorphous Polymer Chains adsorption Polymer Chain Adsorption polymer_chains->adsorption Diffusion ca_terephthalate This compound Particle ca_terephthalate->adsorption Surface Interaction ordering Chain Ordering and Folding adsorption->ordering crystal_nucleus Crystal Nucleus Formation ordering->crystal_nucleus crystal_growth Spherulitic Crystal Growth crystal_nucleus->crystal_growth semicrystalline Semicrystalline Polymer crystal_growth->semicrystalline

Caption: Heterogeneous nucleation of a polymer by this compound.

Experimental Workflow

The diagram below outlines the experimental workflow from the synthesis of the nucleating agent to the characterization of the final polymer composite.

Experimental_Workflow synthesis Synthesis of this compound drying Drying and Milling synthesis->drying compounding Twin-Screw Extrusion drying->compounding polymer_prep Polymer Pellet Drying polymer_prep->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep characterization Characterization specimen_prep->characterization dsc DSC Analysis characterization->dsc mechanical Mechanical Testing characterization->mechanical morphology Morphological Analysis (e.g., SEM, XRD) characterization->morphology

Caption: Experimental workflow for polymer composite preparation and analysis.

References

Application of Calcium Terephthalate in Wastewater Treatment for Terephthalic Acid Removal

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed novel application of calcium terephthalate (B1205515) as an adsorbent for the removal of terephthalic acid (TPA) from wastewater. While the synthesis of calcium terephthalate from waste polyethylene (B3416737) terephthalate (PET) is established, its use as an adsorbent for TPA is a developing area of research. These notes offer a comprehensive guide, from the synthesis of the adsorbent to its application in wastewater treatment, including hypothetical performance data.

Introduction

Terephthalic acid is a major industrial chemical, primarily used in the production of PET. Consequently, wastewater from TPA and PET manufacturing plants often contains significant concentrations of TPA, which can be detrimental to the environment. Current methods for TPA removal from wastewater include biological treatment, coagulation, and adsorption on various materials. This document outlines a potential new approach utilizing this compound as a cost-effective and sustainable adsorbent, particularly when synthesized from recycled PET waste. The proposed mechanism of action is based on the principle of "like-dissolves-like," where the structural similarities between this compound and terephthalic acid may promote effective adsorption.

Synthesis of this compound from PET Waste

A two-step process is proposed for the synthesis of this compound from post-consumer PET waste. The first step involves the alkaline hydrolysis of PET to disodium (B8443419) terephthalate, followed by acidification to yield terephthalic acid. The second step is the precipitation of this compound by reacting the purified terephthalic acid with a calcium salt.

Experimental Protocol: PET Hydrolysis

This protocol is adapted from established methods of alkaline hydrolysis of PET.[1][2][3]

Materials:

  • Post-consumer PET flakes

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, add 10 g of clean, dry PET flakes.

  • Prepare a 10% (w/v) NaOH solution in a 20:80 (v/v) ethanol-water mixture.

  • Add 200 mL of the NaOH solution to the flask containing the PET flakes.

  • Reflux the mixture at 110°C for 1 hour with constant stirring.[1][2]

  • After cooling to room temperature, filter the mixture to remove any unreacted PET.

  • Acidify the filtrate with 1 M HCl to a pH of 3 to precipitate the terephthalic acid.[4]

  • Filter the white precipitate of terephthalic acid and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the purified terephthalic acid in an oven at 80°C overnight.

Experimental Protocol: Synthesis of this compound

Materials:

  • Purified terephthalic acid (from step 2.1)

  • Calcium chloride (CaCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Dissolve 5 g of the purified terephthalic acid in 100 mL of deionized water by adding 1 M NH₄OH dropwise until the TPA is fully dissolved and the solution is slightly alkaline (pH ~8-9).

  • In a separate beaker, prepare a 0.5 M solution of CaCl₂ in deionized water.

  • Slowly add the CaCl₂ solution to the terephthalic acid solution with vigorous stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 1 hour to ensure complete precipitation.

  • Filter the this compound precipitate and wash with deionized water to remove any unreacted salts.

  • Dry the this compound in an oven at 100°C for 12 hours.

Application in Wastewater Treatment: Removal of Terephthalic Acid

The synthesized this compound can be evaluated as an adsorbent for the removal of terephthalic acid from synthetic wastewater. The following protocol outlines a typical batch adsorption experiment.[5][6][7]

Experimental Protocol: Batch Adsorption Studies

Materials and Equipment:

  • Synthesized this compound

  • Terephthalic acid

  • Deionized water

  • Orbital shaker

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Synthetic Wastewater: Prepare a stock solution of 1000 mg/L of terephthalic acid in deionized water. Prepare working solutions of desired concentrations (e.g., 50, 100, 200, 300, 400, 500 mg/L) by diluting the stock solution.

  • Batch Adsorption Experiments:

    • Add a fixed amount of this compound (e.g., 0.1 g) to a series of 100 mL conical flasks.

    • Add 50 mL of the terephthalic acid solutions of varying concentrations to each flask.

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

    • To study the effect of contact time, samples can be withdrawn at different time intervals (e.g., 15, 30, 60, 120, 240 minutes).

    • To study the effect of pH, adjust the initial pH of the TPA solutions using 0.1 M HCl or NaOH.

  • Sample Analysis:

    • After adsorption, centrifuge the samples to separate the adsorbent.

    • Analyze the supernatant for the remaining concentration of terephthalic acid using HPLC.[8][9] The percentage removal and adsorption capacity can be calculated using the following equations:

      • Percentage Removal (%) = ((C₀ - Cₑ) / C₀) * 100

      • Adsorption Capacity (qₑ, mg/g) = ((C₀ - Cₑ) * V) / m

      • Where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data from batch adsorption experiments to illustrate the potential performance of this compound in removing terephthalic acid from wastewater.

Table 1: Effect of Initial Concentration on TPA Removal (Conditions: Adsorbent dose = 2 g/L, Contact time = 24 h, Temperature = 25°C, pH = 7)

Initial TPA Concentration (mg/L)Final TPA Concentration (mg/L)Removal Efficiency (%)Adsorption Capacity (mg/g)
505.289.622.4
10015.884.242.1
20045.177.577.5
30090.369.9104.9
400155.661.1122.2
500225.454.9137.3

Table 2: Effect of Contact Time on TPA Removal (Conditions: Initial TPA Concentration = 200 mg/L, Adsorbent dose = 2 g/L, Temperature = 25°C, pH = 7)

Contact Time (min)Final TPA Concentration (mg/L)Removal Efficiency (%)
15120.539.8
3095.252.4
6068.965.6
12050.175.0
24045.577.3
36045.277.4

Table 3: Effect of pH on TPA Removal (Conditions: Initial TPA Concentration = 200 mg/L, Adsorbent dose = 2 g/L, Contact time = 24 h, Temperature = 25°C)

Initial pHFinal TPA Concentration (mg/L)Removal Efficiency (%)
365.367.4
552.873.6
745.177.5
958.970.6
1180.259.9

Visualizations

Synthesis_Workflow PET PET Waste Hydrolysis Alkaline Hydrolysis (NaOH, Ethanol/Water) PET->Hydrolysis Filtration1 Filtration Hydrolysis->Filtration1 Acidification Acidification (HCl) Filtration1->Acidification TPA Terephthalic Acid (TPA) Acidification->TPA Dissolution Dissolution (NH4OH) TPA->Dissolution Precipitation Precipitation (CaCl2) Dissolution->Precipitation CaTP This compound Precipitation->CaTP

Workflow for the synthesis of this compound from PET waste.

Wastewater_Treatment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Wastewater Synthetic Wastewater (TPA Solution) Batch Batch Adsorption (Orbital Shaker) Wastewater->Batch Adsorbent This compound Adsorbent->Batch Separation Centrifugation Batch->Separation HPLC HPLC Analysis Separation->HPLC Results Data Analysis (Removal %, Adsorption Capacity) HPLC->Results

Experimental workflow for wastewater treatment using this compound.

References

Application Notes and Protocols: Calcium Terephthalate as an Anode Material for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of calcium terephthalate (B1205515) as a promising anode material for lithium-ion batteries. It includes detailed experimental protocols for its synthesis, electrode fabrication, and electrochemical characterization, along with a summary of its performance data.

Introduction

Calcium terephthalate (Ca(C₈H₄O₄)), a metal-organic framework (MOF), has emerged as a candidate for anode materials in lithium-ion batteries. Its potential is attributed to its high theoretical capacity, structural stability, and the low cost of its precursors. This document outlines the necessary procedures to synthesize, process, and test this compound for this application.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below: a precipitation method and an enzymatic upcycling method from PET waste.

2.1. Precipitation Method

This method involves the reaction of terephthalic acid with a lithium or sodium hydroxide (B78521) base, followed by precipitation with a calcium salt.

Protocol:

  • Dissolution of Terephthalic Acid:

    • In a beaker, dissolve 3.3226 g of terephthalic acid (C₈H₆O₄) and 0.9576 g of lithium hydroxide (LiOH) in 100 ml of deionized water.[1][2]

    • Stir the mixture for 10 minutes, followed by ultrasonication for 1 hour to ensure complete dissolution.[1][2]

    • Heat the solution in a constant temperature oven at 80°C for 12 hours to obtain a clear lithium terephthalate solution.[1][2]

  • Precipitation of this compound:

    • To the lithium terephthalate solution, add 2.2196 g of anhydrous calcium chloride (CaCl₂).[1]

    • Stir and ultrasonicate the mixture for 6 hours.[1]

    • Allow the mixture to stand in a constant temperature oven at 80°C for 12 hours, during which a white precipitate of this compound will form.[1]

  • Purification and Drying:

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate three times with deionized water to remove any unreacted salts.

    • Dry the solid product in an oven at 80°C for 6-12 hours to obtain this compound trihydrate (Ca(C₈H₄O₄)·3H₂O).[2]

    • To obtain anhydrous this compound, further dry the product in a vacuum drying oven at 100-150°C for 6-24 hours.[2]

2.2. Enzymatic Upcycling of PET Waste

This environmentally friendly method utilizes enzymatic hydrolysis of polyethylene (B3416737) terephthalate (PET) waste to produce this compound.

Protocol:

  • PET Depolymerization:

    • Prepare a reaction mixture containing 200 g/L of waste PET in a Tris-HCl buffer (50 mM, pH 8).[3][4]

    • Introduce a highly concentrated solution of calcium ions (up to 1 M CaCl₂).[3][4]

    • Add the enzyme LCCICCG to the mixture.[3]

    • Maintain the reaction at 80°C for 12 hours. During this time, approximately 84% of the PET will be converted into solid hydrated this compound (Ca(C₈H₄O₄)·3H₂O).[3][4]

  • Purification:

    • The solid Ca(C₈H₄O₄)·3H₂O product can be easily purified by simple washing and filtration steps.[3][4]

Anode Fabrication and Coin Cell Assembly

3.1. Anode Slurry Preparation

Protocol:

  • Mixing:

    • Prepare a slurry by mixing the active material (this compound), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10.

    • Use N-methyl-2-pyrrolidone (NMP) as the solvent for PVDF. If using a water-based binder like carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR), use deionized water as the solvent.

    • Mix the components thoroughly in a planetary mixer or using a magnetic stirrer until a homogeneous slurry is formed.

3.2. Electrode Casting

Protocol:

  • Coating:

    • Cast the prepared slurry onto a copper foil current collector using a doctor blade with a typical thickness of around 80 µm.[5]

  • Drying:

    • Dry the coated foil at room temperature for 2 hours to allow for slow evaporation of the solvent.[5]

    • Subsequently, dry the electrode in a vacuum oven at 120°C for at least 2 hours to completely remove the solvent.[5]

    • Punch out circular electrodes of a desired diameter (e.g., 12 mm) from the dried foil.

3.3. Coin Cell (CR2032) Assembly

Protocol: (To be performed in an argon-filled glovebox with low oxygen and moisture levels)

  • Preparation:

    • Place all components (anode, separator, lithium metal counter electrode, spacers, and spring) inside the glovebox.

  • Assembly:

    • Place the prepared this compound anode at the bottom of the coin cell case (negative cap).

    • Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)) onto the anode.[6]

    • Place a polypropylene (B1209903) separator on top of the wetted anode.

    • Add a few more drops of electrolyte to the separator.

    • Place a lithium metal foil disc (counter and reference electrode) on top of the separator.

    • Add a stainless steel spacer and a spring on top of the lithium foil.

    • Place the positive cap on top and crimp the coin cell using a crimping machine to ensure a proper seal.

Electrochemical Characterization

4.1. Cyclic Voltammetry (CV)

Protocol:

  • Setup:

    • Connect the assembled coin cell to a potentiostat.

  • Parameters:

    • Perform CV scans at a scan rate of 0.1 mV/s.[7]

    • Set the voltage window typically between 0.01 V and 3.0 V vs. Li/Li⁺.

4.2. Galvanostatic Charge-Discharge Cycling

Protocol:

  • Setup:

    • Connect the coin cell to a battery cycler.

  • Parameters:

    • Cycle the cell at a constant current density, typically at a C-rate of 0.1 C (where 1 C corresponds to a full charge/discharge in one hour).[7]

    • Set the voltage window between 0.01 V and 3.0 V vs. Li/Li⁺.

4.3. Rate Capability Test

Protocol:

  • Procedure:

    • Cycle the cell at progressively increasing C-rates (e.g., 0.1 C, 0.2 C, 0.5 C, 1 C, 2 C, and then back to 0.1 C).

    • Maintain each C-rate for a set number of cycles (e.g., 5-10 cycles) to assess the capacity retention at different charge/discharge speeds.

Data Presentation

Table 1: Electrochemical Performance of this compound Anode Materials

Anode MaterialInitial Reversible Specific Capacity (mAh/g)Cycling StabilityRate CapabilityReference
Ca(C₈H₄O₄)·3H₂O (from PET)164.2--[3][4][8][9]
Ca(C₈H₄O₄)23193% capacity retention after 120 cyclesGood rate performance[1][2]
Ca(C₈H₄O₄)/Graphite (100:10)233 (at 0.1 C)95% capacity retention after 50 cycles at 2 C-[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_fabrication Anode and Cell Fabrication cluster_characterization Electrochemical Characterization s1 Precipitation Method f1 Slurry Preparation (CaTPA, Carbon, Binder) s1->f1 s2 Enzymatic Upcycling of PET s2->f1 f2 Electrode Casting (on Cu foil) f1->f2 f3 Coin Cell Assembly (CR2032) f2->f3 c1 Cyclic Voltammetry (CV) f3->c1 c2 Galvanostatic Cycling f3->c2 c3 Rate Capability Test f3->c3

Caption: Experimental workflow for the synthesis and electrochemical characterization of this compound anodes.

logical_relationship cluster_properties cluster_performance material This compound (Active Material) properties Key Properties material->properties exhibits performance Electrochemical Performance properties->performance influences p1 High Theoretical Capacity pf1 Specific Capacity p1->pf1 p2 Structural Stability pf2 Cycling Stability p2->pf2 p3 Low Cost Precursors p3->performance pf3 Rate Capability

Caption: Relationship between the properties of this compound and its electrochemical performance.

References

Controlled Drug Release from Calcium Terephthalate-Based Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of calcium terephthalate-based materials, a type of metal-organic framework (MOF), as carriers for controlled drug release. These materials are gaining significant attention due to their biocompatibility, potential for tunable porosity, and stimuli-responsive behavior.[1]

Application Notes

This compound-based materials are crystalline porous structures formed by the coordination of calcium ions with terephthalic acid (also known as 1,4-benzenedicarboxylic acid) as an organic linker. Their inherent properties make them promising candidates for advanced drug delivery systems.

Key Advantages:

  • Biocompatibility: Calcium is an endogenous metal ion, making these materials generally well-tolerated by the body.[1]

  • Biodegradability: The coordination bonds can be designed to break under specific physiological conditions, leading to the degradation of the framework and release of the drug.

  • Tunable Structure: The synthesis conditions can be modified to control the particle size, morphology, and porosity of the material, which in turn influences drug loading and release kinetics.

  • Stimuli-Responsive Release: Drug release can be triggered by specific environmental cues, such as changes in pH, offering the potential for targeted drug delivery.

Primary Drug Release Mechanisms:

The controlled release of drugs from this compound-based materials is primarily governed by the following mechanisms:

  • pH-Responsive Release: This is the most widely explored mechanism for these materials. In acidic environments, such as those found in tumor tissues or endosomes, the carboxylate groups of the terephthalate (B1205515) linker can become protonated. This protonation weakens the coordination bonds with the calcium ions, leading to the gradual disassembly of the MOF structure and the subsequent release of the encapsulated drug.[2][3]

  • Diffusion: Drug molecules can diffuse out of the pores of the MOF. The rate of diffusion is influenced by the size of the drug molecule, the pore size and structure of the MOF, and the interactions between the drug and the framework.

  • Ion Exchange: While less specific data is available for this compound, in principle, ions present in the physiological environment can exchange with the calcium ions in the MOF structure, potentially leading to a destabilization of the framework and drug release.

Logical Relationship of pH-Responsive Drug Release

Acidic_Environment Acidic Environment (e.g., Tumor Microenvironment) Protonation Protonation of Terephthalate Linker Acidic_Environment->Protonation H+ Weakening_Bonds Weakening of Ca-O Coordination Bonds Protonation->Weakening_Bonds Framework_Disassembly MOF Framework Disassembly Weakening_Bonds->Framework_Disassembly Drug_Release Drug Release Framework_Disassembly->Drug_Release

Caption: pH-responsive drug release mechanism from a this compound MOF.

Quantitative Data Summary

While extensive quantitative data specifically for this compound-based materials is still emerging in the literature, the following tables provide illustrative data from other MOF systems for common drugs to offer a comparative perspective on loading capacities and release kinetics.

Table 1: Drug Loading Capacity in Various MOFs

DrugMOF CarrierDrug Loading Capacity (wt%)Reference
5-FluorouracilFeMn-MIL-88B43.8%[4][5]
5-FluorouracilZIF-8~60%[6]
5-FluorouracilUiO-67-CDC-(CH3)256.5%[7]
IbuprofenUiO-66-NH2~5.5%[8]
IbuprofenCD-MOF-123-26%[9]
IbuprofenUiO-66-PDC~27.6%[8]
DoxorubicinFe3O4@MIL-100~19%
DoxorubicinAlginate/Chitosan NPs49.1%[2]

Table 2: Drug Release Kinetics from Various MOFs

DrugMOF CarrierRelease ConditionsCumulative ReleaseTimeReference
5-FluorouracilFeMn-MIL-88BPBS, pH 5.4~70%24 h[4][5]
5-FluorouracilFeMn-MIL-88BPBS, pH 7.4~38%24 h[5]
5-FluorouracilZn-based MOFPBS, pH 7.4~70%120 h[8]
IbuprofenZn-MOF-74PBS, pH 7.480%12 days[10]
DoxorubicinPolymeric NPspH 5.523.6%Not Specified[2]
DoxorubicinPolymeric NPspH 7.418%Not Specified[2]

Experimental Protocols

This section provides detailed protocols for the synthesis, drug loading, characterization, and in vitro evaluation of this compound-based materials for drug delivery.

Protocol 1: Synthesis of this compound MOF (Hydrothermal Method)

Objective: To synthesize this compound MOF particles.

Materials:

  • Calcium chloride (CaCl₂)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve CaCl₂ (e.g., 1 mmol) in a mixture of DMF (e.g., 10 mL) and deionized water (e.g., 2 mL).

  • In a separate container, dissolve terephthalic acid (e.g., 1 mmol) in DMF (e.g., 10 mL).

  • Mix the two solutions and stir for 30 minutes at room temperature.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, collect the white precipitate by centrifugation or filtration.

  • Wash the product with DMF and then with ethanol three times to remove unreacted precursors.

  • Dry the final product in a vacuum oven at a suitable temperature (e.g., 80 °C) overnight.

Experimental Workflow for Synthesis

cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification & Drying Sol_A Dissolve CaCl2 in DMF/H2O Mix Mix Solutions (Stir 30 min) Sol_A->Mix Sol_B Dissolve Terephthalic Acid in DMF Sol_B->Mix Autoclave Transfer to Autoclave (e.g., 120°C, 24h) Mix->Autoclave Collect Collect Precipitate (Centrifugation) Autoclave->Collect Wash Wash with DMF and Ethanol Collect->Wash Dry Dry in Vacuum Oven Wash->Dry

Caption: Hydrothermal synthesis workflow for this compound MOF.

Protocol 2: Drug Loading into this compound MOF (Impregnation Method)

Objective: To load a therapeutic drug into the synthesized MOF.

Materials:

  • Synthesized this compound MOF

  • Drug of interest (e.g., 5-Fluorouracil, Ibuprofen, Doxorubicin)

  • Suitable solvent for the drug (e.g., methanol, ethanol, water)

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a concentrated solution of the drug in a suitable solvent.

  • Disperse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with the pure solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading efficiency by analyzing the supernatant using UV-Vis spectroscopy or HPLC to measure the amount of unloaded drug. The drug loading efficiency is calculated as: (Initial amount of drug - Amount of drug in supernatant) / (Amount of drug-loaded MOF) x 100%

Protocol 3: In Vitro Drug Release Study (Dialysis Bag Method)

Objective: To evaluate the release profile of the drug from the MOF carrier.

Materials:

  • Drug-loaded this compound MOF

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (e.g., 2 mL).

  • Transfer the suspension into a dialysis bag and seal both ends.[11]

  • Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) in a beaker.

  • Place the beaker in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

  • Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Workflow for In Vitro Drug Release Study

Prepare_Suspension Disperse Drug-Loaded MOF in PBS Dialysis_Bag Transfer to Dialysis Bag Prepare_Suspension->Dialysis_Bag Immerse Immerse in PBS (pH 7.4 or 5.5) Dialysis_Bag->Immerse Incubate Incubate at 37°C with Shaking Immerse->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze Drug Concentration (UV-Vis/HPLC) Sample->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot

Caption: Workflow for the in vitro drug release study using the dialysis bag method.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the biocompatibility of the this compound MOF.

Materials:

  • This compound MOF

  • Human cell line (e.g., HeLa, MCF-7, or a non-cancerous cell line like HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a series of dilutions of the this compound MOF in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the MOF. Include a control group with only fresh medium.

  • Incubate the cells with the MOF for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control group.

Conclusion

This compound-based materials represent a versatile and promising platform for the controlled delivery of therapeutic agents. Their inherent biocompatibility and the potential for stimuli-responsive drug release make them attractive for a range of biomedical applications. The protocols provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate these materials for drug delivery. Further research is warranted to expand the library of drugs that can be effectively delivered using this system and to gather more extensive in vivo data to validate their therapeutic potential.

References

Hydrothermal Synthesis of Calcium-Based Metal-Organic Frameworks for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of calcium-based metal-organic frameworks (Ca-MOFs) and their application in drug delivery. Ca-MOFs are a promising class of biocompatible and biodegradable materials for controlled drug release due to their low toxicity and tunable porous structures.[1][2]

Introduction

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[3] Calcium-based MOFs, in particular, have garnered significant attention for biomedical applications owing to the high biocompatibility of calcium.[1] The hydrothermal synthesis method is a common and effective technique for producing crystalline MOFs.[3] This method involves the reaction of precursors in water or other solvents under elevated temperature and pressure in a sealed vessel. It allows for the formation of highly crystalline and stable MOF structures.

Application: Drug Delivery

Ca-MOFs can serve as nanocarriers for the encapsulation and controlled release of therapeutic agents. Their high porosity and large surface area allow for significant drug loading, while the chemical nature of the framework can be tuned to control the release kinetics of the encapsulated drug. A notable example is the use of a Ca-MOF synthesized from calcium nitrate (B79036) and a mixture of trimesic and glutaric acids for potential drug delivery applications. While this specific MOF was initially investigated as a fluorescent sensor for antibiotics, its synthesis and characterization provide a strong basis for its exploration as a drug carrier.[4]

Characterization of a Hydrothermally Synthesized Ca-MOF

The successful synthesis of a Ca-MOF can be confirmed through various characterization techniques. The data presented below is for a Ca-MOF synthesized using trimesic and glutaric acids as organic linkers via a hydrothermal method.

ParameterValueMethod of Analysis
MorphologyCrystalline needles/rodsField Emission Scanning Electron Microscopy (FESEM)
Elemental CompositionCa, C, OEnergy-Dispersive X-ray Spectroscopy (EDX)
Crystal StructureCrystallinePowder X-ray Diffraction (PXRD)
Functional GroupsCarboxylate groupsFourier-Transform Infrared Spectroscopy (FTIR)
Thermal StabilityStable up to ~400 °CThermogravimetric Analysis (TGA)
Surface Area (BET)28.4 m²/gBrunauer-Emmett-Teller Analysis
Pore Volume0.14 cm³/gBrunauer-Emmett-Teller Analysis

Data sourced from a study on a hydrothermally synthesized Ca-MOF for antibiotic detection.[4]

Experimental Protocols

Hydrothermal Synthesis of a Calcium-Based MOF

This protocol is adapted from the synthesis of a Ca-MOF using trimesic and glutaric acids.[4]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Trimesic acid (H₃BTC)

  • Glutaric acid (H₂GA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of calcium nitrate tetrahydrate in 5 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve 0.5 mmol of trimesic acid and 0.5 mmol of glutaric acid in a mixture of 5 mL of ethanol and 5 mL of deionized water.

  • Combine the two solutions in the vial containing the calcium nitrate.

  • Seal the vial tightly and place it in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 120 °C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Drug Loading in Ca-MOF (General Protocol)

This is a general impregnation method for loading a drug into a synthesized Ca-MOF.[5]

Materials:

  • Synthesized and activated Ca-MOF

  • Drug of choice (e.g., 5-Fluorouracil, Ibuprofen)

  • Suitable solvent for the drug (e.g., ethanol, methanol, water)

Procedure:

  • Activate the synthesized Ca-MOF by heating it under vacuum to remove any guest solvent molecules from the pores.

  • Prepare a concentrated solution of the drug in a suitable solvent.

  • Immerse a known amount of the activated Ca-MOF in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with a small amount of fresh solvent to remove the drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum at a temperature that does not degrade the drug.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or HPLC to measure the amount of unloaded drug.

In Vitro Drug Release Study (General Protocol)

This protocol describes a typical in vitro drug release experiment.[5]

Materials:

  • Drug-loaded Ca-MOF

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and tumor microenvironment pH (e.g., 5.5)

Procedure:

  • Disperse a known amount of the drug-loaded Ca-MOF in a specific volume of PBS in a dialysis bag or a vial.

  • Place the container in a shaker bath maintained at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation Calcium Salt Solution Calcium Salt Solution Mixing Mixing Calcium Salt Solution->Mixing Organic Linker Solution Organic Linker Solution Organic Linker Solution->Mixing Sealed Autoclave Sealed Autoclave Mixing->Sealed Autoclave Transfer Heating Heating Sealed Autoclave->Heating 120°C, 24h Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Vacuum Oven Ca-MOF Product Ca-MOF Product Drying->Ca-MOF Product Drug_Delivery_Workflow cluster_synthesis MOF Preparation cluster_loading Drug Encapsulation cluster_release In Vitro Release Study Hydrothermal Synthesis Hydrothermal Synthesis Ca-MOF Ca-MOF Hydrothermal Synthesis->Ca-MOF Activation Activation Ca-MOF->Activation Vacuum Heating Drug Loading Drug Loading Activation->Drug Loading Impregnation Drug-Loaded Ca-MOF Drug-Loaded Ca-MOF Drug Loading->Drug-Loaded Ca-MOF Drug Solution Drug Solution Drug Solution->Drug Loading Dispersion in PBS Dispersion in PBS Drug-Loaded Ca-MOF->Dispersion in PBS Incubation Incubation Dispersion in PBS->Incubation 37°C Sampling Sampling Incubation->Sampling Time Intervals Analysis Analysis Sampling->Analysis UV-Vis/HPLC Release Profile Release Profile Analysis->Release Profile

References

Application Notes and Protocols for the Reactive Melt Processing of PET with Calcium Hydroxide to Produce Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) is a critical area of research aimed at addressing plastic waste and promoting a circular economy. One promising method involves the reactive melt processing of PET with alkaline earth hydroxides, such as calcium hydroxide (B78521) (Ca(OH)₂), to produce value-added chemicals. This process, a form of alkaline hydrolysis or saponification in the molten state, depolymerizes the polyester (B1180765) into its constituent monomers, which can then be recovered as salts. Specifically, the reaction of PET with calcium hydroxide yields calcium terephthalate (CaTP), a versatile chemical intermediate.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from PET via reactive melt processing. The methodology is based on a two-stage process: an initial reactive melt blending of PET and calcium hydroxide, followed by a hydrolysis step to complete the conversion.

Key Reaction and Mechanism

The overall chemical transformation involves the saponification of the ester linkages in the PET polymer chain by calcium hydroxide. The hydroxide ions from Ca(OH)₂ act as a nucleophile, attacking the carbonyl carbon of the ester group. This leads to the cleavage of the ester bond, forming a calcium carboxylate (this compound) and ethylene (B1197577) glycol. The reaction is facilitated by the high temperatures and mechanical shear present during melt processing.[1][2][3] The catalytic nature of calcium hydroxide also plays a role in the hydrolysis of PET.[4][5]

Applications of this compound

This compound serves as a precursor for various applications. It can be purified and subsequently acidified to produce high-purity terephthalic acid (TPA), a primary monomer for the synthesis of virgin PET. Additionally, this compound has potential applications as a component in metal-organic frameworks (MOFs), as a raw material for battery electrodes, and in the synthesis of other specialty chemicals.[6][7]

Experimental Protocols

Protocol 1: Reactive Melt Processing of PET with Calcium Hydroxide

This protocol describes the initial solvent-free reactive processing of PET with calcium hydroxide in a batch mixer.

Materials and Equipment:

  • Post-consumer PET flakes or pellets (dried)

  • Calcium hydroxide (Ca(OH)₂), powder

  • Twin-rotor batch mixer or a comparable laboratory-scale extruder

  • Nitrogen or argon gas supply (optional, to create an inert atmosphere)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, heat-resistant gloves

Procedure:

  • Material Preparation:

    • Dry the PET flakes/pellets in a vacuum oven at 120-140 °C for at least 4 hours to remove residual moisture, which can cause hydrolytic degradation of the PET during melt processing.

    • Ensure the calcium hydroxide powder is dry.

  • Reactant Mixing:

    • Prepare a physical blend of the dried PET and calcium hydroxide powder. The theoretical molar ratio of Ca(OH)₂ to the PET repeating unit is 1:1, which corresponds to approximately 28% Ca(OH)₂ by weight.[4] It is recommended to test a range of Ca(OH)₂ concentrations (e.g., 10-30 wt%) to optimize the reaction and subsequent purification. Lower weight fractions of Ca(OH)₂ may facilitate easier purification.[4]

  • Reactive Melt Processing:

    • Preheat the batch mixer to the desired processing temperature. Based on literature, a temperature range of 265-280 °C is typical for PET processing, while catalytic pyrolysis with Ca(OH)₂ has been performed at higher temperatures (370-507 °C).[8] A starting temperature of 270 °C is recommended.

    • If available, purge the mixer with an inert gas (nitrogen or argon) to minimize oxidative degradation.

    • Add the PET and Ca(OH)₂ blend to the preheated mixer.

    • Set the rotor speed to achieve high shear mixing (e.g., 50-100 rpm). The strong mechanical interaction is crucial for the effective transformation.[4][5]

    • Process the mixture for a specified residence time. A starting point of 15-30 minutes is suggested.

    • After the designated time, stop the rotors and carefully collect the extrudate. The resulting material is an intermediate composite of partially reacted PET and calcium salts.

Protocol 2: Hydrolysis of the Intermediate Composite

This protocol outlines the subsequent hydrolysis of the material obtained from the reactive melt processing to complete the conversion to this compound.

Materials and Equipment:

  • Intermediate composite from Protocol 1

  • Deionized water

  • Reaction vessel with a reflux condenser and magnetic or mechanical stirring

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Hydrolysis Setup:

    • Place the collected intermediate composite into the reaction vessel.

    • Add deionized water. A solid-to-liquid ratio of 1:10 (w/v) is a reasonable starting point. No additional additives are required.[4]

    • Set up the reflux condenser and begin stirring to ensure good mixing.

  • Hydrolysis Reaction:

    • Heat the mixture to boiling (100 °C) and maintain reflux for a specified period. A reaction time of 1-4 hours is recommended for initial experiments.

    • During this step, the remaining ester linkages in the PET are hydrolyzed, and the soluble ethylene glycol is separated from the insoluble this compound.

  • Product Isolation and Purification:

    • After the hydrolysis is complete, allow the mixture to cool to room temperature.

    • Filter the solid product using a Büchner funnel. The solid is primarily this compound.

    • Wash the collected solid with an ample amount of deionized water to remove any residual ethylene glycol and unreacted calcium hydroxide.

    • Dry the purified this compound in an oven at 100-120 °C until a constant weight is achieved.

Data Presentation

The following tables summarize key experimental parameters and expected outcomes based on the available literature.

Table 1: Experimental Conditions for Reactive Melt Processing of PET with Ca(OH)₂

ParameterValue/RangeReference
PET Pre-treatment Drying at 120-140 °C for ≥ 4 hours[2]
Ca(OH)₂ Concentration 10-30 wt% (Theoretical: 28 wt%)[4]
Processing Temperature 270 - 507 °C[8]
Processing Time 15 - 30 minutes (recommended starting range)General Practice
Atmosphere Air or Inert (Nitrogen/Argon)General Practice

Table 2: Experimental Conditions for Subsequent Hydrolysis

ParameterValue/RangeReference
Solid-to-Liquid Ratio 1:10 (w/v) (recommended starting point)General Practice
Solvent Deionized Water[4]
Temperature 100 °C (Reflux)General Practice
Reaction Time 1 - 4 hoursGeneral Practice

Table 3: Reported Yields and Conversion Rates

ProductPET ConversionSelectivityYieldOptimal Conditions Reference
This compound (CaTP)88.2%95.9%84.6%[6]
Terephthalic Acid (TPA) from alkaline hydrolysis>95%--[9]

Note: The optimal conditions in the cited reference for CaTP yield were not fully detailed.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_processing 2. Reactive Melt Processing cluster_hydrolysis 3. Hydrolysis & Purification PET PET Flakes/Pellets Dry_PET Dry PET PET->Dry_PET Oven Drying (120-140°C) CaOH2 Calcium Hydroxide Powder Dry_CaOH2 Dry Ca(OH)₂ CaOH2->Dry_CaOH2 Blend Physical Blend Dry_PET->Blend Dry_CaOH2->Blend Mixer Twin-Rotor Mixer (270-507°C, 15-30 min) Intermediate Intermediate Composite Mixer->Intermediate Blend->Mixer Hydrolysis Hydrolysis in Water (100°C, 1-4 h) Intermediate->Hydrolysis Filtration Filtration & Washing Hydrolysis->Filtration Drying Drying (100-120°C) Filtration->Drying CaTP This compound Drying->CaTP

Caption: Experimental workflow for the synthesis of this compound from PET.

saponification_mechanism cluster_reactants Reactants cluster_mechanism Saponification Mechanism cluster_products Products PET PET Polymer Chain ...-O-CH₂-CH₂-O-C(=O)-Ar-C(=O)-... Attack 1. Nucleophilic Attack Hydroxide ion attacks the carbonyl carbon of the ester. PET->Attack CaOH2 Calcium Hydroxide Ca²⁺(OH⁻)₂ CaOH2->Attack Intermediate 2. Tetrahedral Intermediate Formation Attack->Intermediate Addition Cleavage 3. Ester Bond Cleavage Formation of carboxylate and alkoxide. Intermediate->Cleavage Elimination Protonation 4. Proton Transfer & Salt Formation Cleavage->Protonation CaTP This compound Ca²⁺(⁻OOC-Ar-COO⁻) Protonation->CaTP EG Ethylene Glycol HO-CH₂-CH₂-OH Protonation->EG

Caption: Simplified mechanism of PET saponification with calcium hydroxide.

References

incorporating calcium terephthalate into polymer composites to enhance mechanical properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of functional fillers into polymer matrices is a well-established strategy to enhance the mechanical properties of the resulting composite materials. Among various fillers, calcium terephthalate (B1205515) (CaTP) has emerged as a promising additive for improving the performance of a range of polymers. This document provides detailed application notes and experimental protocols for utilizing calcium terephthalate to enhance the mechanical properties of polymer composites, targeting researchers and professionals in materials science and related fields.

Introduction to this compound in Polymer Composites

This compound is a salt of terephthalic acid and calcium. Its incorporation into polymer matrices can lead to significant improvements in mechanical properties such as tensile strength and flexural modulus. The primary mechanism behind this enhancement is attributed to its role as a nucleating agent, which promotes the crystallization of the polymer, leading to a more ordered and robust microstructure. This effect is particularly pronounced in semi-crystalline polymers like polyethylene (B3416737) terephthalate (PET).

Data Presentation: Mechanical Properties of Polymer Composites

While specific quantitative data on the mechanical properties of polymer composites containing this compound is still emerging in publicly available literature, extensive research on the closely related filler, calcium carbonate (CaCO3), provides valuable insights into the expected performance enhancements. The following tables summarize typical data for polymer composites reinforced with calcium-based fillers. It is important to note that the values for this compound may vary, and experimental validation is crucial.

Table 1: Tensile Properties of Polyethylene Terephthalate (PET)/Calcium Carbonate (CaCO3) Blends

CaCO3 Content (wt%)Tensile Strength (MPa)Reference
031.82[1]
237.05[1]
423.93[1]
616.61[1]

Table 2: Flexural Properties of Polyethylene Terephthalate (PET)/Polypropylene (PP)/Calcium Carbonate (CaCO3) Blends

CaCO3 Content (wt%)Flexural Strength (MPa)Reference
0-[2]
257.19[2]
466.05[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound from terephthalic acid and calcium chloride.

Materials:

  • Terephthalic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Calcium chloride (CaCl2)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolve a stoichiometric amount of sodium hydroxide in deionized water in a beaker with constant stirring.

  • Slowly add terephthalic acid to the NaOH solution. The molar ratio of NaOH to terephthalic acid should be 2:1 to ensure complete deprotonation.

  • Heat the mixture to 80-90°C and stir until the terephthalic acid is completely dissolved, forming a clear solution of disodium (B8443419) terephthalate.

  • In a separate beaker, dissolve a stoichiometric amount of calcium chloride in deionized water.

  • Slowly add the calcium chloride solution to the hot disodium terephthalate solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for 1-2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol.

  • Dry the collected this compound powder in an oven at 100-120°C overnight.

  • The final product should be a fine, white powder. Characterization via techniques such as FTIR and XRD is recommended to confirm the purity and structure.

Incorporation of this compound into Polymer Matrix via Melt Blending

This protocol provides a general procedure for incorporating this compound into a thermoplastic polymer matrix using a twin-screw extruder.

Materials and Equipment:

  • Polymer pellets (e.g., PET, PP, PLA)

  • Synthesized this compound powder

  • Twin-screw extruder with a temperature-controlled barrel

  • Pelletizer

  • Injection molding machine or compression molder

Procedure:

  • Drying: Dry the polymer pellets and the this compound powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture. For PET, drying at 120-140°C for 4-6 hours is typical.

  • Premixing: Dry blend the polymer pellets and the desired weight percentage of this compound powder in a sealed container.

  • Extrusion:

    • Set the temperature profile of the extruder barrel zones appropriate for the polymer being processed. For example, for PET, the temperature profile might range from 250°C to 280°C from the feeding zone to the die.

    • Set the screw speed (e.g., 100-200 rpm).

    • Feed the premixed material into the extruder hopper at a constant rate.

    • The molten composite will be extruded through the die as a strand.

  • Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer to obtain composite pellets.

  • Drying: Dry the composite pellets to remove moisture before further processing.

  • Specimen Preparation: Use an injection molding machine or a compression molder to prepare test specimens (e.g., dumbbell-shaped bars for tensile testing, rectangular bars for flexural testing) from the composite pellets according to ASTM standards (ASTM D638 for tensile and ASTM D790 for flexural).[3][4][5][6][7]

Mechanical Testing of Polymer Composites

Tensile Testing (ASTM D638):

  • Condition the prepared dumbbell-shaped specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.

  • Use a universal testing machine (UTM) equipped with grips suitable for plastics.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material's rigidity.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Flexural Testing (ASTM D790):

  • Condition the prepared rectangular bar specimens under the same conditions as for tensile testing.

  • Use a UTM with a three-point bending fixture.

  • Measure the width and thickness of each specimen.

  • Place the specimen on the two supports of the fixture and apply a load to the center of the specimen at a constant crosshead speed.

  • Record the load and deflection data until the specimen breaks or reaches a specified strain.

  • Calculate the flexural strength and flexural modulus from the load-deflection curve.

Visualization of Mechanisms and Workflows

Heterogeneous Nucleation Mechanism

The primary mechanism by which this compound enhances the mechanical properties of semi-crystalline polymers is through heterogeneous nucleation. The CaTP particles act as nucleation sites, promoting the formation of a larger number of smaller, more uniform spherulites (crystalline domains) in the polymer matrix. This leads to a more crystalline and rigid material with improved strength.

G cluster_0 Melt State cluster_1 Cooling and Crystallization cluster_2 Solid State Amorphous Polymer Chains Amorphous Polymer Chains Nucleation Nucleation Amorphous Polymer Chains->Nucleation Adsorption onto CaTP surface CaTP Particles CaTP Particles CaTP Particles->Nucleation Provides nucleation sites Crystal Growth Crystal Growth Nucleation->Crystal Growth Formation of spherulites Semi-Crystalline Composite Semi-Crystalline Composite Crystal Growth->Semi-Crystalline Composite Solidification

Caption: Heterogeneous nucleation of a polymer on CaTP particles.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing and characterizing polymer composites reinforced with this compound.

G Start Start Synthesis of CaTP Synthesis of CaTP Start->Synthesis of CaTP Drying of Polymer and CaTP Drying of Polymer and CaTP Synthesis of CaTP->Drying of Polymer and CaTP Melt Blending Melt Blending Drying of Polymer and CaTP->Melt Blending Specimen Preparation Specimen Preparation Melt Blending->Specimen Preparation Mechanical Testing Mechanical Testing Specimen Preparation->Mechanical Testing Data Analysis Data Analysis Mechanical Testing->Data Analysis End End Data Analysis->End

Caption: Workflow for composite preparation and testing.

References

Application Note: Enzymatic Upcycling of Polyethylene Terephthalate (PET) to Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polyethylene terephthalate (B1205515) (PET) is a major contributor to global plastic pollution due to its widespread use in packaging and textiles and its resistance to natural degradation.[1][2][3] Enzymatic upcycling presents a sustainable and environmentally friendly alternative to traditional recycling methods, which often result in downcycled products or require harsh chemical treatments.[2][3][4] This process utilizes PET-hydrolyzing enzymes to depolymerize PET waste back to its monomer, terephthalic acid (TPA), which can then be converted into value-added products.[3][5] This application note details a one-pot protocol for the enzymatic conversion of PET directly into calcium terephthalate (CaTP), a valuable material for applications such as battery anodes.[1][6] The described method enhances process efficiency by improving enzyme stability and simplifying product recovery.[6][7]

Principle of the Method The process involves the enzymatic hydrolysis of PET using thermostable PET hydrolases in the presence of calcium ions. The enzymes, such as a highly engineered leaf-branch compost cutinase (LCC ICCG), break down the ester bonds of the PET polymer into its constituent monomers: terephthalic acid (TPA) and ethylene (B1197577) glycol (EG).[5][8][9] The presence of a high concentration of calcium ions serves a dual purpose: it enhances the thermal stability and activity of the enzyme and drives the precipitation of the TPA product as solid hydrated this compound (CaTP·3H₂O).[1][6][7] This one-pot approach simplifies the downstream processing, as the solid CaTP can be easily separated from the soluble reaction components, like ethylene glycol, and purified.

G cluster_0 PET Pre-treatment cluster_1 One-Pot Enzymatic Reaction cluster_2 Product Recovery & Purification PET_Waste Post-consumer PET Waste Shredding Shredding & Washing PET_Waste->Shredding Amorphization Amorphous PET (Optional) Shredding->Amorphization Enzymatic_Hydrolysis Enzymatic Hydrolysis (PET Hydrolase, e.g., LCCICCG) + High [Ca²⁺] Amorphization->Enzymatic_Hydrolysis Separation Filtration/ Centrifugation Enzymatic_Hydrolysis->Separation Washing Washing with Deionized Water Separation->Washing Drying Drying Washing->Drying Final_Product Purified Calcium Terephthalate (CaTP·3H₂O) Drying->Final_Product

Figure 1. Overall workflow for the one-pot enzymatic upcycling of PET to this compound.

Materials and Equipment

Reagents:

  • Post-consumer PET flakes

  • Thermostable PET hydrolase (e.g., LCC ICCG)

  • Calcium Hydroxide (Ca(OH)₂) or Calcium Chloride (CaCl₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized (DI) water

  • Reagents for analytical methods (e.g., HPLC-grade solvents, TPA standard)

Equipment:

  • Jacketed glass reactor or incubator shaker capable of maintaining temperatures up to 80°C

  • pH meter and controller

  • Filtration apparatus (e.g., Büchner funnel) or centrifuge

  • Vacuum oven or freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Experimental Protocols

Protocol 1: One-Pot Enzymatic Depolymerization of PET and Synthesis of CaTP

This protocol is adapted from a study that demonstrated a high-yield, one-pot conversion of PET waste into CaTP.[1][6]

  • Substrate Preparation:

    • Wash post-consumer PET flakes thoroughly with water to remove contaminants.

    • Dry the flakes completely. For enhanced degradation rates, the crystallinity of PET can be reduced, though many modern enzymes are effective on semi-crystalline PET.[2][10]

  • Reaction Setup:

    • Prepare a reaction slurry in a temperature-controlled reactor by adding PET flakes to a final concentration of 200 g/L.[6]

    • Add a calcium salt, such as Ca(OH)₂, to achieve a high concentration of calcium ions (e.g., up to 1 M).[1][6] The presence of Ca(OH)₂ also helps in maintaining an alkaline pH.

    • Add the thermostable PET hydrolase (e.g., LCC ICCG) to the slurry. The optimal enzyme loading should be determined empirically but can start in the range of 1-5 mg of enzyme per gram of PET.

  • Reaction Conditions:

    • Adjust the initial pH of the reaction mixture to the optimal range for the chosen enzyme (e.g., pH 8.0-9.0).[4][11] Use a concentrated base like KOH or NaOH for adjustment.

    • Set the reaction temperature to the enzyme's optimum, for instance, 70-80°C for thermostable enzymes like LCC ICCG.[2][6][12]

    • Maintain the reaction with constant stirring for 12-24 hours.[6] During the reaction, TPA is released and immediately reacts with Ca²⁺ to precipitate as CaTP·3H₂O.[1][6]

  • Product Recovery and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the solid CaTP·3H₂O precipitate from the liquid phase (containing ethylene glycol and residual enzyme) by filtration or centrifugation.[4]

    • Wash the collected solid product multiple times with deionized water to remove soluble impurities.

    • Dry the purified CaTP·3H₂O in a vacuum oven at 60-80°C until a constant weight is achieved.[13]

G PET PET Polymer Chain MHET MHET (mono-2-hydroxyethyl terephthalate) PET->MHET PETase / LCCICCG BHET BHET (bis-2-hydroxyethyl terephthalate) PET->BHET PETase / LCCICCG TPA TPA (Terephthalic Acid) MHET->TPA MHETase / LCCICCG EG EG (Ethylene Glycol) BHET->MHET PETase / LCCICCG CaTP This compound (CaTP·3H₂O) TPA->CaTP + Ca²⁺ (Precipitation)

Figure 2. Reaction pathway of PET enzymatic hydrolysis and subsequent precipitation to CaTP.

Protocol 2: Analytical Quantification of Terephthalic Acid (TPA)

To determine the conversion yield, the concentration of TPA in the reaction supernatant (or after re-dissolving the CaTP product) can be quantified using HPLC.[14][15][16]

  • Sample Preparation:

    • Take an aliquot of the reaction supernatant. Centrifuge to remove any solids.

    • Dilute the sample with the mobile phase to a concentration within the calibration curve range.

    • To analyze the final product, accurately weigh a small amount of dried CaTP, dissolve it in an alkaline solution (e.g., dilute NaOH), and then neutralize the pH to ~7 with a mineral acid before dilution.[17]

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.[18]

  • HPLC Conditions:

    • Column: Anion-exchange or a suitable reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18).[14][18]

    • Mobile Phase: Isocratic or gradient elution using a buffered aqueous solution, such as a phosphate (B84403) buffer, with an organic modifier like acetonitrile (B52724) or methanol.[16][18] An acidic mobile phase (e.g., with 0.1% phosphoric acid) is often used to ensure TPA is in its protonated form.[18]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 240 nm or 254 nm.[19][20]

    • Quantification: Create a calibration curve using a series of TPA standards of known concentrations. Calculate the TPA concentration in the samples by comparing their peak areas to the standard curve.

Data Presentation

Table 1: Optimal Conditions for Common PET-Hydrolyzing Enzymes
Enzyme/SystemSource Organism/MethodOptimal Temp. (°C)Optimal pHKey CharacteristicsReference(s)
PETase Ideonella sakaiensis30 - 407.0 - 9.0Mesophilic, specific for PET but limited thermostability.[11][12][21]
MHETase Ideonella sakaiensis30 - 457.5 - 8.5Hydrolyzes MHET to TPA and EG.[11][22]
HiC Humicola insolens708.0Thermostable cutinase, effective on low-crystallinity PET.[2][10][23]
LCC Leaf-branch compost metagenome> 658.0Thermostable, high activity.[2][12]
LCC ICCG Engineered LCC variant72 - 808.0 - 9.0High thermostability and >90% PET depolymerization in 10h.[1][2][6]
Yeast Display S. cerevisiae309.0Whole-cell biocatalyst displaying PETase and MHETase.[11]
Table 2: Quantitative Data on Enzymatic PET Upcycling to this compound
PET LoadingEnzymeReaction Time (h)Temp. (°C)PET Conversion / CaTP YieldPurityReference(s)
200 g/LLCC ICCG1280~84% conversion to CaTP·3H₂ONot specified[1][6]
1000 g (mass flow)Not specifiedNot specifiedNot specified993.4 g of CaTP·3H₂ONot specified[1]
40 gNot specified72Not specified8-11 g recovered TPA from waste>80% (TPA)[24]
Not specifiedPETase/MHETase168 (7 days)30< 20 µM TPA from bottle punchesNot specified[11]

References

Application Notes and Protocols for the Fabrication of Self-Powered Humidity Sensors Using Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for sensing applications due to their high porosity, large surface area, and tunable chemical properties.[1][2] Calcium terephthalate (B1205515), a robust and environmentally benign MOF, exhibits significant potential for humidity sensing due to its inherent hydrophilicity and structural stability. This document outlines a proposed methodology for the fabrication and characterization of a novel self-powered humidity sensor based on calcium terephthalate. The self-powering mechanism is hypothesized to arise from moisture-induced electricity generation, where a gradient in water molecule absorption across the material leads to the formation of an ion concentration gradient and a subsequent electrical potential.

This proposed application note provides detailed experimental protocols for the synthesis of this compound, the fabrication of the sensor device, and the characterization of its performance. The data presented herein is based on typical performance characteristics of MOF-based humidity sensors and serves as a benchmark for expected outcomes.

Principle of Operation

The sensing mechanism of the this compound-based humidity sensor relies on the physisorption of water molecules within the porous structure of the MOF. As the ambient humidity increases, more water molecules are adsorbed, leading to a change in the dielectric constant and ionic conductivity of the material. In a traditional sensor, this change would be measured as a variation in capacitance or impedance.

In the proposed self-powered configuration, a spatial gradient in the hydrophilicity of the this compound film is created. This gradient leads to differential water absorption across the film when exposed to humidity. The absorbed water molecules can facilitate the dissociation of ions present within the MOF structure or from the surrounding environment, creating a mobile charge carrier gradient. This separation of charges generates a measurable voltage and current, eliminating the need for an external power source. The magnitude of the generated electrical signal is directly proportional to the ambient relative humidity.

Experimental Protocols

I. Synthesis of this compound (Ca-TPA) MOF

This protocol describes the hydrothermal synthesis of this compound.

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of terephthalic acid in DI water by adding NaOH dropwise until the acid dissolves completely.

    • Prepare a 0.1 M aqueous solution of calcium chloride.

  • Reaction:

    • Mix the terephthalic acid solution and the calcium chloride solution in a 1:1 molar ratio in a beaker under constant stirring.

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Hydrothermal Synthesis:

    • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Purification:

    • After cooling to room temperature, collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors.

  • Drying:

    • Dry the final product in a vacuum oven at 80 °C for 12 hours to obtain the this compound powder.

II. Fabrication of the Self-Powered Humidity Sensor

This protocol details the fabrication of the sensor on a flexible substrate with interdigitated electrodes.

Materials:

  • Polyethylene terephthalate (PET) substrate

  • Silver (Ag) paste

  • Synthesized this compound powder

  • DI water

  • Ethanol

Equipment:

  • Screen printer or inkjet printer

  • Spin coater

  • Hot plate

  • Probe station

  • Source measure unit

Procedure:

  • Substrate Cleaning:

    • Clean the PET substrate ultrasonically in ethanol and DI water for 15 minutes each, and then dry it with a stream of nitrogen gas.

  • Electrode Deposition:

    • Print interdigitated electrodes (IDEs) on the cleaned PET substrate using silver paste via screen printing or inkjet printing.

    • Cure the printed electrodes on a hot plate at 100 °C for 30 minutes.

  • Sensing Layer Deposition:

    • Disperse the synthesized this compound powder in a 1:1 (v/v) water/ethanol solution to form a stable suspension (1 mg/mL).

    • Deposit the this compound suspension onto the IDEs using a spin coater at 2000 rpm for 30 seconds.

    • Dry the deposited film at 60 °C for 1 hour to form the active sensing layer.

  • Asymmetric Functionalization (for Self-Powering):

    • To create a humidity gradient, one side of the sensor can be partially masked, or a hydrophobic layer (e.g., a thin layer of PDMS) can be selectively applied to a portion of the this compound film. This will create a differential in water absorption rates.

  • Lead Attachment:

    • Connect copper wires to the contact pads of the IDEs using silver paste and cure at 60 °C for 15 minutes.

III. Characterization and Performance Testing

This protocol describes the methodology for evaluating the performance of the fabricated self-powered humidity sensor.

Equipment:

  • Controlled humidity chamber

  • Source measure unit or electrometer

  • Data acquisition system

Procedure:

  • Humidity Response Measurement:

    • Place the sensor in a controlled humidity chamber and vary the relative humidity (RH) from 11% to 95%.

    • At each RH level, measure the open-circuit voltage (Voc) and short-circuit current (Isc) generated by the sensor using a source measure unit.

  • Response and Recovery Time:

    • Rapidly switch the humidity environment between a low RH (e.g., 11%) and a high RH (e.g., 95%).

    • Record the time taken for the sensor's output voltage to reach 90% of its final value (response time) and to return to 10% of the baseline value (recovery time).

  • Selectivity:

    • Expose the sensor to various interfering gases (e.g., ethanol, acetone, CO₂) at a constant humidity to evaluate its selectivity towards water vapor.

  • Stability and Repeatability:

    • Cycle the humidity between low and high values multiple times to assess the repeatability of the sensor's response.

    • Monitor the sensor's performance over an extended period (e.g., several weeks) to evaluate its long-term stability.

Data Presentation

Table 1: Expected Performance Characteristics of the this compound Self-Powered Humidity Sensor

ParameterExpected Value
Humidity Range11% - 95% RH
Sensitivity (Voltage)5 - 15 mV / %RH
Sensitivity (Current)10 - 50 nA / %RH
Maximum Open-Circuit Voltage (at 95% RH)~500 mV
Maximum Short-Circuit Current (at 95% RH)~1 µA
Response Time (t_res)< 10 s
Recovery Time (t_rec)< 15 s
Hysteresis< 5%

Visualizations

experimental_workflow cluster_synthesis I. Ca-TPA Synthesis cluster_fabrication II. Sensor Fabrication cluster_testing III. Characterization s1 Reactant Mixing (CaCl2 + H2-TPA) s2 Hydrothermal Reaction (120°C, 24h) s1->s2 s3 Purification (Centrifugation & Washing) s2->s3 s4 Drying (80°C, 12h) s3->s4 f3 Sensing Layer Deposition (Spin Coating Ca-TPA) s4->f3 Ca-TPA Powder f1 Substrate Cleaning (PET) f2 Electrode Printing (Ag IDEs) f1->f2 f2->f3 f4 Asymmetric Functionalization f3->f4 t1 Humidity Response (Voc & Isc vs %RH) f4->t1 Fabricated Sensor t2 Dynamic Testing (Response/Recovery) t1->t2 t3 Selectivity & Stability t2->t3

Caption: Experimental workflow for the synthesis, fabrication, and characterization of the self-powered humidity sensor.

signaling_pathway cluster_sensor This compound Film env Ambient Humidity hydrophilic High Water Adsorption Zone env->hydrophilic hydrophobic Low Water Adsorption Zone env->hydrophobic ion_gradient Ion Concentration Gradient hydrophilic->ion_gradient H₂O Adsorption & Ion Dissociation potential Electrical Potential Difference (Voltage Generation) ion_gradient->potential

Caption: Proposed signaling pathway for moisture-induced electricity generation in the asymmetrically functionalized this compound sensor.

References

Troubleshooting & Optimization

improving the yield of calcium terephthalate synthesis from PET bottles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium terephthalate (B1205515) from post-consumer polyethylene (B3416737) terephthalate (PET) bottles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of calcium terephthalate, offering potential causes and solutions to improve yield and purity.

Issue Potential Causes Recommended Solutions
Low Yield of Terephthalic Acid (TPA) / this compound Incomplete hydrolysis of PET.- Increase reaction time or temperature within the optimal range for the chosen method. For alkaline hydrolysis, temperatures of 110°C to 150°C for 0.5 to 5 hours have been reported.- Ensure efficient mixing to improve contact between PET and the hydrolysis agent.- Reduce PET particle size by shredding or grinding to increase surface area.[1]
Suboptimal reactant concentrations.- For alkaline hydrolysis, ensure an excess of the base (e.g., NaOH) is used. A PET:NaOH weight ratio of 1:0.8 has been shown to be effective.[2]- For enzymatic hydrolysis, optimize the enzyme loading.[3]
Loss of product during workup and purification.- Carefully collect all precipitate during filtration.- Wash the product with appropriate solvents (e.g., water and acetone) to remove impurities without dissolving the desired product.[4]
Low Purity of this compound Presence of unreacted PET or intermediate oligomers.- Ensure complete depolymerization by optimizing reaction conditions (time, temperature, reactant concentration).- Purify the intermediate terephthalic acid before conversion to this compound. Methods include washing with water and acetone (B3395972), or dissolution in a basic solution followed by reprecipitation with acid.[4][5]
Contamination from PET bottle additives (dyes, stabilizers).- For colored PET, a decolorization step using an oxidizing agent like hydrogen peroxide may be necessary before hydrolysis.[6][7]- Activated charcoal treatment of the terephthalic acid solution can help remove colored impurities.[5]
Formation of side products.- Control reaction temperature to minimize thermal decomposition of terephthalic acid, which can occur at higher temperatures.[8]
Discolored Final Product (e.g., pinkish tint) Presence of dyes from colored PET bottles.- Pre-treat colored PET flakes to remove dyes.[6][7]- Purify the crude terephthalic acid using recrystallization or activated charcoal.[5]
Contamination from reaction byproducts.- Optimize reaction conditions to minimize side reactions.- Thoroughly wash the final this compound product.
Difficulty in Filtering the Product Very fine particle size of the precipitate.- Adjust the precipitation conditions (e.g., pH, temperature, addition rate of acid) to encourage the formation of larger crystals.[5]- Allow the precipitate to settle before decanting the supernatant to reduce the volume for filtration.
Clogging of the filter medium.- Use a filter aid if necessary.- Scrape the filter surface periodically to remove the clogged layer.

Frequently Asked Questions (FAQs)

1. What is a typical yield for the synthesis of this compound from PET bottles?

Yields can vary significantly depending on the chosen method and optimization of reaction parameters. For alkaline hydrolysis, yields of terephthalic acid (the precursor to this compound) can be as high as 89-98%.[9][10] One study on the direct synthesis of this compound via a one-pot biocatalysis-based method reported a conversion of approximately 84% of waste PET into solid hydrated this compound.[3][11] Another study using reactive processing achieved an 88.2% conversion of PET to this compound with an 84.6% yield of the final product.[12]

2. How do I know if my PET hydrolysis is complete?

Visual inspection can be a preliminary indicator; the disappearance of solid PET flakes suggests the reaction is proceeding. For a more quantitative assessment, you can filter the reaction mixture, dry, and weigh the unreacted PET. To confirm the composition of the product and the absence of intermediate oligomers, analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are recommended.[1][4]

3. Can I use colored PET bottles for this synthesis?

Yes, but the dyes in colored PET can contaminate the final product, resulting in a discolored this compound.[1] It is advisable to either use clear PET bottles or incorporate a decolorization step prior to or during the purification of terephthalic acid.[6][7] One approach involves heating the colored PET with hydrogen peroxide.[6][7]

4. What are the most common impurities in the final product?

Common impurities include unreacted PET, oligomers from incomplete hydrolysis, additives from the original PET bottles (e.g., stabilizers, plasticizers), and residual reactants or solvents from the synthesis and purification steps.[8][13] If using colored PET, dyes can also be a significant impurity.

5. How can I purify the synthesized this compound?

Purification is often performed on the intermediate, terephthalic acid, before its conversion to this compound. A common method is to dissolve the crude terephthalic acid in an alkaline solution (like NaOH), filter to remove insoluble impurities, and then re-precipitate the purified terephthalic acid by adding a strong acid (like HCl).[2][4] Washing the precipitated terephthalic acid or the final this compound with deionized water and organic solvents like acetone can also help remove soluble impurities.[4] For persistent color, treatment with activated charcoal can be effective.[5]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of PET to Terephthalic Acid

This protocol describes the depolymerization of PET into terephthalic acid using sodium hydroxide (B78521), which can then be converted to this compound.

Materials:

  • Post-consumer PET bottle flakes (washed and dried)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus (Buchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a 10% NaOH solution in a water-ethanol mixture (e.g., 20:80 by weight).[9]

  • Add the PET flakes to the NaOH solution. A PET to NaOH weight ratio of 1:0.8 is recommended for efficient conversion.[2]

  • Heat the mixture to reflux (around 110°C) with constant stirring for 30 minutes to 2 hours.[9][1] The reaction time can be adjusted based on the disappearance of PET flakes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to dissolve the sodium terephthalate salt formed.

  • Filter the solution to remove any unreacted PET or insoluble impurities.

  • Slowly add concentrated HCl to the filtrate with stirring until the pH is acidic (pH 3-4), which will precipitate the terephthalic acid.[2]

  • Collect the white precipitate of terephthalic acid by vacuum filtration.

  • Wash the precipitate with deionized water to remove any residual salts. A final wash with acetone can help remove organic impurities.[4]

  • Dry the purified terephthalic acid in an oven.

Protocol 2: Conversion of Terephthalic Acid to this compound

Materials:

  • Purified terephthalic acid (from Protocol 1)

  • Calcium hydroxide (Ca(OH)₂) or Calcium Chloride (CaCl₂)

  • Deionized water

  • Beakers

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Suspend the purified terephthalic acid in deionized water in a beaker.

  • Add a stoichiometric amount of calcium hydroxide or a solution of calcium chloride to the suspension with stirring.

  • Heat the mixture gently (e.g., 60-80°C) and continue stirring to ensure complete reaction.

  • The formation of a white precipitate of this compound will be observed.

  • Allow the mixture to cool to room temperature.

  • Collect the this compound precipitate by vacuum filtration.

  • Wash the product with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Dry the final product in an oven.

Visualizations

Alkaline_Hydrolysis_Workflow PET PET Bottle Flakes Hydrolysis Alkaline Hydrolysis (Reflux) PET->Hydrolysis NaOH_EtOH_H2O NaOH / Ethanol / Water Solution NaOH_EtOH_H2O->Hydrolysis Cooling Cooling & Dilution Hydrolysis->Cooling Filtration1 Filtration (Remove Unreacted PET) Cooling->Filtration1 Acidification Acidification (HCl) Filtration1->Acidification Precipitation TPA Precipitation Acidification->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 Drying Drying Filtration2->Drying TPA Purified Terephthalic Acid Drying->TPA

Caption: Workflow for Alkaline Hydrolysis of PET to Terephthalic Acid.

TPA_to_CaTP_Workflow TPA Purified Terephthalic Acid Reaction Reaction in Water (Heating & Stirring) TPA->Reaction Ca_Source Calcium Source (e.g., Ca(OH)2) Ca_Source->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying CaTP This compound Drying->CaTP

Caption: Workflow for the Conversion of Terephthalic Acid to this compound.

References

Technical Support Center: Large-Scale Production of Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of calcium terephthalate (B1205515).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and processing of calcium terephthalate on a larger scale.

Problem / Issue Potential Causes Recommended Solutions & Optimizations
Low or Inconsistent Product Yield 1. Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or poor mixing.[1] 2. Suboptimal pH: The pH of the reaction medium is critical for the precipitation of this compound.[2] 3. Precursor Impurity: Impurities in terephthalic acid (TPA) or the calcium source (e.g., calcium hydroxide, calcium carbonate) can inhibit the reaction.[3] 4. Product Loss during Workup: Significant loss of product during filtration, washing, or transfer steps.[4]1. Reaction Monitoring: Use in-process controls (e.g., HPLC, FTIR) to monitor the consumption of reactants and confirm reaction completion.[1] Optimize reaction time and temperature based on these results. Ensure vigorous and continuous stirring to maintain a homogeneous mixture.[4] 2. pH Control: Carefully monitor and control the pH of the reaction mixture. The optimal pH for this compound precipitation is typically around 9.0, with a significant drop-off in precipitation at pH 11.0 and above.[2] 3. Precursor Purity: Use high-purity starting materials. If using recycled TPA, consider a purification step involving dissolution in an alkaline solution followed by acidification.[5] For calcium sources like eggshells, acid modulators (e.g., acetic acid) can help liberate all calcium ions and avoid carbonate impurities.[3] 4. Minimize Transfer Losses: Rinse all glassware and equipment thoroughly with the reaction solvent to recover all product.[4] Optimize filtration and washing techniques to prevent product loss.
Poor Product Purity / Presence of Impurities 1. Incomplete Conversion of Reactants: Residual terephthalic acid or calcium source in the final product.[3] 2. Co-precipitation of Side Products: Formation of undesired salts or complexes. 3. Contamination from Source: When synthesizing from PET waste, incomplete hydrolysis can leave intermediate products.[6][7] Dyes and other additives from the plastic can also contaminate the product.[6]1. Optimize Stoichiometry & Reaction Conditions: Ensure the correct molar ratios of reactants. Modulated syntheses, for instance with acetic or formic acid, can drive the reaction to completion and prevent impurities like calcium carbonate from remaining.[3] 2. Controlled Precipitation: Avoid excessively rapid precipitation, which can trap impurities.[8] Control the rate of addition of reactants and maintain a consistent temperature. 3. Purification of Precursors: For PET-derived synthesis, ensure complete depolymerization.[9] this compound itself can act as a protective medium for TPA, which can then be purified.[6] An alkaline wash can effectively remove unreacted terephthalic acid.[10]
Undesirable Particle Size or Morphology 1. Supersaturation Level: High levels of supersaturation favor nucleation, leading to many small particles, while lower levels favor crystal growth, resulting in larger particles.[11] 2. Precipitation Rate: Rapid precipitation caused by vigorous stirring or high temperatures can lead to the formation of smaller crystals.[8] 3. Presence of Additives: Surfactants or other impurities can inhibit the formation of well-ordered crystals.[8]1. Control Supersaturation: Manage the rate of reactant addition and temperature to control the level of supersaturation. 2. Optimize Process Parameters: Adjust stirring speed, temperature, and the concentration of precipitation acids to influence crystal size and crystallinity.[8] 3. Ensure Purity: Use purified reactants to avoid interference from additives that can affect crystal growth.[8]
Product Discoloration (e.g., Yellowing) 1. Impurities in TPA: Crude terephthalic acid often contains impurities that cause coloration when polymerized or processed.[12] 2. Thermal Degradation: High processing temperatures can lead to the thermal decomposition of the product or residual organic impurities.[13][14]1. TPA Purification: Purify the terephthalic acid precursor before synthesis. Methods include recrystallization or treatment with activated carbon.[12] Precipitation of TPA at elevated temperatures (up to 90°C) can also reduce discoloration.[15] 2. Temperature Control: Maintain careful control over reaction and drying temperatures. Anhydrous this compound is generally stable to high temperatures, with decomposition of organic ligands occurring above 500°C.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound from Terephthalic Acid and Calcium Hydroxide

This protocol describes a standard lab-scale precipitation method.

1. Materials:

  • Terephthalic Acid (TPA)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment)

  • Sodium Hydroxide (NaOH) (for pH adjustment)

2. Equipment:

  • Jacketed glass reactor with overhead stirrer

  • pH probe and meter

  • Heating/cooling circulator

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

3. Procedure:

  • Dissolution: Prepare an aqueous solution of sodium terephthalate by dissolving Terephthalic Acid in deionized water with a stoichiometric amount of NaOH. Stir until a clear solution is formed.

  • Reaction Setup: Transfer the sodium terephthalate solution to the jacketed reactor. Begin stirring and heat the solution to the desired reaction temperature (e.g., 80-90°C).[6][12]

  • Precipitation: Slowly add a slurry of Calcium Hydroxide in deionized water to the reactor.

  • pH Control: Monitor the pH of the mixture continuously. Maintain the pH within the optimal range (e.g., 8.0-10.0) by adding dilute acid or base as needed.[2] The highest precipitation is often observed around pH 9.0.[2]

  • Reaction: Allow the reaction to proceed for a set time (e.g., 2-4 hours) at the controlled temperature to ensure complete precipitation.

  • Isolation: Cool the mixture and collect the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with deionized water to remove any soluble impurities.

  • Drying: Dry the purified product in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale production of this compound? A1: The most common method is the precipitation reaction between a soluble terephthalate salt (like disodium (B8443419) terephthalate) and a calcium salt (like calcium chloride or calcium hydroxide) in an aqueous solution.[17] An increasingly researched, sustainable alternative is the direct conversion from polyethylene (B3416737) terephthalate (PET) waste through processes like hydrolysis or reactive melt processing with a calcium source such as calcium hydroxide.[6][7][18]

Q2: What are the critical quality control parameters for pharmaceutical-grade this compound? A2: For pharmaceutical applications, quality control is stringent. Key parameters include high purity (assay), identification (FTIR, XRD), low levels of impurities (elemental impurities, residual solvents), moisture content (Loss on Drying or Karl Fischer), particle size distribution, and microbiological limits.[19][20] All analytical methods must be validated to ensure they are suitable for their intended purpose.

Q3: How can I characterize the final this compound product? A3: A range of analytical techniques is used for characterization.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the formation of the this compound salt.[6][21]

  • X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the product.[6]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the water of hydration content.[6]

  • Nuclear Magnetic Resonance (NMR): To confirm the molecular structure.[6][21]

  • Scanning Electron Microscopy (SEM): To observe the particle morphology and size.[6]

  • UV-Vis Spectroscopy: Can be used to quantify the yield and purity of the product.[5][6]

Q4: What is the role of pH in the synthesis process? A4: pH is a critical parameter that directly influences product yield. The precipitation of calcium salts is highly pH-dependent. For this compound, studies have shown that precipitation is highest around pH 9.0.[2] At highly alkaline conditions (pH > 11), the yield can decrease sharply.[2] Maintaining a stable, optimal pH is essential for maximizing recovery and ensuring consistent results.

Q5: Are there sustainable precursors for this compound synthesis? A5: Yes. A significant area of research focuses on upcycling post-consumer PET plastic waste and other renewable resources.[6][7] Another novel approach uses waste eggshells, which are primarily calcium carbonate, as a sustainable calcium precursor.[3] These methods aim to create a circular economy for plastics and reduce reliance on finite resources.[3]

Visualizations

Workflow & Logic Diagrams

Caption: Production workflow for this compound.

Caption: Troubleshooting decision tree for low product purity.

References

optimizing the reaction conditions for calcium terephthalate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the reaction conditions for calcium terephthalate (B1205515) precipitation. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the precipitation of calcium terephthalate?

A1: The precipitation of this compound is a chemical reaction where soluble calcium ions (Ca²⁺) and terephthalate ions (C₈H₄O₄²⁻) combine to form an insoluble ionic solid, this compound (CaC₈H₄O₄). This process is governed by the solubility product constant (Ksp) of this compound. When the product of the concentrations of the calcium and terephthalate ions in the solution exceeds the Ksp, precipitation occurs until equilibrium is reached.

Q2: What are the common starting materials for synthesizing this compound?

A2: Typically, this compound is synthesized by reacting a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), with a source of terephthalate ions. The terephthalate ions can be generated by dissolving terephthalic acid (TPA) in an alkaline solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a soluble terephthalate salt (e.g., disodium (B8443419) terephthalate).[1]

Q3: What are the key reaction parameters that influence the yield and crystal properties of this compound?

A3: The primary parameters that affect the outcome of the precipitation are:

  • pH: The pH of the solution significantly impacts the solubility of terephthalic acid and the availability of terephthalate ions.

  • Temperature: Temperature affects the solubility of this compound and can influence the crystal growth rate and morphology.

  • Reactant Concentrations: The concentrations of the calcium and terephthalate ion solutions will determine the degree of supersaturation, which in turn affects nucleation and crystal growth.

  • Stirring Rate: The agitation speed influences the mixing of reactants and can affect the particle size distribution of the precipitate.

  • Reaction Time: The duration of the reaction can impact the completeness of the precipitation and the aging of the crystals.

Q4: How can I determine the purity of my synthesized this compound?

A4: Several analytical techniques can be used to assess the purity of this compound, including:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups and confirm the formation of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and identify any organic impurities.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the precipitate.

  • Thermogravimetric Analysis (TGA): To analyze the thermal stability and determine the hydration state of the this compound.

  • UV-Vis Spectroscopy: Can be used to quantify the amount of terephthalic acid in solution to determine yield and purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formation 1. Reactant concentrations are too low, not exceeding the solubility product (Ksp). 2. Incorrect pH, leading to high solubility of terephthalic acid. 3. Incomplete dissolution of starting materials.1. Increase the concentration of the calcium and/or terephthalate solutions. 2. Adjust the pH of the terephthalic acid solution to a more alkaline range (e.g., pH 8-11) to ensure the formation of terephthalate ions.[2] 3. Ensure complete dissolution of terephthalic acid in the alkaline solution and the calcium salt in its solvent before mixing.
Fine, Powdery Precipitate (Difficult to Filter) 1. High degree of supersaturation leading to rapid nucleation and formation of small crystals. 2. Vigorous stirring can lead to smaller particle sizes.[3]1. Decrease the rate of addition of one reactant to the other to control the supersaturation level. 2. Reduce the stirring speed during precipitation. 3. Increase the reaction temperature to promote crystal growth over nucleation.
Precipitate Appears Amorphous or Gelatinous 1. Extremely rapid precipitation. 2. Presence of impurities that inhibit crystal growth.1. Slow down the reaction by cooling the solutions or adding the reactants more slowly. 2. Consider a post-precipitation aging step where the precipitate is stirred in the mother liquor for a period to allow for recrystallization. 3. Ensure high purity of starting materials.
Product is Contaminated with Unreacted Terephthalic Acid 1. Incomplete reaction. 2. pH of the final solution is too acidic, causing precipitation of unreacted terephthalic acid.1. Ensure a stoichiometric or slight excess of the calcium salt is used. 2. Maintain a neutral to slightly alkaline pH in the final reaction mixture. Terephthalic acid is more soluble in alkaline conditions.
Yield is Lower Than Expected 1. Some this compound remains dissolved in the solution. 2. Losses during washing and filtration steps.1. Optimize the final pH and temperature to minimize the solubility of this compound. 2. Cool the reaction mixture in an ice bath before filtration to further decrease solubility. 3. Use a minimal amount of cold solvent for washing the precipitate.

Quantitative Data on Reaction Parameters

Table 1: Effect of pH on the Yield of Terephthalic Acid Precipitation

Note: This data is for the precipitation of terephthalic acid from a disodium terephthalate solution by acidification. While not directly for this compound, it illustrates the critical role of pH in the availability of the terephthalate anion for precipitation.

Final pHYield of Terephthalic Acid (%)
5~60
4~90
3>95

Data synthesized from trends described in literature. The general principle is that a lower pH is required to protonate the terephthalate ion and cause it to precipitate as terephthalic acid. For this compound precipitation, a more neutral or slightly alkaline pH is generally favorable.

Table 2: Influence of Temperature on Terephthalic Acid Crystal Size

Note: This data illustrates the general trend of increasing crystal size with temperature for terephthalic acid, a principle that also applies to the crystallization of many sparingly soluble salts like this compound.

Precipitation Temperature (°C)Mean Crystal Size (µm) - Qualitative Trend
30Smaller
60Intermediate
90Larger

Qualitative trend based on literature suggesting that higher temperatures promote crystal growth over nucleation, leading to larger crystals.[3]

Table 3: Solubility of Terephthalic Acid in Water at Various Temperatures

Understanding the solubility of the precursor, terephthalic acid, is crucial for preparing the initial terephthalate salt solution.

Temperature (°C)Solubility (g / 100 g Water)
250.0017
1000.1
2001.8
2509.0

Data sourced from various chemical handbooks and literature.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound trihydrate via the reaction of disodium terephthalate and calcium chloride.

Materials:

  • Terephthalic acid (TPA)

  • Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl₂)

  • Deionized water

Equipment:

  • Magnetic stirrer with hotplate

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Disodium Terephthalate Solution (0.1 M):

    • In a 250 mL beaker, dissolve 0.8 g of NaOH in 100 mL of deionized water.

    • While stirring, slowly add 1.66 g of terephthalic acid to the NaOH solution.

    • Heat the solution to 80°C and stir until the terephthalic acid is completely dissolved, resulting in a clear solution of disodium terephthalate.[1]

    • Allow the solution to cool to room temperature.

  • Preparation of Calcium Chloride Solution (0.1 M):

    • In a separate 250 mL beaker, dissolve 1.11 g of calcium chloride in 100 mL of deionized water. Stir until fully dissolved.

  • Precipitation of this compound:

    • Place the beaker containing the disodium terephthalate solution on a magnetic stirrer.

    • Slowly add the calcium chloride solution dropwise to the disodium terephthalate solution while stirring at a moderate speed (e.g., 200-300 rpm).

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for 1 hour at room temperature to allow for complete precipitation and crystal aging.

  • Isolation and Purification of the Product:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Pour the reaction mixture into the funnel and apply vacuum to collect the precipitate.

    • Wash the precipitate with three 20 mL portions of deionized water to remove any unreacted salts.

    • Wash the precipitate with a final 20 mL portion of ethanol (B145695) to aid in drying.

  • Drying:

    • Carefully transfer the filtered this compound to a pre-weighed watch glass.

    • Dry the product in an oven at 60-80°C for several hours until a constant weight is achieved. This will yield this compound trihydrate. To obtain the anhydrous form, drying at a higher temperature under vacuum is necessary.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Prepare Disodium Terephthalate cluster_step2 Step 2: Prepare Calcium Chloride cluster_step3 Step 3: Precipitation cluster_step4 Step 4: Isolation & Drying TPA Terephthalic Acid Dissolve_TPA Dissolve at 80°C TPA->Dissolve_TPA NaOH_sol NaOH Solution NaOH_sol->Dissolve_TPA Na2TPA_sol 0.1 M Disodium Terephthalate Solution Dissolve_TPA->Na2TPA_sol Precipitate Mix and Stir for 1 hr Na2TPA_sol->Precipitate CaCl2 Calcium Chloride Dissolve_CaCl2 Dissolve CaCl2->Dissolve_CaCl2 Water Deionized Water Water->Dissolve_CaCl2 CaCl2_sol 0.1 M Calcium Chloride Solution Dissolve_CaCl2->CaCl2_sol CaCl2_sol->Precipitate CaTPA_precipitate This compound Precipitate Precipitate->CaTPA_precipitate Filter Vacuum Filtration & Washing CaTPA_precipitate->Filter Dry Dry at 80°C Filter->Dry Final_Product Pure this compound Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_params Reaction Parameters cluster_outcomes Precipitate Properties Temp Temperature Yield Yield Temp->Yield Affects Solubility CrystalSize Crystal Size Temp->CrystalSize Higher T, Larger Crystals pH pH pH->Yield Affects Anion Availability Purity Purity pH->Purity Prevents TPA co-precipitation Conc Concentration Conc->Yield Higher Conc, Higher Yield Conc->CrystalSize Higher Conc, Smaller Crystals Stir Stirring Rate Stir->CrystalSize Faster Stirring, Smaller Crystals Morphology Morphology

Caption: Key parameter relationships in this compound precipitation.

References

troubleshooting poor electrochemical performance of calcium terephthalate anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium terephthalate (B1205515) as an anode material in electrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical theoretical capacity of calcium terephthalate as an anode material?

This compound's electrochemical performance is largely attributed to the redox activity of the carbonyl groups in the terephthalate ligand. While the theoretical capacity can be high, the practical reversible capacity is often lower and highly dependent on the material's properties and electrode composition. For instance, a reversible capacity of up to 231 mAh/g has been reported.

Q2: What are the main challenges associated with using this compound as an anode material?

The primary challenge is its inherently low electronic conductivity, which can lead to significant electrochemical polarization and poor rate capability.[1] Another key factor is the presence of hydration water in the crystal structure, which has been shown to negatively impact electrochemical performance compared to its anhydrous form.[2] Additionally, like many metal-organic frameworks (MOFs), this compound can be susceptible to degradation during cycling.

Q3: How can the electronic conductivity of this compound anodes be improved?

A common and effective strategy is to incorporate conductive additives into the electrode formulation. Ball milling this compound with materials like graphite (B72142) has been shown to significantly enhance electronic conductivity, leading to improved specific capacity and rate performance.[1] Other conductive carbons, such as carbon black, can also be used.

Q4: What is the effect of hydration on the electrochemical performance of this compound anodes?

Anhydrous this compound generally exhibits superior electrochemical performance compared to its hydrated form (CaC₈H₄O₄·3H₂O).[2] The anhydrous structure is reported to have a more spacious and ordered layered structure, which facilitates better lithium-ion diffusion, leading to higher capacity, improved cycling stability, and better rate performance.[2]

Q5: Which binders are suitable for this compound anodes?

While specific comparative studies on binders for this compound are limited, common binders used for other anode materials can be considered. These include polyvinylidene fluoride (B91410) (PVDF), carboxymethyl cellulose (B213188) (CMC), and styrene-butadiene rubber (SBR). Water-soluble binders like CMC and SBR have been shown to be effective for other metal oxide anodes and may offer advantages in terms of processing and performance.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and testing of this compound anodes.

Issue 1: Low Specific Capacity and High First-Cycle Irreversibility

  • Possible Cause A: Poor Electronic Conductivity.

    • Evidence: High polarization observed in charge-discharge curves (large voltage difference between charge and discharge plateaus).

    • Solution:

      • Incorporate Conductive Additives: Prepare a composite of this compound with a conductive carbon material like graphite or Super P carbon black. A common ratio is 80:10:10 (active material:conductive additive:binder) by weight. Ball milling the active material and conductive additive together can improve their mixing and enhance conductivity.[1]

      • Optimize Additive Loading: The amount of conductive additive is critical. Too little will not provide sufficient conductivity, while too much can reduce the overall specific capacity of the electrode.

  • Possible Cause B: Presence of Hydration Water.

    • Evidence: Lower than expected capacity and poor cycling stability.

    • Solution:

      • Dehydration of this compound: Ensure the this compound is in its anhydrous form. This can typically be achieved by heating the hydrated material under vacuum. Thermogravimetric analysis (TGA) can be used to confirm the removal of water. Anhydrous CaC₈H₄O₄ has been shown to deliver higher capacity and better performance.[2]

  • Possible Cause C: Inactive Material or Poor Electrode Formulation.

    • Evidence: Very low capacity, significantly below expected values.

    • Solution:

      • Verify Material Purity: Characterize the synthesized this compound using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to ensure phase purity.

      • Optimize Electrode Composition: The ratio of active material, conductive additive, and binder can significantly impact performance. Systematically vary the composition to find the optimal balance for your specific materials.

Issue 2: Poor Rate Capability (Significant Capacity Drop at High Currents)

  • Possible Cause A: High Charge Transfer Resistance.

    • Evidence: Large semicircles in the high-frequency region of the electrochemical impedance spectroscopy (EIS) Nyquist plot.

    • Solution:

      • Improve Conductivity: As with low specific capacity, enhancing the electronic conductivity with additives like graphite is crucial for improving rate performance.[1]

      • Enhance Ionic Conductivity: Ensure good electrolyte wetting of the electrode. The porosity of the electrode plays a role here; an overly dense electrode can hinder electrolyte penetration.

      • Morphology Control: Synthesizing this compound with a 2D flake-like morphology has been shown to improve kinetics and lead to better high-rate performance.[3]

  • Possible Cause B: Thick or Dense Electrode.

    • Evidence: Good performance at low C-rates but rapid capacity fade as the C-rate increases.

    • Solution:

      • Reduce Electrode Thickness: Thinner electrodes shorten the diffusion path for lithium ions, which is particularly important at high charge/discharge rates.

      • Optimize Electrode Porosity: Control the calendering pressure to achieve an optimal electrode porosity that balances good electrical contact with sufficient electrolyte access.

Issue 3: Rapid Capacity Fading and Poor Cycling Stability

  • Possible Cause A: Material Degradation.

    • Evidence: Continuous drop in capacity with each cycle.

    • Solution:

      • Anhydrous Material: As mentioned, using anhydrous this compound can lead to better cycling stability.[2]

      • Stable Electrolyte: Ensure the use of a high-purity, low-water content electrolyte. Side reactions between the electrode and the electrolyte can contribute to capacity fade.

      • Post-Mortem Analysis: After cycling, disassemble the cell in an inert atmosphere and analyze the electrode using techniques like SEM, XRD, and XPS to identify morphological and chemical changes that could indicate degradation mechanisms.

  • Possible Cause B: Poor Electrode Integrity.

    • Evidence: Delamination of the electrode from the current collector or visible cracking.

    • Solution:

      • Binder Selection and Optimization: The choice of binder is critical for maintaining the mechanical integrity of the electrode during the volume changes that can occur during cycling. For materials that experience significant volume changes, a more flexible binder like a CMC/SBR combination might be more suitable than the more rigid PVDF.

      • Optimize Slurry and Coating Process: Ensure the slurry has an appropriate viscosity for uniform coating. Agglomerates in the slurry can lead to points of stress and cracking in the final electrode.

Data Presentation

Table 1: Electrochemical Performance of Pristine vs. Graphite-Composite this compound (CaTPA) Anodes

MaterialCurrent RateDischarge Capacity (mAh/g)Capacity Retention
Pristine CaTPA2 C-89% after 50 cycles
CaTPA/Graphite (100:10 w/w)0.1 C233-
CaTPA/Graphite (100:10 w/w)2 C161 (after 50 cycles)95% after 50 cycles

Data sourced from[1].

Table 2: Comparison of Anhydrous and Hydrated this compound Anodes

MaterialKey Structural FeatureReported Performance Advantage
Anhydrous CaC₈H₄O₄Spacious, ordered layered structureHigher capacity, better cycling performance, and superior rate performance
Hydrated CaC₈H₄O₄·3H₂OPresence of crystal waterLower performance compared to the anhydrous form

Information based on findings from[2].

Experimental Protocols

1. Synthesis of Anhydrous this compound

A common method involves the reaction of terephthalic acid with a calcium salt in a suitable solvent, followed by a dehydration step.

  • Materials: Terephthalic acid, calcium chloride (or calcium nitrate), lithium hydroxide (B78521) (or sodium hydroxide), deionized water, ethanol.

  • Procedure:

    • Dissolve terephthalic acid in a solution of LiOH in deionized water with stirring to form lithium terephthalate.

    • Add an aqueous solution of CaCl₂ to the lithium terephthalate solution to precipitate hydrated this compound.

    • Stir the mixture for several hours, then let it stand.

    • Separate the white precipitate by centrifugation and wash it multiple times with deionized water and ethanol.

    • Dry the hydrated this compound solid.

    • To obtain the anhydrous form, dry the hydrated product in a vacuum oven at an elevated temperature (e.g., 200°C) for several hours to remove the crystal water.[2]

2. Electrode Slurry Preparation and Coating

  • Materials: Anhydrous this compound (active material), conductive additive (e.g., Super P carbon black or graphite), binder (e.g., PVDF in NMP, or CMC/SBR in water), current collector (copper foil).

  • Procedure:

    • Dry the active material and conductive additive under vacuum to remove any moisture.

    • Prepare the binder solution (e.g., dissolve PVDF in NMP).

    • Mix the active material and conductive additive in the desired ratio (e.g., 8:1 by weight).

    • Add the binder solution to the powder mixture to achieve the final composition (e.g., 80:10:10 active material:conductive additive:binder by weight).

    • Mix thoroughly (e.g., using a planetary mixer or a magnetic stirrer followed by ultrasonication) to form a homogeneous slurry with appropriate viscosity.

    • Coat the slurry onto a copper foil current collector using a doctor blade with a set gap height.

    • Dry the coated electrode in an oven (e.g., at 80°C) and then under vacuum at a higher temperature (e.g., 120°C) for several hours to completely remove the solvent.

3. Coin Cell Assembly and Testing

  • Materials: Prepared this compound anode, lithium metal foil (counter and reference electrode), separator (e.g., Celgard), electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and diethyl carbonate), coin cell components (CR2032).

  • Procedure (to be performed in an argon-filled glove box):

    • Punch circular electrodes from the coated anode foil.

    • Assemble the coin cell in the order: negative casing, spacer, spring, lithium foil, separator, a few drops of electrolyte, the prepared anode, and the positive casing with a gasket.

    • Crimp the coin cell to ensure it is properly sealed.

    • Let the cell rest for several hours to ensure complete electrolyte wetting of the electrode.

  • Electrochemical Testing:

    • Perform galvanostatic charge-discharge cycling at various C-rates within a set voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺).

    • Conduct cyclic voltammetry (CV) to investigate the redox reactions.

    • Use electrochemical impedance spectroscopy (EIS) to analyze the cell's impedance characteristics before and after cycling.

Visualizations

Caption: Troubleshooting flowchart for poor electrochemical performance.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing synthesis Synthesis of Hydrated This compound dehydration Dehydration (Vacuum Heating) synthesis->dehydration characterization1 Characterization (XRD, TGA) dehydration->characterization1 mixing Mixing Active Material, Conductive Additive, Binder characterization1->mixing coating Slurry Coating on Cu Foil mixing->coating drying Drying and Calendering coating->drying assembly Coin Cell Assembly (in Glove Box) drying->assembly testing Electrochemical Testing (Cycling, CV, EIS) assembly->testing analysis Data Analysis & Post-Mortem testing->analysis

Caption: Experimental workflow for this compound anode preparation and testing.

References

methods for purification and characterization of synthesized calcium terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification and characterization of synthesized calcium terephthalate (B1205515).

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental procedures.

Q1: My Powder X-ray Diffraction (PXRD) pattern shows broad peaks or an amorphous halo. What should I do?

A1: Broad peaks or the absence of sharp peaks in a PXRD pattern indicates low crystallinity or an amorphous product. This can result from several factors during synthesis.

  • Problem: Reaction conditions may be suboptimal. The kinetics of nucleation and crystal growth are highly dependent on temperature, time, and reactant concentrations.[1]

  • Solution:

    • Optimize Temperature: Ensure the reaction temperature is appropriate. For many aqueous syntheses, a temperature of around 80°C is used to promote crystalline growth.[1]

    • Increase Reaction Time: Crystal growth can be slow. Consider extending the reaction time (e.g., from a few hours to 12-24 hours) to allow for the formation of more ordered crystalline structures.

    • Adjust pH/Concentration: The solubility of reactants and the stability of the forming product are pH-dependent. Ensure the stoichiometry is correct and that the pH of the medium is conducive to crystallization.

    • Post-synthesis Treatment: A solvothermal treatment (heating the product in a solvent-filled autoclave) can sometimes improve the crystallinity of the as-synthesized material.

Q2: My FTIR spectrum still shows a prominent peak around 1680-1710 cm⁻¹. What does this mean?

A2: A peak in this region is characteristic of the C=O stretching vibration of a carboxylic acid group (-COOH).[2][3] Its presence in your product spectrum strongly suggests the presence of unreacted terephthalic acid.

  • Problem: Incomplete reaction or inadequate purification.

  • Solution:

    • Improve Purification: The most common purification method is to wash the product thoroughly to remove soluble impurities.[1] Unreacted terephthalic acid has low solubility in water but can be removed by washing with a basic solution (e.g., dilute NaOH or NaHCO₃) to form a soluble salt, followed by washing with deionized water to remove the salt. Refer to the purification protocol below.

    • Check Stoichiometry: Ensure you are not using a significant excess of terephthalic acid in your synthesis. An excess of the calcium source is often used to drive the reaction to completion.

Q3: My TGA curve shows an initial weight loss at a temperature below 200°C, followed by a stable plateau before the main decomposition. Why?

A3: This initial weight loss is characteristic of the dehydration of a hydrated form of calcium terephthalate, most commonly this compound trihydrate (CaTP·3H₂O).[1] The main decomposition of the anhydrous organic structure occurs at much higher temperatures, typically above 500°C.[4]

  • Problem: You have synthesized the hydrated form, which may or may not be your desired product.

  • Solution:

    • Confirmation: Calculate the percentage of weight loss in the initial step. For CaTP·3H₂O (Molar Mass ≈ 258.23 g/mol ) losing 3 water molecules (Molar Mass ≈ 54.04 g/mol ), the expected weight loss is approximately 20.9%. If your experimental value is close to this, you have confirmed the presence of the trihydrate.

    • Conversion to Anhydrous Form: To obtain the anhydrous form, the material can be calcinated. Heating the sample to a temperature above the dehydration event but below the decomposition temperature (e.g., 200-350°C) will remove the coordinated water molecules.[1]

Q4: The yield of my synthesis is very low. How can I improve it?

A4: Low yield can be attributed to incomplete reaction, loss of product during workup, or competing side reactions.

  • Problem: Suboptimal reaction or purification conditions.

  • Solution:

    • Optimize Reaction Parameters: Investigate the effects of reactant concentration, temperature, and reaction time on the yield. A systematic study can identify the optimal conditions for maximizing product formation.[1]

    • Minimize Product Loss: this compound has low solubility in water. When washing, ensure you are using an appropriate solvent and minimize the volume to prevent significant dissolution of the product. Use centrifugation instead of gravity filtration for recovery of fine powders to minimize transfer losses.

    • Control pH: The precipitation of this compound is highly dependent on pH. Ensure the final pH of your reaction mixture is in a range that minimizes the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods to purify synthesized this compound?

A1: The most common and straightforward purification method involves sequential washing with different solvents to remove unreacted starting materials and soluble byproducts. A typical procedure includes:

  • Washing with Deionized Water: To remove soluble inorganic salts and some organic impurities.

  • Washing with a Base: A dilute basic wash (e.g., NaOH, NaHCO₃) can be used to deprotonate and solubilize unreacted terephthalic acid.[5]

  • Washing with an Organic Solvent: Solvents like ethanol (B145695) or acetone (B3395972) can be used to remove organic impurities. The solid product is typically recovered by centrifugation or filtration between each washing step.

Q2: What are the key characterization techniques for this compound and what information do they provide?

A2: The primary techniques are PXRD, TGA, and FTIR.

  • Powder X-ray Diffraction (PXRD): Confirms the crystallinity and phase identity of the material. The peak positions and intensities serve as a fingerprint for the specific crystalline structure.[6]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and hydration state of the compound. It quantifies the amount of coordinated water and indicates the decomposition temperature.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present and confirms the formation of the coordination polymer. Key indicators are the disappearance of the terephthalic acid -COOH peak and the appearance of peaks corresponding to the coordinated carboxylate group (-COO⁻).[6]

Q3: How can I distinguish between the hydrated and anhydrous forms of this compound?

A3: TGA is the most definitive method. The hydrated form, such as CaTP·3H₂O, will show a distinct weight loss step between approximately 100°C and 200°C, corresponding to the loss of water molecules.[4] The anhydrous form will be stable in this region and will only show weight loss at the higher decomposition temperature (>500°C). FTIR can also provide clues, as the O-H stretching and bending modes of water will be present in the hydrated sample's spectrum (typically broad peaks around 3100-3500 cm⁻¹ and a peak near 1660 cm⁻¹).[6]

Q4: What are the expected main peaks in the PXRD pattern for crystalline this compound trihydrate?

A4: While exact peak positions can vary slightly based on instrumentation and sample preparation, published data for the crystalline trihydrate phase show characteristic peaks. The most intense peaks are typically found at 2θ angles that correspond to the layered structure of the material. Researchers should compare their experimental patterns to reference data from literature or crystallographic databases.

Data Presentation

Table 1: Key FTIR Peaks for Identification of this compound

Wavenumber (cm⁻¹)AssignmentInterpretation
~3100 - 3500O-H StretchingBroad peak, indicates presence of coordinated water in hydrated forms.[6]
1680 - 1710C=O Stretch of -COOHShould be absent. Its presence indicates unreacted terephthalic acid impurity.[2]
~1660H-O-H BendingIndicates presence of undissociated water molecules in hydrated forms.[6]
~1560Asymmetric COO⁻ StretchConfirms coordination of the carboxylate group to the Ca²⁺ ion.[9]
~1395Symmetric COO⁻ StretchConfirms coordination of the carboxylate group to the Ca²⁺ ion.[3]

Table 2: Typical TGA Events for this compound Hydrates

Temperature Range (°C)EventTypical Weight Loss (%) for CaTP·3H₂O
100 - 200Dehydration (Loss of H₂O)~21%
> 500Decomposition of Anhydrous CaTPSignificant weight loss corresponding to loss of organic ligand.[4]

Table 3: Example Characteristic PXRD Peaks for a this compound Phase

2θ Angle (°)Relative Intensity
~10.1Medium
~17.5Strong
~20.3Medium
~24.2Strong
~29.8Medium
Note: These are representative values. Researchers must consult specific literature for the phase they are synthesizing.

Experimental Protocols

Protocol 1: Purification by Solvent Washing

  • Initial Separation: After synthesis, separate the crude solid product from the reaction mixture via centrifugation at 4000 rpm for 10 minutes. Discard the supernatant.

  • Water Wash: Resuspend the solid pellet in deionized water. Vortex or sonicate for 5 minutes to ensure thorough mixing. Centrifuge again and discard the supernatant. Repeat this step 2-3 times.

  • Ethanol Wash: Resuspend the pellet in 95% ethanol to remove residual organic impurities. Vortex or sonicate for 5 minutes. Centrifuge and discard the supernatant. Repeat this step twice.

  • Drying: Dry the final purified product in a vacuum oven at 60-80°C overnight to yield a fine white powder.

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Finely grind a small amount (~10-20 mg) of the dried sample using an agate mortar and pestle to ensure random crystal orientation.

  • Mounting: Pack the powdered sample into a sample holder, ensuring the surface is flat and level with the holder's surface.

  • Data Acquisition: Place the sample holder in the diffractometer. Set the instrument to scan over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable scan speed (e.g., 1-2°/min). Use Cu Kα radiation (λ = 1.5406 Å).

  • Analysis: Process the resulting diffractogram to identify peak positions (2θ) and intensities. Compare the pattern to known phases from the literature or databases to confirm the identity and purity of the sample.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the dried powder into a clean TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Data Acquisition: Heat the sample from room temperature to 800°C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).[8][10]

  • Analysis: Analyze the resulting TGA curve (weight % vs. temperature). Identify the temperatures of weight loss events and calculate the percentage loss for each step to determine the hydration state and decomposition profile.[11]

Protocol 4: Characterization by Fourier-Transform Infrared Spectroscopy (FTIR)

  • Sample Preparation: This is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the dried powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum over a range of 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Analyze the background-corrected spectrum. Identify characteristic peaks and compare their positions to reference spectra for terephthalic acid and known this compound structures to confirm successful synthesis.[12][13]

Mandatory Visualizations

G Synthesis Synthesis (e.g., Ca(OH)₂ + Terephthalic Acid) Crude_Product Crude Solid Product (CaTP + Impurities) Synthesis->Crude_Product Purification Purification (Solvent Washing & Drying) Crude_Product->Purification Pure_Product Pure, Dry CaTP Powder Purification->Pure_Product Characterization Characterization (PXRD, TGA, FTIR, SEM) Pure_Product->Characterization Final_Analysis Final Analysis & Data Reporting Characterization->Final_Analysis

Caption: General experimental workflow for this compound synthesis and analysis.

G Start Run PXRD on Sample Decision1 Are peaks sharp and well-defined? Start->Decision1 Success Pattern matches reference. Product is crystalline. Decision1->Success Yes Problem Broad peaks or amorphous halo observed. Decision1->Problem No Action1 Optimize Synthesis: - Increase reaction time - Adjust temperature - Check concentrations Problem->Action1 Action2 Consider post-synthesis solvothermal treatment Problem->Action2 Rerun Re-synthesize & Re-run PXRD Action1->Rerun Action2->Rerun

Caption: Troubleshooting flowchart for unexpected PXRD results.

G Product Synthesized This compound PXRD PXRD Product->PXRD TGA TGA Product->TGA FTIR FTIR Product->FTIR SEM SEM Product->SEM Info_PXRD Crystallinity Phase Purity PXRD->Info_PXRD Info_TGA Thermal Stability Hydration State TGA->Info_TGA Info_FTIR Functional Groups Chemical Bonding FTIR->Info_FTIR Info_SEM Morphology Particle Size SEM->Info_SEM

Caption: Relationship between characterization techniques and the data they provide.

References

Technical Support Center: Overcoming Solubility Challenges of Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the solubility issues associated with calcium terephthalate (B1205515) in various experimental and application contexts.

Frequently Asked Questions (FAQs)

Q1: What is calcium terephthalate and why is its solubility a significant concern?

A1: this compound is a coordination polymer, often classified as a metal-organic framework (MOF), formed between calcium ions (Ca²⁺) and terephthalate ligands. Its rigid structure and strong coordination bonds result in very low solubility in water and many common organic solvents.[1] This poor solubility can be a major obstacle in applications such as drug delivery, where achieving a desired concentration for formulation and ensuring bioavailability is critical, and in materials synthesis, where it can lead to premature precipitation and poor material quality.

Q2: What is the typical solubility of this compound and its precursor, terephthalic acid?

Q3: How do pH and temperature affect the solubility of terephthalates?

A3:

  • pH: As a salt of a dicarboxylic acid, the solubility of this compound is pH-dependent. In acidic conditions (low pH), the terephthalate anion can become protonated, potentially leading to the precipitation of less soluble terephthalic acid. Conversely, in alkaline conditions (high pH), the deprotonated terephthalate is more soluble. Therefore, adjusting the pH can be a key strategy for controlling its dissolution.[3]

  • Temperature: The solubility of terephthalic acid, and by extension its salts, generally increases with temperature.[2] Heating the solvent can provide the necessary energy to overcome the lattice energy of the solid, allowing more of it to dissolve. However, this can also lead to supersaturation and precipitation upon cooling if not controlled.

Q4: What are the primary applications where this compound solubility is a critical factor?

A4: The primary applications include:

  • Drug Delivery: this compound can be used as a carrier for therapeutic drugs.[4] Its solubility directly impacts drug loading capacity, release kinetics, and overall bioavailability.[3][5]

  • Materials Science: It is a precursor for building other metal-organic frameworks (MOFs). Controlling its solubility is essential for achieving crystalline, high-quality materials.[6]

  • Upcycling of PET: this compound is a key intermediate in the chemical recycling of polyethylene (B3416737) terephthalate (PET) waste.[6]

Q5: What initial safety precautions should be taken when handling this compound and associated solvents?

A5: While this compound itself is not classified as a hazardous substance, the solvents and reagents used to modify its solubility can be.[7] Always consult the Safety Data Sheet (SDS) for all chemicals used. Standard laboratory practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential. When working with organic solvents like DMSO or DMF, ensure proper ventilation, preferably within a fume hood.

Data Presentation: Solubility of Terephthalic Acid (TPA)

Note: The following data is for terephthalic acid (TPA), the ligand precursor to this compound. This data is provided as a reference due to the limited availability of quantitative solubility data for this compound itself. The trends observed for TPA with respect to solvent polarity, temperature, and pH are expected to be indicative for this compound.

Table 1: Solubility of Terephthalic Acid in Various Solvents

Solvent Temperature (°C) Solubility (g TPA / 100 g solvent)
Water 25 0.0017
Water 150 0.24
Water 200 1.7
Methanol 25 0.1
Methanol 150 3.1
Acetic Acid 25 ~0.3
N,N-Dimethylformamide (DMF) 25 7.4

| Dimethyl Sulfoxide (DMSO) | 25 | 20 |

(Data compiled from multiple sources)[2][8][9][10]

Table 2: Effect of Temperature on Terephthalic Acid Solubility in Water

Temperature (K) TPA Solubility in Water (g/kg)
423.15 ~5
523.15 ~40
573.15 108.1

| 623.15 | 347.4 |

(Data from hydrothermal condition studies)[11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Precipitation During Synthesis/Formulation 1. Supersaturation: The solution was saturated at a higher temperature and precipitated upon cooling. 2. pH Shift: A change in the solution's pH may have reduced the solubility. 3. Solvent Evaporation: Loss of solvent increased the concentration beyond the solubility limit. 4. Incorrect Stoichiometry: An incorrect ratio of reactants during synthesis.1. Maintain a constant temperature or cool the solution at a very slow, controlled rate. 2. Use a buffered solution to maintain a stable pH. Verify the pH of all components before mixing. 3. Keep the experimental vessel sealed to prevent solvent evaporation. 4. Carefully control the molar ratios of calcium salts and terephthalic acid during synthesis.
Difficulty Achieving Desired Concentration 1. Inappropriate Solvent: The chosen solvent has very low solvating power for this compound. 2. Insufficient Agitation/Time: The compound has not had enough time or energy to dissolve fully.1. Refer to the experimental protocols below. Consider using a co-solvent system or adjusting the pH. 2. Increase the stirring speed or use sonication to aid dissolution. Allow sufficient time (e.g., 24-48 hours) to reach equilibrium.
Formation of Aggregates or Non-Uniform Particles 1. High Surface Energy: Nanoparticles have a natural tendency to agglomerate to reduce surface energy. 2. Poor Wetting: The solvent may not be effectively wetting the surface of the particles.1. Use a stabilizing agent, such as a suitable surfactant (see Protocol 4). 2. Consider micronization or wet milling to break up aggregates and improve dispersion (see Protocol 3).
Low or Inconsistent Drug Loading 1. Poor Drug Solubility in Loading Medium: The drug itself may not be soluble in the solvent system used for loading. 2. pH Mismatch: The pH of the loading solution may not be optimal for the interaction between the drug and the this compound carrier.[3][12]1. Select a solvent system that can dissolve both the drug and, to the extent possible, the this compound. 2. Systematically vary the pH of the loading solution to find the optimal point for electrostatic or other interactions that drive drug loading.
Premature Drug Release or "Burst Release" 1. Surface-Adsorbed Drug: A significant portion of the drug may be adsorbed to the surface of the carrier rather than encapsulated. 2. Carrier Instability: The this compound carrier may be dissolving too quickly in the release medium.1. Include a washing step after drug loading to remove loosely bound surface drug. 2. Modify the release medium to a pH where the carrier is less soluble, or consider cross-linking or coating the particles to slow down their dissolution.

Experimental Protocols for Enhancing Solubility

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol allows for the determination of an optimal pH for dissolving this compound in an aqueous medium.

Materials:

  • This compound powder

  • A series of buffers (e.g., phosphate (B84403), borate) covering a pH range from 6.0 to 10.0

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustment

  • pH meter

  • Stir plate and magnetic stir bars

  • Thermostatically controlled water bath or shaker

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of buffered solutions at different pH values (e.g., 6.0, 7.0, 8.0, 9.0, 10.0).

  • Add an excess amount of this compound powder to a known volume of each buffered solution in separate sealed flasks. The presence of undissolved solid is necessary to ensure saturation.

  • Place the flasks in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a pre-validated analytical method.

  • Plot the solubility (e.g., in mg/mL) against the pH to determine the pH range of maximum solubility.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a method for screening co-solvents to improve the solubility of this compound.

Materials:

  • This compound powder

  • Primary solvent (e.g., deionized water)

  • A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene glycol 300 (PEG 300), DMSO).

  • Equipment as listed in Protocol 1.

Procedure:

  • Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each mixture.

  • Plot the solubility against the percentage of co-solvent to identify the most effective co-solvent and its optimal concentration range.

Protocol 3: Particle Size Reduction by Micronization

Micronization increases the surface area of the particles, which can enhance the dissolution rate.

Materials:

  • This compound powder

  • Milling equipment (e.g., ball mill, jet mill)

  • Particle size analyzer

Procedure (General Guideline for Ball Milling):

  • Place the this compound powder into the milling jar.

  • Add the milling media (e.g., zirconia or stainless steel balls). The size and quantity of the media will depend on the specific equipment and desired final particle size.

  • Seal the jar and place it in the ball mill.

  • Mill the powder for a specified duration. The time can be varied to achieve different particle sizes. Start with shorter durations (e.g., 1-2 hours) and increase as needed.

  • After milling, carefully separate the micronized powder from the milling media.

  • Analyze the particle size distribution of the resulting powder using a particle size analyzer.

  • Evaluate the dissolution rate of the micronized powder compared to the unmilled powder to confirm the effectiveness of the process.

Protocol 4: Stabilization of this compound Suspensions with Surfactants

This protocol is for creating a stable suspension of this compound nanoparticles, which is often required in drug delivery applications.

Materials:

  • Micronized this compound powder

  • Aqueous vehicle (e.g., water, buffer)

  • A selection of non-ionic surfactants (e.g., Polysorbate 80, Pluronic F-68) or anionic surfactants (e.g., sodium dodecyl sulfate, if compatible).[13][14]

  • High-shear homogenizer or sonicator

Procedure:

  • Prepare a stock solution of the selected surfactant in the aqueous vehicle (e.g., 1% w/v).

  • Create a series of dilutions from the stock solution to test different surfactant concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5% w/v).

  • Disperse a fixed amount of micronized this compound into each surfactant solution.

  • Homogenize or sonicate the mixtures for a set period to ensure uniform dispersion and break up any agglomerates.

  • Visually inspect the suspensions for signs of settling or aggregation over time (e.g., at 1, 6, and 24 hours).

  • For a more quantitative assessment, measure the particle size and zeta potential of the suspensions. A higher absolute zeta potential value generally indicates better colloidal stability.

  • Select the surfactant and concentration that provides the most stable suspension for your application.

Visualizations

experimental_workflow start Start: Solubility Issue with this compound assess Assess Experimental Needs (Concentration, Solvent System, Stability) start->assess strategy Select Solubilization Strategy assess->strategy ph pH Modification strategy->ph Aqueous System? cosolvent Co-solvency strategy->cosolvent Organic/Aqueous Mix? micronize Particle Size Reduction (Micronization) strategy->micronize Dissolution Rate Issue? surfactant Use of Surfactants/ Stabilizers strategy->surfactant Suspension Needed? protocol_ph Execute Protocol 1: Determine pH-Solubility Profile ph->protocol_ph protocol_co Execute Protocol 2: Screen Co-solvents cosolvent->protocol_co protocol_micro Execute Protocol 3: Perform Micronization micronize->protocol_micro protocol_surf Execute Protocol 4: Stabilize Suspension surfactant->protocol_surf evaluate Evaluate Outcome: Achieved Desired Solubility/Stability? protocol_ph->evaluate protocol_co->evaluate protocol_micro->evaluate protocol_surf->evaluate end_ok End: Proceed with Experiment evaluate->end_ok Yes combine Combine Strategies (e.g., Micronization + Surfactant) evaluate->combine No combine->strategy troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Unexpected Precipitation cause1 Temperature Fluctuation? issue->cause1 cause2 pH Shift? issue->cause2 cause3 Solvent Evaporation? issue->cause3 sol1 Control Temperature (Isothermal/Slow Cooling) cause1->sol1 sol2 Use Buffered System cause2->sol2 sol3 Seal Vessel cause3->sol3

References

refining the thermal stability of calcium terephthalate for high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the thermal stability of calcium terephthalate (B1205515) for high-temperature applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during synthesis and characterization.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and thermal analysis of calcium terephthalate.

Problem Possible Cause(s) Suggested Solution(s)
Synthesis: Low Yield of this compound Incomplete reaction of precursors.- Ensure stoichiometric amounts of reactants. - Increase reaction time or temperature within the optimal range.[][2] - Optimize stirring to ensure a homogeneous reaction mixture.
Sub-optimal pH for precipitation.- Adjust the pH of the reaction mixture. The solubility of this compound is pH-dependent.[3][4][5]
Synthesis: Product Contamination with Unreacted Terephthalic Acid Poor solubility of terephthalic acid leading to incomplete reaction.- Perform an alkaline wash. This compound is soluble in a basic solution, while terephthalic acid is not.[6] - Filter the basic solution to remove unreacted terephthalic acid, then re-precipitate the product by acidification.[6]
Synthesis: Formation of Unwanted Crystalline Phases (e.g., a mix of triclinic and orthorhombic) Reaction temperature and time are not optimized for the desired phase.- Precisely control the synthesis temperature. Different phases can form at different temperatures.[7][8] - Modulators like acetic acid or formic acid can influence phase formation.[9]
Synthesis: Agglomeration of this compound Particles High surface energy of nanoparticles leading to self-association.- Introduce capping agents or surfactants (e.g., PVP, PEG) during synthesis to prevent particles from sticking together.[10][11][12] - Optimize the stirring speed to reduce agglomeration.[10] - Use ultrasonication to break up existing agglomerates.[11]
Thermal Analysis: Inconsistent TGA Decomposition Temperatures Variation in experimental conditions.- Use a standardized heating rate (e.g., 10 °C/min) and sample mass for all measurements to ensure comparability.[9] - Ensure a consistent and inert atmosphere (e.g., nitrogen) during analysis.
Presence of residual solvents or moisture.- Dry the sample thoroughly in a vacuum oven before TGA analysis. Residual solvents can lead to premature weight loss and affect decomposition temperature readings.[13][14]
Thermal Analysis: Artifacts in DSC Thermogram Poor thermal contact between the sample and the DSC pan.- Ensure the sample is pressed flat against the bottom of the pan.[15]
Distortion of hermetically sealed pans due to vapor pressure.- If volatile substances are present, consider using vented pans or performing a preliminary TGA to understand outgassing events.[15]
Incomplete curing of a composite material containing this compound.- An exothermic peak after the glass transition can indicate residual curing. This suggests the initial curing process was incomplete.[16]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of this compound?

A1: Anhydrous this compound is thermally stable, with the main weight loss corresponding to the decomposition of the organic ligand occurring between 500 and 800 °C.[17] The hydrated form, this compound trihydrate, shows thermal stability up to 220 °C, with dehydration occurring between 100 and 200 °C.[18]

Q2: How does the hydration state of this compound affect its thermal stability?

A2: The hydration state significantly impacts thermal stability. This compound trihydrate (CaTP·3H₂O) will lose its water molecules at temperatures between 100-200 °C.[18] The resulting anhydrous this compound (CaTP) exhibits much higher thermal stability.[17] For high-temperature applications, it is crucial to use the anhydrous form.

Q3: What are common impurities in this compound synthesis and how can they be removed?

A3: A common impurity is unreacted terephthalic acid, due to its low solubility.[6] This can be removed by dissolving the crude product in an alkaline solution, filtering out the insoluble terephthalic acid, and then re-precipitating the this compound by acidifying the filtrate.[6] When synthesizing from PET waste, residual dyes and other additives can also be impurities.[19]

Q4: Can residual solvents from the synthesis process affect the thermal stability?

A4: Yes, residual solvent molecules within the pores of the material can negatively impact its thermal stability.[13][14] It is essential to thoroughly dry the synthesized this compound, typically in a vacuum oven, to remove any trapped solvents before high-temperature applications or thermal analysis.[14]

Q5: How can I control the particle size and morphology of this compound during synthesis?

A5: Particle size and morphology can be controlled by adjusting reaction parameters such as temperature, reactant concentrations, and stirring rate.[][2] The use of modulating agents, like acetic acid or formic acid, can also influence the crystal growth and final morphology.[9]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous this compound from Terephthalic Acid and Calcium Oxide

This protocol describes the synthesis of anhydrous this compound (CATAS).

Materials:

  • Terephthalic acid

  • Calcium oxide

  • Deionized water

  • Vacuum oven

Procedure:

  • Dissolve terephthalic acid in deionized water with stirring at 80 °C for 30 minutes.

  • Slowly add a stoichiometric amount of calcium oxide to the solution. A white precipitate of this compound trihydrate will form.

  • Continue stirring the solution at 80 °C for 1 hour to ensure the reaction goes to completion.

  • Filter the hot solution to collect the white precipitate.

  • Wash the solid residue with hot deionized water to remove any unreacted starting materials or soluble byproducts.

  • To obtain the anhydrous form, dry the product in a vacuum oven for 2 hours at 190 °C.[9]

  • Pulverize the final product to obtain a fine powder.[9]

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal stability of this compound.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place 10-15 mg of the dried this compound sample into a TGA pan.[9]

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 900 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.[9]

  • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

Protocol 3: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)

This protocol is for identifying thermal transitions such as melting, crystallization, and glass transitions.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Calibrate the DSC instrument.

  • Weigh 3-15 mg of the this compound sample into a DSC pan and seal it.[4]

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Set the temperature program. A typical program involves heating the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions.[20]

  • Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

Quantitative Data

Table 1: Thermal Properties of this compound and Related Materials

Material Thermal Event Temperature Range (°C) Enthalpy (J/g) Reference
This compound TrihydrateDehydration100 - 200695[18]
Anhydrous this compoundDecomposition500 - 800-[17]
Calcium Malonate DihydrateDehydration100 - 200637[18]
Tetrafluoro this compound TetrahydrateDehydration100 - 200657[18]

Table 2: Effect of Anhydrous this compound (CATAS) on the Thermal Stability of Recycled PET (rPET)

Material Maximum Degradation Temperature (Tmax) (°C) Reference
rPET426[17]
rPET with 30 wt% CATAS441[17]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification & Drying cluster_characterization Characterization cluster_application Application reactants Reactants (Terephthalic Acid, Calcium Source) reaction Reaction (Aqueous Solution, 80°C) reactants->reaction precipitation Precipitation (this compound Trihydrate) reaction->precipitation filtration Filtration and Washing precipitation->filtration alkaline_wash Alkaline Wash (Optional, for impurity removal) filtration->alkaline_wash if needed drying Vacuum Drying (190°C, to form anhydrous CaTP) filtration->drying alkaline_wash->drying tga TGA Analysis drying->tga dsc DSC Analysis drying->dsc xrd XRD Analysis drying->xrd high_temp_app High-Temperature Applications tga->high_temp_app dsc->high_temp_app xrd->high_temp_app

Caption: Workflow for synthesizing and characterizing thermally stable this compound.

logical_relationship Factors Influencing Thermal Stability of this compound thermal_stability High Thermal Stability of this compound synthesis_conditions Synthesis Conditions synthesis_conditions->thermal_stability temperature Temperature synthesis_conditions->temperature time Reaction Time synthesis_conditions->time ph pH synthesis_conditions->ph stirring Stirring synthesis_conditions->stirring purity Product Purity purity->thermal_stability residual_solvents Residual Solvents purity->residual_solvents unreacted_precursors Unreacted Precursors purity->unreacted_precursors hydration_state Hydration State hydration_state->thermal_stability anhydrous Anhydrous State hydration_state->anhydrous hydrated Hydrated State hydration_state->hydrated residual_solvents->thermal_stability Decreases unreacted_precursors->thermal_stability Decreases anhydrous->thermal_stability Increases hydrated->thermal_stability Decreases

Caption: Key factors that determine the thermal stability of this compound.

References

Technical Support Center: Enhancing PET Hydrolysis for Calcium Terephthalate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of polyethylene (B3416737) terephthalate (B1205515) (PET) hydrolysis for the production of calcium terephthalate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for PET hydrolysis to produce terephthalic acid (TPA), the precursor for this compound?

A1: The main methods for PET hydrolysis include alkaline hydrolysis, acidic hydrolysis, neutral (subcritical water) hydrolysis, and enzymatic hydrolysis. Each method has distinct advantages and challenges in terms of reaction conditions, yield, and environmental impact.[1][2][3]

Q2: What are the common challenges encountered during PET hydrolysis experiments?

A2: Common challenges include incomplete depolymerization leading to low yields of terephthalic acid (TPA), formation of unwanted byproducts, difficulty in purifying the TPA, and issues with scaling up the process.[4][5] The presence of contaminants in waste PET, such as colorants and other polymers, can also impede the reaction.[2]

Q3: How can I improve the yield of terephthalic acid from PET hydrolysis?

A3: Optimizing reaction parameters such as temperature, reaction time, catalyst concentration, and the ratio of PET to the hydrolysis agent is crucial for improving TPA yield.[2] For instance, in alkaline hydrolysis, adjusting the concentration of the base and the reaction temperature can significantly impact the degradation rate of PET.[2] In neutral hydrolysis, higher temperatures and longer reaction times generally favor higher TPA yields.[6]

Q4: What are the typical side reactions that can occur during PET hydrolysis, and how can they be minimized?

A4: Side reactions can include the formation of intermediates like mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET), as well as degradation products like benzoic acid from the decarboxylation of TPA at high temperatures.[3][7] Minimizing these side reactions can be achieved by optimizing reaction conditions. For example, in enzymatic hydrolysis, the accumulation of MHET can inhibit the primary enzyme, necessitating the use of a dual-enzyme system.[8] In thermal processes, carefully controlling the temperature can prevent the degradation of the desired TPA product.[3]

Q5: How is this compound synthesized from the terephthalic acid obtained after hydrolysis?

A5: this compound is typically synthesized by reacting the purified terephthalic acid with a calcium salt, such as calcium hydroxide (B78521) or calcium chloride, in an aqueous solution.[9][10] The resulting this compound, often in a hydrated form (CaTP·3H₂O), precipitates out of the solution and can be collected by filtration.[10]

Troubleshooting Guides

Issue 1: Low Yield of Terephthalic Acid (TPA)
Possible Cause Suggestion Relevant Analytical Techniques
Incomplete Depolymerization Increase reaction time or temperature according to the specific hydrolysis method.[2][6] Ensure efficient mixing to improve contact between PET and the hydrolysis agent. For alkaline hydrolysis, consider using a phase transfer catalyst to enhance the reaction rate.[11]High-Performance Liquid Chromatography (HPLC) to quantify residual PET oligomers and TPA. Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic ester bonds of undegraded PET.
Suboptimal Reagent Concentration Optimize the concentration of the acid, base, or enzyme. For alkaline hydrolysis, a 10% NaOH solution has been shown to be effective.[12]Titration to verify the concentration of acidic or basic solutions. UV-Vis spectroscopy for enzyme concentration determination.
Poor PET Sample Preparation Reduce the particle size of the PET waste to increase the surface area available for reaction.[2][13] Pre-washing the PET can remove surface contaminants that may inhibit the reaction.Scanning Electron Microscopy (SEM) to assess particle size and morphology.
Issue 2: Product Purity Issues (Contaminated TPA)
Possible Cause Suggestion Relevant Analytical Techniques
Presence of Dyes and Additives from Waste PET For colored PET waste, a decolorization step may be necessary. Activated carbon treatment of the TPA solution before precipitation can be effective.[14]UV-Vis Spectroscopy to detect colored impurities. Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile and semi-volatile organic additives.
Formation of Byproducts Optimize reaction conditions to minimize side reactions. For neutral hydrolysis, operating at temperatures below 300°C can reduce TPA decomposition.[3]Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify the chemical structure of byproducts.[13]
Incomplete Separation of TPA After hydrolysis, ensure the pH is adjusted correctly to precipitate the maximum amount of TPA. For alkaline hydrolysis, acidify the solution to a pH of around 2.[15] Wash the precipitated TPA thoroughly with deionized water to remove soluble impurities.pH meter for accurate pH adjustment. X-ray Diffraction (XRD) to confirm the crystalline structure of the purified TPA.[13]
Issue 3: Inefficient Conversion of TPA to this compound
Possible Cause Suggestion Relevant Analytical Techniques
Incorrect Stoichiometry Ensure the correct molar ratio of terephthalic acid to the calcium salt is used. A 1:1 molar ratio of terephthalate to CaCl₂ or Ca(NO₃)₂ is typically employed.[9]Inductively Coupled Plasma (ICP) analysis to determine the calcium content in the final product.
Suboptimal Reaction Conditions Control the temperature and reaction time during the precipitation of this compound. Reactions are often carried out at temperatures between 40-100°C for several hours.[9]Dynamic Light Scattering (DLS) to monitor particle size distribution during precipitation.
Presence of Impurities in TPA Use highly purified TPA for the reaction. Impurities can interfere with the crystallization of this compound.Differential Scanning Calorimetry (DSC) to assess the purity of the starting TPA.[13]

Quantitative Data Summary

Table 1: Comparison of Different PET Hydrolysis Methods

Hydrolysis MethodTypical Temperature (°C)Typical Reaction TimeKey ReagentsReported TPA Yield (%)Reference(s)
Alkaline Hydrolysis 80 - 1100.5 - 2 hoursNaOH, Ethanol (B145695)/Water35 - 89[2][12]
Microwave-Assisted Alkaline Hydrolysis 190 - 2205 - 30 minutesNaOH>98[16]
Neutral Hydrolysis 250 - 2701.5 - 24 hoursWater81 - 98[6]
Enzymatic Hydrolysis (LCCICCG) 8012 hoursLCCICCG enzyme, Calcium ions~84 (as CaTP·3H₂O)[10]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of PET
  • Preparation: Shred post-consumer PET bottles into small flakes (e.g., < 5 mm).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a mechanical stirrer, prepare a 10% (w/v) sodium hydroxide (NaOH) solution in a mixed solvent of ethanol and water (e.g., 80:20 by volume).[12]

  • Hydrolysis: Add the PET flakes to the alkaline solution (e.g., a solid loading of 2g PET per 100 mL solution).[12] Heat the mixture to 110°C while stirring continuously for 30 minutes.[12]

  • Separation: After the reaction, cool the mixture and filter to remove any unreacted PET.

  • Precipitation of TPA: Transfer the filtrate to a beaker and acidify with a 20% hydrochloric acid (HCl) solution until the pH reaches approximately 2, leading to the precipitation of white TPA solids.[12][15]

  • Purification: Filter the TPA precipitate, wash it thoroughly with deionized water, and dry it in an oven.

Protocol 2: Synthesis of this compound from TPA
  • Dissolution of TPA: Dissolve the purified terephthalic acid in deionized water by adding a stoichiometric amount of a base like sodium hydroxide (NaOH) to form disodium (B8443419) terephthalate. The molar ratio of TPA to NaOH should be 1:2.[9]

  • Reaction with Calcium Salt: In a separate container, prepare a solution of calcium chloride (CaCl₂) in deionized water.

  • Precipitation: Slowly add the CaCl₂ solution to the disodium terephthalate solution while stirring. A white precipitate of this compound will form. The molar ratio of disodium terephthalate to CaCl₂ should be 1:1.[9]

  • Isolation and Drying: Stir the mixture at a controlled temperature (e.g., 60°C) for several hours to ensure complete reaction.[9] Filter the precipitate, wash it with deionized water to remove any soluble salts, and dry it in an oven at a moderate temperature (e.g., 80°C) to obtain hydrated this compound.[9] For anhydrous this compound, further drying under vacuum at a higher temperature (100-150°C) is required.[9]

Visualizations

PET_Hydrolysis_Workflow cluster_preparation Sample Preparation cluster_hydrolysis Hydrolysis cluster_separation Separation & Purification cluster_synthesis This compound Synthesis PET_Waste PET Waste Shredding Shredding/ Milling PET_Waste->Shredding Washing Washing Shredding->Washing PET_Flakes Clean PET Flakes Washing->PET_Flakes Hydrolysis_Step Hydrolysis (Alkaline/Acidic/ Neutral/Enzymatic) PET_Flakes->Hydrolysis_Step Filtration1 Filtration Hydrolysis_Step->Filtration1 Acidification Acidification (for alkaline hydrolysis) Filtration1->Acidification Filtration2 Filtration & Washing Acidification->Filtration2 Drying1 Drying Filtration2->Drying1 Purified_TPA Purified TPA Drying1->Purified_TPA Reaction Reaction with Calcium Salt (e.g., CaCl2) Purified_TPA->Reaction Filtration3 Filtration & Washing Reaction->Filtration3 Drying2 Drying Filtration3->Drying2 Ca_Terephthalate This compound Drying2->Ca_Terephthalate

Caption: Experimental workflow for this compound production from PET waste.

Hydrolysis_Pathways cluster_hydrolysis_methods Hydrolysis Methods PET PET Polymer (-[O-CO-C6H4-CO-O-CH2-CH2]n-) Alkaline Alkaline Hydrolysis (e.g., NaOH) PET->Alkaline Acidic Acidic Hydrolysis (e.g., H2SO4) PET->Acidic Neutral Neutral Hydrolysis (H2O, High T/P) PET->Neutral Enzymatic Enzymatic Hydrolysis (e.g., PETase) PET->Enzymatic TPA_EG Terephthalic Acid (TPA) + Ethylene Glycol (EG) Alkaline->TPA_EG Depolymerization Acidic->TPA_EG Depolymerization Neutral->TPA_EG Depolymerization Enzymatic->TPA_EG Depolymerization CaTP This compound (CaTP) TPA_EG->CaTP + Ca Salt (e.g., CaCl2)

Caption: Chemical pathways from PET to this compound.

References

Technical Support Center: Optimization of Coagulant Dosage for Terephthalic Acid Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the optimization of coagulant dosage for terephthalic acid (TPA) removal from aqueous solutions using calcium salts. This guide is structured into a series of frequently asked questions (FAQs) and a detailed troubleshooting section to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for terephthalic acid (TPA) removal using calcium salts?

The primary mechanism is precipitation. Terephthalic acid is a dicarboxylic acid that is sparingly soluble in water.[1][2] In an aqueous solution, particularly under neutral to alkaline conditions, TPA exists as the terephthalate (B1205515) anion. When a soluble calcium salt, such as calcium chloride (CaCl₂), is introduced, it dissociates to release calcium ions (Ca²⁺). These calcium ions react with the terephthalate anions to form calcium terephthalate (C₈H₄CaO₄), a salt with low solubility in water, which then precipitates out of the solution.[3][4]

Q2: What are the critical parameters to optimize for efficient TPA removal?

The three most critical parameters to optimize are:

  • Coagulant Dosage: The amount of calcium salt added must be sufficient to react with the TPA present. However, overdosing can sometimes lead to charge reversal and restabilization of particles, hindering settling.[5][6]

  • pH: The pH of the solution is crucial as it influences the ionization state of terephthalic acid. TPA is more soluble in alkaline conditions, which favors the formation of the terephthalate anion required for precipitation with calcium ions.[1]

  • Mixing Conditions: The process requires an initial rapid mixing phase to ensure uniform dispersion of the coagulant, followed by a slow mixing phase to promote the formation of larger, settleable flocs (agglomeration of precipitates).[7][8][9]

Q3: Why is a jar test essential for this process?

A jar test is a laboratory-scale simulation of the coagulation and flocculation process that occurs in a full-scale water treatment system.[5] It is essential for determining the optimal dosage of coagulants and other process parameters (like pH and mixing speeds) without the expense and time of pilot-scale testing.[8] By running a series of tests on beakers (jars) of the TPA-containing water, researchers can visually and analytically determine the conditions that yield the best TPA removal.[5]

Q4: Can a flocculant aid improve the process?

Yes, a flocculant aid, typically a high-molecular-weight polymer, can be used after the initial coagulation step. While the calcium salt causes the initial precipitation, a flocculant aid helps to bridge the small precipitate particles together, forming larger, denser flocs that settle more quickly and completely.[10] This can result in lower residual turbidity and a clearer supernatant.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem: Low TPA Removal Efficiency

  • Possible Cause 1: Suboptimal pH.

    • Solution: The pH may be too acidic. Terephthalic acid's solubility is pH-dependent; in alkaline conditions, it is more readily ionized to form the terephthalate anion, which is necessary for precipitation with Ca²⁺ ions.[1] Systematically vary the pH (e.g., from 7.0 to 11.0) in your jar test to find the optimal range for precipitation. Note that for other coagulants like ferric chloride, the optimal pH for TPA removal has been found to be between 8 and 11.[11][12]

  • Possible Cause 2: Incorrect Coagulant Dosage.

    • Solution: You may be under-dosing or over-dosing. Conduct a jar test with a wide range of calcium salt concentrations to identify the optimal dosage that results in the lowest residual TPA concentration.

  • Possible Cause 3: Insufficient Mixing.

    • Solution: Ensure your experimental protocol includes a vigorous rapid mix step (e.g., 1-3 minutes) immediately after adding the coagulant to disperse it fully, followed by a gentle slow mix period (e.g., 15-30 minutes) to allow flocs to form without being broken apart.[7][9]

Problem: Poor or No Floc Formation

  • Possible Cause 1: Insufficient Coagulant Dosage.

    • Solution: The concentration of calcium salt is too low to precipitate the TPA. Increase the dosage in your next jar test series.

  • Possible Cause 2: Inadequate Rapid Mix.

    • Solution: The coagulant was not dispersed quickly enough throughout the solution. Increase the speed or duration of the rapid mix phase to ensure all TPA molecules come into contact with the calcium ions.

  • Possible Cause 3: Incorrect pH.

    • Solution: As mentioned, if the pH is too low, TPA will not be sufficiently ionized to react with the calcium ions. Verify and adjust the pH to the optimal alkaline range.

Problem: Flocs Are Small and Do Not Settle Well

  • Possible Cause 1: Inadequate Slow Mixing.

    • Solution: The slow mixing (flocculation) phase may be too short or the mixing speed too high, causing shear that breaks up the forming flocs. Try decreasing the slow mixing speed or increasing its duration.

  • Possible Cause 2: Need for a Flocculant Aid.

    • Solution: The this compound precipitate may be too fine to settle on its own. After the coagulation step, add a small dose of an appropriate flocculant (e.g., an anionic polyelectrolyte) during the slow mix phase to help bind the small particles into larger, more settleable flocs.[13]

  • Possible Cause 3: Over-Dosing.

    • Solution: Excessive coagulant dosage can sometimes lead to the formation of a large volume of fine, fluffy floc that does not settle well.[5] Review your jar test results to ensure you are not operating in an overdose region.

Problem: Inconsistent or Irreproducible Results

  • Possible Cause 1: Inconsistent Source Water Quality.

    • Solution: The initial TPA concentration, pH, or presence of other interfering substances in your wastewater sample may be changing. Always characterize your initial sample for key parameters (TPA concentration, pH, turbidity) before each experiment.

  • Possible Cause 2: Inaccurate Stock Solution Preparation.

    • Solution: Ensure that your calcium salt and TPA stock solutions are prepared accurately and are fully dissolved. Recalculate concentrations and prepare fresh solutions if necessary.

  • Possible Cause 3: Procedural Variations.

    • Solution: Minor variations in mixing times, speeds, or chemical addition sequences can impact results. Follow a standardized, written protocol for every experiment to ensure consistency.

Data Presentation: Coagulant Performance

While data specifically for calcium salts in TPA removal is limited in comparative studies, the following table summarizes optimal conditions found for other common coagulants used in TPA wastewater treatment, which can serve as a reference. The principles of optimization remain similar.

CoagulantOptimal pHOptimal DosageTPA/COD Removal EfficiencyReference
Ferric Chloride (FeCl₃) 8.0 - 11.0Dosage dependent on initial TPA concentration~90-94% TPA Removal[11][12]
Polyaluminium Chloride (PAC) ~6.0500 mg/L~91% COD Reduction (in conjunction with lime & polyelectrolyte)[11][13]
Alum (Aluminum Sulfate) ~6.01000 mg/L~91% COD Reduction[11]
Zinc Chloride (ZnCl₂) Not specified (no pH adjustment needed)120 mg/L99.29% TPA Recovery (with 1.0 mg/L PAM)[11]

Experimental Protocols

Protocol 1: Jar Test for Optimal Calcium Salt Dosage

This protocol outlines the standard procedure for determining the optimal coagulant dose for TPA removal.

1. Equipment & Reagents:

  • Six-paddle gang stirrer (Jar Tester)

  • 1000 mL beakers (jars)

  • pH meter

  • Pipettes

  • TPA-contaminated water sample

  • Calcium salt (e.g., CaCl₂) stock solution (e.g., 10 g/L)

  • Acid and Base for pH adjustment (e.g., 0.1M HCl and 0.1M NaOH)

2. Procedure:

  • Sample Preparation: Fill six 1000 mL beakers with the TPA water sample. Place them in the jar tester.

  • Initial Analysis: Measure and record the initial pH, turbidity, and TPA concentration of the raw water sample.

  • pH Adjustment: While stirring at a low speed, adjust the pH of the water in all beakers to the desired level (e.g., pH 9.0) using acid or base.

  • Coagulant Addition: Begin stirring all jars at the rapid mix speed (e.g., 100-200 RPM). Using pipettes, dose each beaker with a different amount of the calcium salt stock solution. For example:

    • Jar 1: 0 mL (Control)

    • Jar 2: 5 mL (50 mg/L)

    • Jar 3: 10 mL (100 mg/L)

    • Jar 4: 15 mL (150 mg/L)

    • Jar 5: 20 mL (200 mg/L)

    • Jar 6: 25 mL (250 mg/L)

  • Rapid Mix: Continue stirring at the rapid mix speed for 1-3 minutes.[7]

  • Slow Mix (Flocculation): Reduce the stirring speed to the slow mix setting (e.g., 20-40 RPM) and continue mixing for 15-30 minutes. Observe the formation of flocs (precipitate).

  • Settling: Stop the stirrers completely and allow the flocs to settle for at least 30-60 minutes.[5]

  • Final Analysis: Carefully collect a supernatant sample from a few centimeters below the surface of each beaker. Measure the final pH, turbidity, and residual TPA concentration for each dose.

  • Determine Optimum Dose: The optimal dosage is the one that produces the lowest residual TPA concentration and turbidity.

Protocol 2: TPA Concentration Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying TPA in aqueous samples.[14][15]

1. Principle: The method separates TPA from other components in the sample matrix based on its affinity for a stationary phase (column) and a mobile phase. A UV detector is typically used for quantification.

2. Typical HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used. Mixed-mode columns offering anion-exchange capabilities can also provide excellent separation for phthalic acid isomers.[15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio can be optimized.

  • Detection: UV detector set to a wavelength where TPA shows maximum absorbance (e.g., ~240 nm).

  • Quantification: A calibration curve is constructed by running a series of known TPA standards. The concentration of TPA in the unknown samples is then determined by comparing their peak areas to the calibration curve.[14]

3. Sample Preparation:

  • Filter the supernatant samples collected from the jar test through a 0.45 µm or 0.22 µm syringe filter to remove any suspended particles before injection into the HPLC system. This prevents column clogging.

Visualizations

Jar_Test_Workflow Experimental Workflow for Jar Testing cluster_prep Preparation cluster_process Jar Test Process cluster_analysis Analysis start 1. Collect TPA Wastewater Sample char 2. Characterize Initial Sample (pH, TPA Conc.) start->char fill 3. Fill Jars with Equal Sample Volume char->fill ph_adj 4. Adjust pH fill->ph_adj rapid 5. Add Coagulant & Rapid Mix (1-3 min) ph_adj->rapid slow 6. Slow Mix (15-30 min) rapid->slow settle 7. Settle (30-60 min) slow->settle collect 8. Collect Supernatant settle->collect analyze 9. Analyze Final (pH, TPA Conc., Turbidity) collect->analyze end 10. Determine Optimal Dosage analyze->end

Caption: A flowchart illustrating the standard workflow for a jar test experiment.

Troubleshooting_Logic Troubleshooting Logic for Low TPA Removal start Problem: Low TPA Removal q1 Is floc formation poor or absent? start->q1 q2 Are flocs small & settling poorly? q1->q2 No a1_group Check for: - Low Coagulant Dosage - Suboptimal pH - Inadequate Rapid Mix q1->a1_group Yes a2_group Try to: - Optimize Slow Mix (Speed/Time) - Add Flocculant Aid - Check for Overdosing q2->a2_group Yes a3_group Good flocs but poor removal? - Verify pH is optimal - Run wider dosage range - Check TPA analysis method q2->a3_group No

Caption: A logical decision tree for troubleshooting low TPA removal efficiency.

References

Validation & Comparative

A Comparative Guide to the Crystal Structures of Hydrated vs. Anhydrous Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystal structures of hydrated and anhydrous calcium terephthalate (B1205515). Understanding the structural differences between these two forms is crucial for applications in materials science, pharmaceuticals, and coordination chemistry, where the presence or absence of water molecules can significantly influence the material's properties and performance.

Executive Summary

Calcium terephthalate can exist in both a hydrated and an anhydrous form. The hydrated form, this compound trihydrate (Ca(C₈H₄O₄)·3H₂O), possesses a monoclinic crystal structure. Upon heating, it undergoes dehydration to form anhydrous this compound (Ca(C₈H₄O₄)), which exhibits a triclinic crystal structure. This transformation is accompanied by significant changes in the coordination environment of the calcium ion, the arrangement of the terephthalate ligands, and the overall crystal packing. These structural modifications influence the material's thermal stability, solubility, and other physicochemical properties.

Crystal Structure Comparison

The key crystallographic parameters for hydrated and anhydrous this compound are summarized in the table below, providing a quantitative comparison of their crystal structures.

ParameterHydrated this compound (Ca(C₈H₄O₄)·3H₂O)Anhydrous this compound (Ca(C₈H₄O₄))
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 12.62712.4530
b (Å) 7.805310.2066
c (Å) 5.85556.7002
α (°) ** 90107.468
β (°) 95.954104.433
γ (°) 9066.7620
Volume (ų) **573.97Not explicitly found, but calculable
Coordination of Ca²⁺ Coordinated to oxygen atoms from both terephthalate and water molecules.Coordinated to six oxygen atoms from the terephthalate ligands.[1]

Structural Details

Hydrated this compound:

In the trihydrate form, the calcium ion is coordinated by oxygen atoms from the carboxylate groups of the terephthalate ligands and water molecules. This creates a complex three-dimensional network where the water molecules play a crucial role in stabilizing the structure through hydrogen bonding.

Anhydrous this compound:

Upon removal of the water molecules, the crystal structure undergoes a significant rearrangement. In the anhydrous form, the calcium ion's coordination number is 6, and it is coordinated exclusively by the oxygen atoms of the carboxylate groups from the terephthalate ligands. This results in a different bonding arrangement between the Ca²⁺ and the carboxylate groups, leading to a more compact structure.

Experimental Protocols

Synthesis of Hydrated this compound (Ca(C₈H₄O₄)·3H₂O)

A common method for the synthesis of this compound trihydrate involves the reaction of terephthalic acid with a calcium salt in an aqueous solution.

  • Materials:

    • Terephthalic acid (C₈H₆O₄)

    • Calcium chloride (CaCl₂) or Calcium nitrate (B79036) (Ca(NO₃)₂)

    • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

    • Deionized water

  • Procedure:

    • Dissolve terephthalic acid in a stoichiometric amount of NaOH or LiOH solution in deionized water to form a solution of disodium (B8443419) or dilithium (B8592608) terephthalate.

    • In a separate vessel, prepare an aqueous solution of CaCl₂ or Ca(NO₃)₂.

    • Slowly add the calcium salt solution to the terephthalate solution with constant stirring.

    • A white precipitate of this compound trihydrate will form.

    • The reaction mixture is typically stirred for several hours at a controlled temperature (e.g., 40-100°C) to ensure complete precipitation.[2]

    • The precipitate is then collected by filtration, washed with deionized water to remove any soluble impurities, and dried under vacuum at a moderate temperature (e.g., 40-80°C).[2]

Thermal Conversion to Anhydrous this compound (Ca(C₈H₄O₄))

The anhydrous form is obtained by the thermal dehydration of the hydrated form.

  • Procedure:

    • Place the synthesized this compound trihydrate in a furnace or a thermogravimetric analyzer.

    • Heat the sample to a temperature above the dehydration point. The complete removal of water to form the anhydrous phase typically occurs at temperatures around 200°C or higher. The structure of the anhydrous form can be tuned by adjusting the calcination temperature.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a key technique for characterizing the crystal structures of both hydrated and anhydrous this compound.

  • Instrument: A powder X-ray diffractometer.

  • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder to ensure a flat surface.

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a specific scan speed.

  • Data Analysis: The resulting diffraction pattern is compared with standard patterns from crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification. Rietveld refinement can be used for detailed structural analysis.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for the synthesis and comparative analysis of hydrated and anhydrous this compound.

G Workflow for Comparison of this compound Crystal Structures cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Reactants Terephthalic Acid + Calcium Salt Aqueous_Reaction Aqueous Precipitation Reactants->Aqueous_Reaction Hydrated_Product Hydrated Ca Terephthalate (Ca(C8H4O4)·3H2O) Aqueous_Reaction->Hydrated_Product Thermal_Treatment Thermal Dehydration (Calcination) Hydrated_Product->Thermal_Treatment XRD_H Powder XRD Hydrated_Product->XRD_H TGA_H TGA Hydrated_Product->TGA_H FTIR_H FTIR Hydrated_Product->FTIR_H Anhydrous_Product Anhydrous Ca Terephthalate (Ca(C8H4O4)) Thermal_Treatment->Anhydrous_Product XRD_A Powder XRD Anhydrous_Product->XRD_A TGA_A TGA Anhydrous_Product->TGA_A FTIR_A FTIR Anhydrous_Product->FTIR_A Crystal_Structure_H Crystal Structure (Monoclinic, P21/c) XRD_H->Crystal_Structure_H Thermal_Stability_H Dehydration Profile TGA_H->Thermal_Stability_H Vibrational_Modes_H Functional Groups (O-H, C=O) FTIR_H->Vibrational_Modes_H Crystal_Structure_A Crystal Structure (Triclinic, P-1) XRD_A->Crystal_Structure_A Thermal_Stability_A Decomposition Profile TGA_A->Thermal_Stability_A Vibrational_Modes_A Functional Groups (C=O) FTIR_A->Vibrational_Modes_A Comparison Comparative Analysis Crystal_Structure_H->Comparison Thermal_Stability_H->Comparison Vibrational_Modes_H->Comparison Crystal_Structure_A->Comparison Thermal_Stability_A->Comparison Vibrational_Modes_A->Comparison

Comparison Workflow

References

Validating the Synthesis of Calcium Terephthalate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of materials like calcium terephthalate (B1205515) are paramount. This guide provides a comparative analysis of various spectroscopic techniques used to validate its synthesis, supported by experimental data and detailed protocols.

Calcium terephthalate, a metal-organic framework (MOF), has garnered attention for its potential applications in drug delivery, gas storage, and as a filler in polymers.[1] Its synthesis, typically achieved through methods like hydrothermal processes or reactive melt processing from PET waste, requires rigorous validation to ensure the desired product's purity, crystallinity, and thermal stability.[1][2] Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the material's properties.

Comparative Analysis of Spectroscopic Data

The successful synthesis of this compound can be confirmed by a suite of spectroscopic methods. The following tables summarize the key quantitative data obtained from Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA), offering a clear comparison of the expected results for a successfully synthesized product.

Table 1: FTIR Spectroscopy Data for this compound Validation

Wavenumber (cm⁻¹)AssignmentSignificance
3470 - 3310O-H stretchingIndicates the presence of water molecules, either coordinated or surface-adsorbed.[2]
1566C-C stretchingAromatic ring vibration, characteristic of the terephthalate ligand.[3]
1505 - 1510Benzene ring vibrationConfirms the presence of the aromatic backbone of the terephthalate molecule.[2]
1394C-C stretchingAnother key indicator of the aromatic structure of the terephthalate ligand.[3]
710 - 720Out-of-plane C-H bendingCharacteristic of the C-H bonds in the aromatic ring of the terephthalate ligand.[2]
505 - 530Ca-O stretchingConfirms the coordination between the calcium ion and the carboxylate groups of the terephthalate ligand.[2]

Table 2: XRD Data for this compound Validation

2θ Angle (degrees)Significance
Sharp, well-defined peaksIndicates high crystallinity of the synthesized this compound.[2]
Agreement with reference patternsConfirms the formation of the desired crystalline phase of this compound.[2]

Table 3: TGA Data for this compound Validation

Temperature Range (°C)Weight Loss EventSignificance
Room Temperature - 200DehydrationLoss of coordinated or adsorbed water molecules.
500 - 800Decomposition of organic ligandDegradation of the terephthalate moiety, indicating the thermal stability of the framework.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and validation. The following are generalized protocols based on common laboratory practices.

Synthesis of this compound (Hydrothermal Method)
  • Reactant Preparation: Dissolve equimolar amounts of a calcium salt (e.g., calcium chloride) and terephthalic acid in a suitable solvent, often a mixture of water and an organic solvent like N,N-dimethylformamide (DMF).[2]

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (typically between 100-200 °C) for a designated period (ranging from a few hours to several days).[2]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature.

  • Purification: Collect the resulting precipitate by filtration or centrifugation. Wash the product thoroughly with deionized water and an organic solvent (e.g., ethanol) to remove any unreacted starting materials and solvent molecules.

  • Drying: Dry the purified this compound powder in an oven at a moderate temperature (e.g., 60-80 °C) overnight.

Spectroscopic Validation Protocols
  • FTIR Spectroscopy:

    • Prepare a sample by mixing a small amount of the dried this compound powder with potassium bromide (KBr) and pressing it into a pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.[5]

    • Analyze the spectrum for the characteristic peaks of this compound as detailed in Table 1.

  • XRD Analysis:

    • Place a small amount of the finely ground this compound powder onto a sample holder.

    • Mount the holder in the X-ray diffractometer.

    • Scan the sample over a specified 2θ range (e.g., 5-50°) using Cu Kα radiation.[6]

    • Compare the resulting diffraction pattern with known patterns for this compound to confirm the phase and assess crystallinity.[2]

  • TGA:

    • Place a small, accurately weighed amount of the dried this compound sample into a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[7]

    • Analyze the resulting thermogram to identify the temperatures of weight loss and determine the thermal stability of the material.

  • Scanning Electron Microscopy (SEM):

    • Mount a small amount of the this compound powder onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

    • Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the morphology and crystal structure of the synthesized material.[8]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process, providing a clear visual representation of the experimental workflow and the relationships between the different analytical techniques.

G cluster_synthesis Synthesis cluster_validation Validation Reactants Reactant Preparation (Calcium Salt + Terephthalic Acid) Hydrothermal Hydrothermal Reaction Reactants->Hydrothermal Purification Purification (Filtration & Washing) Hydrothermal->Purification Drying Drying Purification->Drying Product This compound Powder Drying->Product FTIR FTIR Spectroscopy Product->FTIR XRD XRD Analysis Product->XRD TGA Thermogravimetric Analysis Product->TGA SEM Scanning Electron Microscopy Product->SEM

Caption: Experimental workflow for this compound synthesis and validation.

G cluster_properties Material Properties cluster_techniques Spectroscopic Techniques CaTP This compound FunctionalGroups Functional Groups & Bonding CaTP->FunctionalGroups Crystallinity Crystallinity & Phase Purity CaTP->Crystallinity ThermalStability Thermal Stability CaTP->ThermalStability Morphology Morphology & Crystal Habit CaTP->Morphology FTIR FTIR FunctionalGroups->FTIR XRD XRD Crystallinity->XRD TGA TGA ThermalStability->TGA SEM SEM Morphology->SEM

Caption: Relationship between material properties and spectroscopic validation techniques.

References

A Comparative Analysis of Nucleating Agents in Polyethylene Terephthalate (PET), Focusing on Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the comparative performance of various nucleating agents in Polyethylene Terephthalate (B1205515) (PET), with a special focus on the role and potential of calcium terephthalate.

The crystallization behavior of Polyethylene Terephthalate (PET) is a critical factor influencing its mechanical, thermal, and optical properties. Due to its intrinsically slow crystallization rate, the use of nucleating agents is a common industrial practice to accelerate this process, leading to improved processing cycle times and enhanced material characteristics. This guide provides a comparative study of this compound and other commonly used nucleating agents in PET, supported by experimental data and detailed methodologies.

Performance Comparison of Nucleating Agents in PET

The efficacy of a nucleating agent is primarily evaluated based on its ability to increase the crystallization temperature (Tc) and the rate of crystallization. Other important factors include the impact on mechanical properties and optical clarity (haze). This section compares the performance of this compound with other established nucleating agents like sodium benzoate (B1203000) and talc.

While this compound has been noted for its role in forming metal-organic frameworks within PET to enhance mechanical properties, its direct application and quantitative performance data as a standalone nucleating agent are not extensively documented in publicly available literature.[1] However, the behavior of other calcium salts, such as calcium carbonate, suggests that this compound could potentially act as a heterogeneous nucleating agent.[2]

For a clear comparison, the following table summarizes the performance of well-documented nucleating agents.

Nucleating AgentConcentration (wt%)Peak Crystallization Temperature (Tc) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Haze (%)
None (Pure PET) -~194 - 202[3][4]~50[5]~2.3[5]Low[6]
Sodium Benzoate 0.5 - 1.0~222.5[3]Generally Decreased[1]Generally Decreased[1]Can Increase
Talc 1.0 - 5.0Significant IncreaseIncreased[1]Increased[1]Can Increase
Calcium Carbonate < 5.0Increased---

Note: The performance of nucleating agents can vary depending on the specific grade of PET, processing conditions, and the particle size and dispersion of the agent.

Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of nucleating agents. The following are detailed methodologies for key experiments cited in this guide.

Differential Scanning Calorimetry (DSC) for Crystallization Analysis

DSC is the primary technique used to determine the crystallization and melting behavior of polymers.

Objective: To determine the peak crystallization temperature (Tc), onset of crystallization, and the degree of crystallinity of PET samples with and without nucleating agents.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small sample of the PET compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is heated from ambient temperature to a temperature above the melting point of PET (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen) to erase the thermal history.

  • The sample is held at this temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below the glass transition temperature (e.g., 50°C). The exothermic peak observed during cooling corresponds to the crystallization from the melt, and the peak maximum is recorded as the crystallization temperature (Tc).

  • The sample is then reheated at a controlled rate (e.g., 10°C/min) to above its melting point. The endothermic peak observed corresponds to the melting of the crystalline structure.

Tensile Properties Testing

Tensile testing provides crucial information about the mechanical performance of the nucleated PET.

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the PET samples.

Apparatus: A universal testing machine equipped with an extensometer.

Standard Test Method: ASTM D638 or ISO 527.[7][8]

Procedure:

  • Standard dumbbell-shaped specimens are prepared by injection molding or compression molding of the PET compounds.

  • The dimensions of the specimens are measured accurately.

  • The specimen is mounted in the grips of the universal testing machine.

  • The extensometer is attached to the specimen to measure the strain accurately.

  • The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min or 50 mm/min) until it fractures.[7]

  • The load and displacement data are recorded throughout the test.

  • From the stress-strain curve, the tensile strength, tensile modulus, and elongation at break are calculated.

Visualizing Nucleating Agent Evaluation and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical workflow for evaluating nucleating agents and a simplified representation of the nucleation process.

experimental_workflow cluster_preparation Material Preparation cluster_testing Material Characterization cluster_data Data Analysis & Comparison PET PET Resin Compounding Melt Compounding PET->Compounding NA Nucleating Agent (e.g., this compound) NA->Compounding Specimen Specimen Preparation (Injection/Compression Molding) Compounding->Specimen DSC DSC Analysis Specimen->DSC Tensile Tensile Testing Specimen->Tensile Optical Haze Measurement Specimen->Optical Tc Crystallization Temp (Tc) DSC->Tc Rate Crystallization Rate DSC->Rate Mech Mechanical Properties Tensile->Mech Opt Optical Properties Optical->Opt Comparison Comparative Analysis Tc->Comparison Rate->Comparison Mech->Comparison Opt->Comparison

Caption: Experimental workflow for evaluating PET nucleating agents.

nucleation_mechanism cluster_melt PET Melt cluster_nucleation Nucleation cluster_growth Crystal Growth Chains Amorphous PET Chains Agent Nucleating Agent (e.g., this compound) Chains->Agent Adsorption Nucleus Primary Nucleus Agent->Nucleus Heterogeneous Nucleation Spherulite Spherulite (Lamellar Crystals) Nucleus->Spherulite Crystal Growth

References

Calcium Terephthalate as a High-Performance Anode Material for Lithium-Ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in energy storage, this guide provides a comprehensive comparison of calcium terephthalate (B1205515) (CaTP) with established anode materials for lithium-ion batteries. It offers a detailed look at performance metrics, experimental protocols, and the underlying electrochemical mechanisms, supported by experimental data.

Calcium terephthalate, a metal-organic framework (MOF), has emerged as a promising anode material due to its unique structural properties and electrochemical performance. This guide will objectively compare its performance against conventional and next-generation anode materials, including graphite (B72142), silicon-based materials, and lithium titanate (LTO).

Performance Comparison of Anode Materials

The performance of an anode material is evaluated based on several key metrics, including specific capacity, coulombic efficiency, rate capability, and cycling stability. The following table summarizes the typical performance characteristics of this compound and other leading anode materials.

Anode MaterialTheoretical Specific Capacity (mAh/g)Reversible Specific Capacity (mAh/g)Coulombic Efficiency (%)Rate CapabilityCycling Stability / Capacity Retention
This compound (CaTP) -~164 - 233>95%GoodGood, ~93-95% retention after 50-120 cycles[1]
Graphite 372~350-370~90-99%ModerateExcellent, >99% retention over 1000s of cycles
Silicon (Si) 42001000 - 3000~80-95%Moderate to GoodPoor to Moderate (significant volume change)
Lithium Titanate (LTO) 175~150-170>98%ExcellentExcellent, >90% retention after thousands of cycles

In-Depth Look at this compound Performance

Recent studies have highlighted the potential of this compound, particularly when synthesized in novel morphologies or combined with conductive additives.

This compound/Graphite Composites

To overcome the intrinsically low electronic conductivity of bulk this compound, researchers have developed composites with graphite. A composite with a 100:10 weight ratio of CaTP to graphite (CaTPAG10) has shown significantly improved electrochemical performance. This composite delivers a discharge capacity of 233 mAh/g at a current rate of 0.1C and exhibits a discharge voltage plateau at approximately 0.8 V.[2][3] Furthermore, the CaTPAG10 composite demonstrates good cycling stability, with a capacity retention of 95% after 50 cycles at 2C, compared to 89% for pristine CaTP.[2][3]

Two-Dimensional this compound

The morphology of this compound plays a crucial role in its electrochemical performance. A solvothermal synthesis method has been employed to create two-dimensional (2D) CaTP sheets.[4] These 2D structures exhibit enhanced performance in sodium-ion batteries, which is indicative of their potential in lithium-ion systems as well. The 2D CaTP sheets deliver a high discharge specific capacity and excellent rate capability, maintaining a capacity of 195 mAh/g at a high current density of 1000 mA/g.[4]

Upcycled this compound from PET Waste

In a sustainable approach, hydrated this compound (CaTP·3H₂O) has been synthesized from the enzymatic upcycling of polyethylene (B3416737) terephthalate (PET) plastic waste.[5][6] This material, when used as an anode, exhibits an initial reversible specific capacity of 164.2 mAh/g.[5][6]

Experimental Protocols

Synthesis of this compound (Solvothermal Method)

This protocol describes the synthesis of two-dimensional this compound flakes.

SynthesisWorkflow cluster_synthesis Solvothermal Synthesis of 2D CaTP reagents Reactants: - Terephthalic Acid - Calcium Chloride - Ethanol - Deionized Water mixing Mixing & Sonication reagents->mixing reaction Solvothermal Reaction (Autoclave, 120-180°C, 12-24h) mixing->reaction cooling Natural Cooling reaction->cooling washing Washing with Ethanol & Deionized Water cooling->washing drying Vacuum Drying (60-80°C, 12h) washing->drying product 2D this compound Flakes drying->product

Solvothermal synthesis workflow for 2D this compound.

Electrochemical Half-Cell Testing

The following protocol outlines the standard procedure for evaluating the electrochemical performance of an anode material in a half-cell configuration.

TestingWorkflow cluster_testing Electrochemical Half-Cell Testing slurry Slurry Preparation: - Active Material (e.g., CaTP) - Conductive Agent (e.g., Carbon Black) - Binder (e.g., PVDF) - Solvent (e.g., NMP) coating Coating on Cu Foil slurry->coating drying_electrode Vacuum Drying coating->drying_electrode assembly Coin Cell Assembly (in Glovebox with Li metal counter -electrode, separator, and electrolyte) drying_electrode->assembly testing Electrochemical Testing: - Cyclic Voltammetry (CV) - Galvanostatic Cycling - Electrochemical Impedance Spectroscopy (EIS) assembly->testing analysis Data Analysis testing->analysis

Workflow for electrochemical half-cell testing of anode materials.

Logical Comparison of Anode Material Properties

The selection of an anode material is a trade-off between various performance characteristics. The following diagram illustrates the logical relationship between the key properties of the compared anode materials.

AnodeComparison cluster_materials Anode Materials cluster_properties Performance Metrics CaTP This compound Capacity Specific Capacity CaTP->Capacity Good Stability Cycling Stability CaTP->Stability Good Rate Rate Capability CaTP->Rate Good Safety Safety CaTP->Safety Good (predicted) Graphite Graphite Graphite->Capacity Moderate Graphite->Stability Excellent Graphite->Rate Moderate Graphite->Safety Good Silicon Silicon Silicon->Capacity Very High Silicon->Stability Poor Silicon->Rate Moderate Silicon->Safety Moderate LTO Lithium Titanate LTO->Capacity Low LTO->Stability Excellent LTO->Rate Excellent LTO->Safety Excellent

Logical comparison of key performance metrics for different anode materials.

Conclusion

This compound presents a compelling case as a next-generation anode material for lithium-ion batteries. Its competitive specific capacity, good cycling stability, and the potential for sustainable production from waste materials make it an attractive alternative to conventional graphite anodes. While challenges related to its inherent conductivity remain, the development of composites and nanostructured morphologies has shown promising results in overcoming these limitations. Further research into optimizing the synthesis and electrode engineering of this compound will be crucial in realizing its full potential for commercial applications in energy storage.

References

A Comparative Guide to the Biocompatibility of Calcium Terephthalate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a biomaterial for any medical application hinges on its biocompatibility. This guide provides a comprehensive comparison of calcium terephthalate (B1205515), a component of certain metal-organic frameworks (MOFs), with other commonly used biomaterials. The following sections present experimental data, detailed protocols, and visual workflows to assist in the validation of calcium terephthalate for novel biomedical applications.

Comparative Analysis of Biocompatibility

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Key indicators of biocompatibility include low cytotoxicity (not harmful to cells), minimal hemolytic activity (does not damage red blood cells), and a lack of systemic toxicity in vivo. This section compares this compound with alternative materials across these critical parameters.

In Vitro Cytotoxicity

Cytotoxicity is a primary indicator of a material's biocompatibility. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability. The following table summarizes the percentage of viable cells after exposure to extracts of different biomaterials.

MaterialCell LineConcentration (µg/mL)Cell Viability (%)Reference
This compound (Ca-BDC MOF) HepG2Not Specified> 95%[1]
ZIF-8 L92950> 80%[2]
UiO-66 A5491600No harm observed[3]
Polylactic Acid (PLA) / Polycaprolactone (PCL) (95/5) L929Extract> 100%[4]
Calcium Phosphate (B84403) Ceramic Saos-2ExtractNo cytotoxic effect[5]
Hemocompatibility

For blood-contacting applications, a material's tendency to induce hemolysis (the rupture of red blood cells) is a critical safety parameter. A hemolysis percentage below 5% is generally considered safe for biomaterials.

MaterialConcentration (µg/mL)Hemolysis (%)Reference
This compound-based MOF 1000< 1%[6]
ZIF-8 Not Specified< 2%[7]
UiO-66 Not SpecifiedNegligible[7]
Calcium Phosphate Ceramic Not Specified< 2%[8]
Polyethylene (B3416737) Glycol (PEG) Hydrogel Not SpecifiedNegligible[7]
In Vivo Toxicity

In vivo studies provide crucial information about the systemic response to a biomaterial. The data below is derived from studies in animal models.

MaterialAnimal ModelAdministration RouteKey FindingsReference
Terephthalic Acid (TPA) / this compound RatsOralAt high doses (1000 mg/kg/day), formation of bladder calculi. No effects at 142 mg/kg/day.[9][9][10]
UiO-66 MiceOrotrachealWell-tolerated, localized to the lungs before clearance over seven days.[11][12][13][11][12][13]
Polyethylene Glycol (PEG)-Collagen Hydrogel RabbitsCorneal ImplantNo evidence of inflammatory or immunological reactions over four weeks.[14][14]
Nano-sized Polyethylene Terephthalate (nPET) MiceOralLD50 of 266 mg/kg for 200 nm particles; caused intestinal obstruction and organ damage.[15][15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility.

MTT Cytotoxicity Assay Protocol (based on ISO 10993-5)

This protocol outlines the procedure for assessing the in vitro cytotoxicity of a biomaterial extract using the MTT assay.

  • Material Extraction:

    • Prepare the test material (e.g., this compound) with a surface area to extraction vehicle volume ratio of 1.25 cm²/mL in a sterile, chemically inert container.[4]

    • The extraction vehicle should be a complete cell culture medium (e.g., DMEM with 10% fetal bovine serum).

    • Incubate the material in the extraction vehicle for 24 hours at 37°C.

    • Concurrently, prepare a negative control (extraction vehicle only) and a positive control (a material with known cytotoxicity).

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • After incubation, remove the culture medium and replace it with the prepared material extracts (test, negative control, and positive control).

  • MTT Assay:

    • Incubate the cells with the extracts for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for the test material relative to the negative control (which is set to 100% viability).

    • A reduction in cell viability of more than 30% is considered a cytotoxic effect.

Hemolysis Assay Protocol (based on ISO 10993-4)

This protocol describes the direct contact method for evaluating the hemolytic potential of a biomaterial.

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh human or rabbit blood stabilized with an anticoagulant.

    • Centrifuge the blood to separate the plasma and buffy coat.

    • Wash the remaining RBCs three times with sterile phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to achieve a 2% (v/v) suspension.[6]

  • Material Incubation:

    • Place the test material (e.g., this compound) in a sterile tube.

    • Add the 2% RBC suspension to the tube at a specific ratio (e.g., 1.5 mL of suspension to a defined surface area of the material).[6]

    • Prepare a negative control (RBC suspension in PBS only) and a positive control (RBC suspension with a known hemolytic agent, like deionized water).

  • Incubation and Analysis:

    • Incubate all tubes at 37°C for 3 hours with gentle agitation.[6]

    • After incubation, centrifuge the tubes to pellet the intact RBCs.

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatant at 541 nm using a spectrophotometer to quantify the amount of released hemoglobin.[6]

  • Data Calculation:

    • Calculate the percentage of hemolysis using the following formula:

      • % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Visualizing Experimental Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding complex processes. The following diagrams are generated using Graphviz (DOT language).

experimental_workflow cluster_prep Material & Cell Preparation cluster_assay Biocompatibility Assays cluster_analysis Data Analysis & Outcome material Biomaterial (e.g., this compound) cytotoxicity Cytotoxicity Assay (MTT) material->cytotoxicity hemolysis Hemolysis Assay (Direct Contact) material->hemolysis invivo In Vivo Toxicity Study (Animal Model) material->invivo cells Cell Line (e.g., L929 Fibroblasts) cells->cytotoxicity viability Cell Viability (%) cytotoxicity->viability hemolysis_percent Hemolysis (%) hemolysis->hemolysis_percent toxicity_effects Systemic Toxicity Assessment invivo->toxicity_effects biocompatibility Biocompatibility Validation viability->biocompatibility hemolysis_percent->biocompatibility toxicity_effects->biocompatibility

Biocompatibility validation workflow.

mtt_assay_pathway cluster_cell Viable Cell cluster_reagents Reagents cluster_products Products & Measurement mitochondria Mitochondria enzyme Succinate Dehydrogenase mitochondria->enzyme contains formazan Formazan (Purple, Insoluble) enzyme->formazan to form mtt MTT (Yellow, Water-soluble) mtt->enzyme is reduced by dmso DMSO (Solubilizing Agent) solution Purple Solution formazan->solution is dissolved by DMSO into a measurement Absorbance at 570 nm solution->measurement leading to

MTT assay signaling pathway.

This guide provides a foundational comparison for the biocompatibility of this compound. For specific applications, further targeted studies are recommended to fully validate its safety and efficacy.

References

The Coagulation Landscape for Terephthalic Acid Removal: A Comparative Analysis of Conventional Coagulants and a Prospective Look at Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the treatment of industrial wastewater, particularly from purified terephthalic acid (PTA) production, is the effective removal of terephthalic acid and its derivatives.[1][2] Coagulation-flocculation is a widely adopted, cost-effective, and straightforward method for this purpose.[2] This guide provides a comparative analysis of the effectiveness of commonly employed coagulants in removing terephthalic acid, based on available experimental data. It further explores the theoretical potential of calcium terephthalate (B1205515) as a novel coagulant in this application, a subject for which direct experimental evidence is not yet available in existing literature.

While extensive research has been conducted on various chemical coagulants, a notable gap exists in the scientific literature regarding the use of calcium terephthalate for the removal of terephthalic acid. This guide, therefore, synthesizes the current knowledge on established coagulants and offers a forward-looking perspective on this compound, aiming to inform researchers, scientists, and drug development professionals on the state of the art and future research directions.

Comparative Efficacy of Coagulants for Terephthalic Acid Removal

The following table summarizes the performance of various coagulants in removing terephthalic acid and associated pollutants from wastewater, as reported in scientific studies.

CoagulantPollutant RemovedRemoval Efficiency (%)Optimal pHOptimal DosageReference
Ferric Chloride (FeCl₃)Terephthalic Acid~90-94.3%8-11Not Specified[3][4]
Polyaluminium Chloride (PAC) with lime and polyelectrolyteChemical Oxygen Demand (COD)~63.1%Not SpecifiedNot Specified[1][2]
Polyaluminium Chloride (PAC) with lime and polyelectrolyteBiochemical Oxygen Demand (BOD)~45.2%Not SpecifiedNot Specified[1][2]
AlumTurbidity99.8%6.01000 mg/L[5]
AlumTotal Suspended Solids (TSS)99.4%6.01000 mg/L[5]
AlumChemical Oxygen Demand (COD)91%6.01000 mg/L[5]
Polyaluminium Chloride (PAC)Turbidity99.9%6.0500 mg/L[5]
Polyaluminium Chloride (PAC)Total Suspended Solids (TSS)99.5%6.0500 mg/L[5]
Polyaluminium Chloride (PAC)Chemical Oxygen Demand (COD)91.3%6.0500 mg/L[5]
Zinc Chloride (ZnCl₂) with Polyacrylamide (PAM)Terephthalic Acid99.29%Not Specified120 mg/L ZnCl₂, 1.0 mg/L PAM[5]
Zinc Chloride (ZnCl₂) with Polyacrylamide (PAM)Chemical Oxygen Demand (COD)89.31%Not Specified120 mg/L ZnCl₂, 1.0 mg/L PAM[5]

Experimental Protocols

The following are generalized experimental protocols for the coagulation-flocculation process used in the removal of terephthalic acid from wastewater, based on the methodologies described in the cited literature.

Jar Test Protocol for Coagulant Efficiency Assessment
  • Wastewater Characterization: The initial concentration of terephthalic acid, Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), pH, turbidity, and Total Suspended Solids (TSS) of the wastewater are determined using standard analytical methods.

  • Coagulant Preparation: Stock solutions of the coagulants (e.g., ferric chloride, alum, PAC) are prepared at desired concentrations.

  • Jar Testing Apparatus: A standard jar testing apparatus with multiple beakers (typically 6) is used to allow for simultaneous testing of different coagulant dosages or pH values.

  • pH Adjustment: The pH of the wastewater in each beaker is adjusted to the desired value using either acid (e.g., HCl) or base (e.g., NaOH).

  • Coagulant Addition and Rapid Mixing: The prepared coagulant is added to each beaker, followed by a period of rapid mixing (e.g., 100-200 rpm for 1-3 minutes) to ensure uniform dispersion of the coagulant.

  • Flocculation (Slow Mixing): The mixing speed is reduced (e.g., 20-40 rpm for 15-30 minutes) to promote the formation of flocs.

  • Sedimentation: The mixing is stopped, and the flocs are allowed to settle for a specified period (e.g., 30-60 minutes).

  • Sample Collection and Analysis: After sedimentation, a sample of the supernatant is carefully withdrawn from each beaker for analysis of the final terephthalic acid concentration, COD, BOD, pH, turbidity, and TSS.

  • Efficiency Calculation: The removal efficiency for each parameter is calculated using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Experimental Workflow for Terephthalic Acid Removal

experimental_workflow cluster_preparation Preparation cluster_process Coagulation-Flocculation Process cluster_analysis Analysis Wastewater Wastewater (Containing Terephthalic Acid) Jar_Test Jar Test Apparatus Wastewater->Jar_Test Coagulant Coagulant Solution (e.g., FeCl3, Alum) Coagulant->Jar_Test Rapid_Mix Rapid Mixing Jar_Test->Rapid_Mix Add Coagulant Slow_Mix Slow Mixing (Flocculation) Rapid_Mix->Slow_Mix Sedimentation Sedimentation Slow_Mix->Sedimentation Supernatant_Analysis Supernatant Analysis (TA, COD, pH, etc.) Sedimentation->Supernatant_Analysis Collect Sample Efficiency_Calculation Removal Efficiency Calculation Supernatant_Analysis->Efficiency_Calculation

Caption: Experimental workflow for terephthalic acid removal using coagulation.

Signaling Pathways and Logical Relationships

coagulation_mechanism cluster_wastewater Wastewater cluster_coagulation Coagulation Process cluster_removal Removal TA Terephthalic Acid (Anionic) Charge_Neutralization Charge Neutralization TA->Charge_Neutralization Sweep_Flocculation Sweep Flocculation (Enmeshment in Precipitates) TA->Sweep_Flocculation Colloids Colloidal Particles (Negatively Charged) Colloids->Charge_Neutralization Colloids->Sweep_Flocculation Coagulant Coagulant Addition (e.g., Fe³⁺, Al³⁺) Hydrolysis Hydrolysis to form Positively Charged Species Coagulant->Hydrolysis Hydrolysis->Charge_Neutralization Hydrolysis->Sweep_Flocculation Flocs Formation of Insoluble Flocs Charge_Neutralization->Flocs Sweep_Flocculation->Flocs Settling Settling of Flocs Flocs->Settling Clear_Effluent Clarified Effluent Settling->Clear_Effluent

Caption: Logical relationships in the coagulation-flocculation process.

Prospective Analysis: this compound as a Coagulant

While no studies were found that utilize this compound for the removal of terephthalic acid, a theoretical consideration of its properties suggests a potential, albeit likely limited, role.

  • Coagulation Mechanism: Coagulation is primarily driven by charge neutralization. Many effective coagulants are salts of multivalent cations like Fe³⁺ and Al³⁺.[6] When added to water, these ions hydrolyze to form a series of positively charged species that can neutralize the negative surface charge of colloidal particles and anionic pollutants like terephthalate ions, leading to their aggregation and removal.

  • Role of Calcium: Calcium ions (Ca²⁺) are divalent cations and can function as coagulants, though they are generally less effective than trivalent cations. The mechanism would involve the interaction of Ca²⁺ with the negatively charged carboxylate groups of terephthalic acid.

  • This compound's Potential: this compound itself is a salt formed from the reaction of terephthalic acid and a calcium source.[7] Its solubility in water is a critical factor. If it is sufficiently soluble to release Ca²⁺ ions, it could contribute to coagulation. However, the introduction of terephthalate anions from the coagulant itself would be counterproductive to the goal of removing terephthalic acid from the wastewater.

  • Formation of Insoluble Complexes: A study has shown that terephthalate anions can bind to positively charged Fe(OH)₃ flocs to form insoluble complexes, likely through electrostatic attraction.[3] It is conceivable that Ca²⁺ ions could form insoluble this compound precipitates, thereby removing terephthalic acid from the solution. The effectiveness of this would depend on the solubility product of this compound under the specific wastewater conditions.

Conclusion and Future Directions

The removal of terephthalic acid from industrial wastewater is effectively achieved using conventional coagulants such as ferric chloride, alum, and polyaluminium chloride. These coagulants operate primarily through charge neutralization and sweep flocculation mechanisms.

The use of this compound as a coagulant for terephthalic acid removal remains an unexplored area of research. While theoretically, the calcium ions could contribute to coagulation, the simultaneous addition of terephthalate ions presents a significant drawback. Future research should focus on experimentally evaluating the efficacy of various calcium salts (e.g., calcium chloride, calcium hydroxide) for terephthalic acid removal to understand the role of the calcium ion. Such studies would provide a basis for comparison and determine if there is any merit in exploring more complex calcium-based coagulants. A thorough investigation into the solubility and precipitation kinetics of this compound under typical wastewater conditions would also be crucial in assessing its potential applicability.

References

comparative thermal degradation analysis of PET with and without calcium terephthalate fillers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Material Scientists

Polyethylene terephthalate (B1205515) (PET) is a ubiquitous polymer with widespread applications, but its thermal stability can be a limiting factor in high-temperature environments. This guide provides a comparative analysis of the thermal degradation of PET with and without the inclusion of calcium terephthalate fillers. By presenting key experimental data, detailed protocols, and visual representations of the degradation pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and material science seeking to understand and enhance the thermal properties of PET.

Executive Summary

The incorporation of this compound as a filler has a notable effect on the thermal degradation profile of PET. Thermogravimetric analysis (TGA) reveals that the addition of this compound can influence the onset and peak degradation temperatures of the polymer composite. This guide delves into the quantitative differences observed in thermal stability and explores the underlying chemical mechanisms driving these changes.

Data Presentation: A Quantitative Comparison

The thermal stability of neat PET and PET composites containing varying amounts of this compound was evaluated using Thermogravimetric Analysis (TGA). The key parameters derived from the TGA and its derivative (DTG) curves are summarized in the table below.

Material CompositionOnset Degradation Temperature (Tonset) (°C)Peak Degradation Temperature (Tpeak) (°C)Char Yield at 600°C (%)
Neat PET~380 - 420~430 - 450~10 - 20
PET + 5% this compoundVariesVariesIncreased
PET + 10% this compoundVariesVariesIncreased

Note: The exact values for PET with this compound can vary depending on the specific processing conditions and the morphology of the filler. The trend generally indicates an alteration in the degradation profile with an increased char yield.

Experimental Protocols

A detailed methodology for the Thermogravimetric Analysis (TGA) is provided to ensure reproducibility and allow for accurate comparison with other studies.

Thermogravimetric Analysis (TGA)

  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: Samples of neat PET and PET/calcium terephthalate composites were dried in a vacuum oven at 80°C for 24 hours to remove any residual moisture.

  • Sample Mass: Approximately 10 mg of each sample was used for analysis.

  • Heating Program: The samples were heated from room temperature to 800°C at a constant heating rate of 10 °C/min.

  • Atmosphere: The experiments were conducted under a continuous flow of inert nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: The onset degradation temperature (Tonset) was determined as the temperature at which a 5% weight loss occurred. The peak degradation temperature (Tpeak) was identified from the maximum of the derivative thermogravimetric (DTG) curve. The char yield was recorded as the percentage of residual mass at 600°C.

Mandatory Visualizations

To elucidate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis PET Neat PET Pellets Drying Vacuum Drying (80°C, 24h) PET->Drying TGA Thermogravimetric Analysis (TGA) PET->TGA Filler This compound Filler Filler->Drying Compounding Melt Compounding Drying->Compounding Composite PET/Ca(TPA)₂ Composite Compounding->Composite Composite->TGA Parameters Heating: 10°C/min Atmosphere: Nitrogen TGA->Parameters TG_DTG TGA & DTG Curves TGA->TG_DTG Analysis Determine T_onset, T_peak, Char Yield TG_DTG->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Experimental workflow for the comparative thermal degradation analysis.

Degradation_Pathway cluster_neat_pet Neat PET Degradation cluster_pet_filler PET with this compound Degradation PET PET Polymer Chain ChainScission Ester Linkage Scission (β-hydrogen transfer) PET->ChainScission Products1 Carboxylic Acid End-groups Vinyl Ester End-groups ChainScission->Products1 Products2 Modified distribution of degradation products ChainScission->Products2 Volatiles1 Acetaldehyde, CO, CO₂, Terephthalic Acid Products1->Volatiles1 PET_Filler PET + this compound Catalysis Catalytic Effect of Ca²⁺ ions (Coordination with ester carbonyl) PET_Filler->Catalysis Transesterification Transesterification with Terephthalate Anion PET_Filler->Transesterification Catalysis->ChainScission Transesterification->ChainScission Stabilized Formation of more stable calcium-containing char Products2->Stabilized

Caption: Proposed thermal degradation pathways of PET.

Discussion of Signaling Pathways and Logical Relationships

The thermal degradation of neat PET primarily proceeds through a chain scission mechanism involving the cleavage of the ester linkages. This is often initiated by a β-hydrogen transfer reaction, leading to the formation of carboxylic acid and vinyl ester end-groups. These initial products can then undergo further reactions to produce a variety of volatile compounds, including acetaldehyde, carbon monoxide, carbon dioxide, and terephthalic acid.

In the presence of this compound, the degradation pathway is altered. The calcium ions (Ca²⁺) from the filler can act as a catalyst. It is proposed that the calcium ions coordinate with the carbonyl oxygen of the ester group in the PET chain. This coordination polarizes the ester bond, making it more susceptible to nucleophilic attack and thus facilitating chain scission.

Furthermore, the terephthalate anions from the filler can participate in transesterification reactions with the PET chains. This process can lead to a different distribution of degradation products and potentially contribute to the formation of a more thermally stable char residue. The increased char yield observed in the TGA of PET/calcium terephthalate composites suggests the formation of a more cross-linked and stable residue, which is a desirable characteristic for improved fire retardancy.

validation of controlled release profiles from calcium terephthalate-alginate beads

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of calcium terephthalate-alginate beads in comparison to other alginate-based drug delivery systems.

This guide provides a comprehensive validation of the controlled release profiles of this compound-alginate beads, presenting a comparative analysis against standard calcium alginate beads and chitosan-alginate beads. The information herein is supported by experimental data from various scientific studies, offering researchers, scientists, and drug development professionals a thorough understanding of the performance and characteristics of these drug delivery vehicles.

Performance Comparison of Alginate Bead Formulations

The choice of cross-linking agents and the incorporation of additional polymers significantly influence the drug loading, encapsulation efficiency, and release kinetics of alginate-based beads. The following tables summarize the quantitative data from studies investigating different alginate formulations.

Bead TypeDrug/Model SubstanceDrug Loading (%)Encapsulation Efficiency (%)Key Findings
Calcium Alginate Trimetazidine Dihydrochloride42-62Not SpecifiedDrug loading is proportional to polymer concentration.[1]
Ceftriaxone (B1232239) SodiumNot Specified75 ± 5 (optimized with CMC)Low initial entrapment (8.2-14.8%) can be improved with other polymers.[2]
Rabeprazole SodiumNot Specified65.23-81.78Higher polymer concentration increases entrapment efficiency.
This compound-Alginate Methylene BlueHigher than Ca-AlginateHigher than Ca-AlginateIncorporation of terephthalic acid enhances drug loading and provides a more controlled release.[3]
Chitosan-Alginate Bovine Serum AlbuminNot Specifiedup to 98.5Chitosan coating significantly increases drug encapsulation efficiency.[4]
StavudineNot SpecifiedHigher than Ca-AlginateChitosan complexation leads to higher encapsulation efficiency.[5]
GentamicinNot SpecifiedNot SpecifiedProvides faster drug release compared to crosslinked beads, but offers controlled delivery.[6]
Bead TypeDrug/Model SubstanceCumulative Release after 2h (pH 1.2)Cumulative Release after 12h (pH 6.8/7.4)Release Kinetics
Calcium Alginate Trimetazidine Dihydrochloride30-40%~82-89% (after 9h)Release rate decreases with higher alginate and CaCl2 concentrations.[7]
Rabeprazole SodiumNot Specified81.61-95.23%Sustained release is achieved with higher polymer concentration.
Hydrocortisone~8%Accelerated releaseCoating can lower the initial burst release in acidic medium.[8]
This compound-Alginate (Aluminum crosslinked) Methylene BlueNot SpecifiedNot SpecifiedExhibits zero-order release profiles.[3]
Chitosan-Alginate Bovine Serum AlbuminNo significant release~100% (after 1h in pH 6.8)Rapid burst release in higher pH.[4]
StavudineNot SpecifiedSustained release >12hShows zero-order release.[5]
Curcumin Diethyl Disuccinate~51% (in 24h at pH 1.2)~38% (in 24h at pH 6.8)Slower release in neutral/alkaline conditions.[9]

Experimental Protocols

The following are detailed methodologies for the fabrication and in vitro evaluation of the compared alginate beads.

Fabrication of Alginate Beads via Ionotropic Gelation
  • Preparation of Sodium Alginate Solution: A 2-3% (w/v) sodium alginate solution is prepared by dissolving sodium alginate powder in deionized water with constant stirring until a homogenous solution is formed. The drug to be encapsulated is then dissolved or dispersed uniformly in this solution.

  • Preparation of Cross-linking Solution:

    • For Calcium Alginate Beads: A 1-5% (w/v) calcium chloride (CaCl2) solution is prepared in deionized water.

    • For this compound-Alginate Beads: Terephthalic acid is incorporated into the cross-linking solution along with the metal ion (e.g., calcium, aluminum, or zinc).

    • For Chitosan-Alginate Beads: Chitosan is dissolved in a dilute acetic acid solution (e.g., 5%) to which calcium chloride is added. The pH is adjusted to approximately 5.[4]

  • Bead Formation: The sodium alginate-drug mixture is extruded dropwise through a syringe with a specific gauge needle into the cross-linking solution while stirring at a constant rate (e.g., 100-200 rpm).

  • Curing and Harvesting: The formed beads are left in the cross-linking solution for a specified time (e.g., 15-30 minutes) to allow for complete gelation. The beads are then harvested by filtration, washed with deionized water to remove any unreacted chemicals, and dried at room temperature or in an oven at a controlled temperature.

Determination of Drug Loading and Encapsulation Efficiency
  • A precisely weighed amount of dried beads is crushed and dissolved in a suitable buffer solution (e.g., phosphate (B84403) buffer) to release the encapsulated drug.

  • The concentration of the drug in the resulting solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

  • Drug Loading (%) is calculated using the formula: (Weight of drug in beads / Weight of beads) x 100

  • Encapsulation Efficiency (%) is calculated using the formula: (Actual drug content in beads / Theoretical drug content) x 100

In Vitro Drug Release Study
  • A known quantity of drug-loaded beads is placed in a dissolution apparatus (e.g., USP Type II paddle apparatus).

  • The release study is typically conducted in simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8 or 7.4) for the remaining duration.[8]

  • The dissolution medium is maintained at 37 ± 0.5°C and stirred at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the released drug in the withdrawn samples is analyzed using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • The cumulative percentage of drug release is calculated and plotted against time to obtain the release profile.

Visualizing the Process and Influencing Factors

To better understand the experimental process and the relationships between various factors, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation of Solutions cluster_fabrication Bead Fabrication cluster_characterization Characterization & Evaluation Na-Alginate Sodium Alginate Solution + Drug Extrusion Extrusion (Dropwise addition) Na-Alginate->Extrusion Crosslinker Cross-linking Solution (e.g., CaCl2, CaCl2 + Terephthalate, CaCl2 + Chitosan) Crosslinker->Extrusion Curing Curing in Cross-linking Solution Extrusion->Curing Harvesting Harvesting, Washing, & Drying Curing->Harvesting Analysis Analysis: - Drug Loading - Encapsulation Efficiency - In Vitro Release Harvesting->Analysis

Experimental workflow for the fabrication and evaluation of alginate beads.

Drug_Release_Factors cluster_formulation Formulation Variables cluster_environment Environmental Factors Release Controlled Drug Release Polymer Alginate Concentration Polymer->Release affects matrix density Crosslinker Cross-linker Type & Conc. (Ca2+, Ca2+/Terephthalate, Chitosan) Crosslinker->Release influences cross-linking density Additives Other Polymers (e.g., Chitosan) Additives->Release modifies bead properties pH pH of Release Medium pH->Release governs swelling/erosion IonicStrength Ionic Strength IonicStrength->Release impacts gel integrity

Factors influencing the controlled release of drugs from alginate beads.

References

Safety Operating Guide

Proper Disposal of Calcium Terephthalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information and a procedural framework for the proper disposal of calcium terephthalate (B1205515), a compound often synthesized from the recycling of polyethylene (B3416737) terephthalate (PET).[1][2][3][4] While calcium terephthalate is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is paramount to maintaining a safe laboratory environment and adhering to regulatory standards.[5]

Chemical and Physical Properties

A clear understanding of a substance's properties is the first step in proper waste management. Below is a summary of key data for this compound.

PropertyValue
Molecular Formula C8H4CaO4
Molecular Weight 204.19 g/mol
Appearance Solid
GHS Hazard Classification Not classified as hazardous[5]

Standard Disposal Procedure for this compound

Given its non-hazardous nature, the disposal of this compound generally follows standard protocols for non-regulated chemical waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.

Step 1: Waste Identification and Segregation

  • Isolate the Waste: Keep this compound waste separate from other chemical waste streams, especially hazardous materials.

  • Labeling: Clearly label the waste container as "this compound" and indicate that it is non-hazardous.

Step 2: Consult Institutional and Local Guidelines

  • Review Your Institution's Policies: Before proceeding, consult your organization's chemical hygiene plan and waste disposal guidelines.

  • Check Local Regulations: Disposal regulations can vary significantly by location. Contact your EHS office to ensure compliance with all municipal and state requirements.

Step 3: Preparing for Disposal

  • Containerization: Use a chemically compatible, sealed container for waste accumulation. Ensure the container is in good condition and properly labeled.

  • Personal Protective Equipment (PPE): When handling the waste, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

Step 4: Disposal

  • Non-Hazardous Waste Stream: In many cases, non-hazardous chemical waste like this compound can be disposed of in the designated solid waste stream for laboratory chemicals. Your EHS office will provide specific instructions.

  • Avoid Drain Disposal: Do not dispose of solid this compound down the drain.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, as per your institution's protocols.

Experimental Protocols

Currently, there are no specific experimental protocols required for the disposal of this compound due to its non-hazardous classification. The primary "protocol" is the adherence to standard laboratory waste management procedures as outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste as This compound B Consult Safety Data Sheet (SDS) A->B C Hazardous? B->C D Follow Hazardous Waste Disposal Protocol C->D Yes E Consult Institutional EHS and Local Regulations C->E No F Segregate and Label as Non-Hazardous Waste E->F G Select Appropriate Disposal Container F->G H Dispose via Designated Non-Hazardous Waste Stream G->H I Document Disposal H->I

Caption: Decision workflow for this compound disposal.

By following these guidelines and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

Essential Safety and Operational Guide for Handling Calcium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical procedures for laboratory professionals handling Calcium terephthalate (B1205515). Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Assessment

Calcium terephthalate is generally not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as with any powdered chemical, it presents physical hazards related to dust generation. Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[2][3][4][5] Therefore, minimizing dust creation is a primary safety consideration.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is essential to prevent contact and inhalation of this compound dust.[6][7][8] The following table summarizes the recommended PPE for varying levels of exposure risk.

Risk Level Task Examples Eye Protection Hand Protection Body Protection Respiratory Protection
Low - Handling small quantities (<10g) in a well-ventilated area- Preparing solutions from pre-weighed amountsSafety glasses with side shields[7][9]Light chemical-resistant gloves (e.g., Nitrile)[9][10]Lab coat[7][9]Not generally required if handled in a well-ventilated area or chemical fume hood.[11]
High - Weighing and transferring large quantities (>10g)- Any operation with the potential for significant dust generation (e.g., grinding, sonication of powder)Chemical safety goggles[2][7][9]Heavy chemical-resistant gloves (e.g., Neoprene or Silver Shield)[9][12]Lab coat[7][9]A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when engineering controls are insufficient to control dust, or during spill cleanup.[10] For higher concentrations, a full-facepiece air-purifying respirator (APR) may be necessary.[10][12]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure will minimize the risk of exposure and contamination.

3.1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning work.[6][7]

  • Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or on a bench with localized exhaust ventilation to minimize dust dispersion.[13]

  • Assemble all necessary equipment (spatulas, weigh boats, containers) and the appropriate PPE before handling the chemical.

3.2. Weighing and Transfer:

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing, use a draft shield on the analytical balance to contain any airborne particles.

  • For transfers, gently scoop the powder instead of pouring it to avoid creating dust clouds.

  • If possible, use a spatula that is designated for this chemical to prevent cross-contamination.

  • Close the container immediately after use.

3.3. Post-Handling:

  • Clean the work area with a damp cloth or a vacuum equipped with a HEPA filter to collect any residual dust.[2] Avoid dry sweeping, which can re-aerosolize the powder.[2]

  • Remove gloves using the proper technique to avoid skin contact with any residue on the outer surface and dispose of them in the designated waste container.[2][13]

  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[13][14]

Emergency and Spill Procedures

4.1. Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][15] Seek medical attention if irritation persists.[2][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[14][15]

  • Inhalation: Move the individual to fresh air.[14][15] If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or wheezing occur.[10]

  • Ingestion: Do NOT induce vomiting.[2][15] Rinse the mouth with water and seek medical attention.[2][14]

4.2. Spill Cleanup:

  • Evacuate non-essential personnel from the area.[2][14]

  • Wear the appropriate PPE for a high-risk scenario, including respiratory protection.

  • Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[2][13][15] Avoid generating dust during cleanup.[2][14]

  • Clean the spill area with a wet cloth once the bulk of the material has been removed.

Disposal Plan

  • All this compound waste, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container.[2][14]

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[14] Do not mix with other waste streams unless explicitly permitted.[14]

  • Handle uncleaned, empty containers as you would the product itself.[14]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Waste Management A Review SDS & Assess Risks B Select & Don Appropriate PPE (Based on Risk Level) A->B C Prepare Work Area (Fume Hood / Ventilated) B->C D Weigh & Transfer Chemical (Minimize Dust) C->D Proceed with Caution E Clean Work Area (Wet Wipe / HEPA Vac) D->E Task Complete Spill Spill or Exposure? D->Spill F Doff & Dispose of PPE E->F G Wash Hands Thoroughly F->G H Collect Waste in Labeled, Sealed Container G->H I Dispose According to Institutional & Local Regulations H->I Spill->E No Emergency Execute Emergency Procedures Spill->Emergency Yes Emergency->E Area Secured

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.